1,2-Ethanedisulfonic Acid Dihydrate
Description
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Properties
IUPAC Name |
ethane-1,2-disulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUSEBCDAKBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721064 | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5982-56-9 | |
| Record name | 1,2-Ethanedisulfonic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Ethanedisulfonic Acid Dihydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,2-ethanedisulfonic acid dihydrate, a significant compound in pharmaceutical sciences and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and practical methodologies.
Forward-Looking Statement
1,2-Ethanedisulfonic acid, particularly in its dihydrate form, serves as a critical counterion in the formation of pharmaceutical salts, known as "edisylates."[1][2] The strategic use of this diprotic sulfonic acid can significantly enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its intrinsic properties is paramount for its effective application in drug formulation and development.
Molecular and Physicochemical Profile
This compound is an organosulfur compound that presents as a white to off-white or beige crystalline powder.[3][4] It is the hydrated form of ethane-1,2-disulfonic acid, containing two molecules of water of crystallization.
Chemical Structure and Identifiers
The molecular structure consists of a two-carbon ethane backbone with a sulfonic acid group attached to each carbon atom.
Caption: Chemical structure of 1,2-Ethanedisulfonic Acid with two water molecules of hydration.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethane-1,2-disulfonic acid;dihydrate[5] |
| Synonyms | Ethane-1,2-disulfonic acid dihydrate, Ethylenedisulfonic acid dihydrate[3][6] |
| CAS Number | 5982-56-9[3] |
| Molecular Formula | C₂H₁₀O₈S₂[3] |
| Molecular Weight | 226.22 g/mol [7] |
| InChI Key | DSGUSEBCDAKBCM-UHFFFAOYSA-N[5] |
Physical Properties
The physical characteristics of this compound are summarized in the table below.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to beige crystals or powder | [3] |
| Melting Point | 109-114 °C (with decomposition at higher temperatures) | [8][9] |
| Solubility | Very soluble in water; soluble in ethanol and ether; very soluble in dioxane. | [6][10] |
| Odor | Odorless | [9] |
Chemical Properties and Reactivity
Acidity
1,2-Ethanedisulfonic acid is a strong diprotic acid, meaning it can donate two protons.[1][11] Its low pKa values indicate that it readily dissociates in aqueous solutions.[3][11]
This strong acidic nature makes it an effective catalyst in various organic reactions such as esterification and hydrolysis.[3]
Reactivity Profile
-
Reaction with Bases: As a strong acid, it reacts exothermically with bases like amines, amides, and inorganic hydroxides.[12]
-
Reaction with Oxidizing Agents: It can be oxidized to form other sulfonic acid derivatives.[8]
-
Stability: The compound is stable under normal conditions but is hygroscopic, readily absorbing moisture from the air.[9] It is incompatible with strong oxidizing agents and alkalis.[9] Upon heating to decomposition, it produces toxic fumes of sulfur oxides.[12]
-
Salt Formation: A key application in the pharmaceutical industry is its ability to form stable salts (edisylates) with basic active pharmaceutical ingredients.[1][2]
Synthesis and Purification
Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired scale and purity.
Laboratory-Scale Synthesis from 1,2-Dibromoethane
A common laboratory preparation involves the reaction of 1,2-dibromoethane with sodium sulfite to form the disodium salt, followed by conversion to the free acid.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 3. Buy this compound | 5982-56-9 [smolecule.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Ethanedisulfonic Acid | 5982-56-9 [chemicalbook.com]
- 7. 1,2-ETHANEDISULFONIC ACID DISODIUM SALT(5325-43-9) 1H NMR [m.chemicalbook.com]
- 8. This compound | 5982-56-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Ethanedisulfonic Acid [drugfuture.com]
- 11. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 12. ALKYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Ethanedisulfonic Acid Dihydrate
Foreword: The Unseen Pillar of Modern Pharmaceuticals
In the landscape of pharmaceutical development, the journey from a potent active pharmaceutical ingredient (API) to a viable, stable, and effective drug product is fraught with challenges. Among the most critical of these is the optimization of the API's physicochemical properties. It is in this context that excipients and salt-forming agents like 1,2-ethanedisulfonic acid, particularly in its dihydrate form, emerge not merely as additives, but as foundational pillars of successful drug formulation. This guide provides an in-depth exploration of the synthesis and characterization of 1,2-ethanedisulfonic acid dihydrate, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in scientific integrity and practical expertise.
The Strategic Importance of this compound in Pharmaceutical Sciences
1,2-Ethanedisulfonic acid (edisylic acid) is a strong, diprotic sulfonic acid.[1][2] Its dihydrate form, with the molecular formula C₂H₁₀O₈S₂, is a stable, crystalline solid.[1][3] The primary significance of this compound lies in its role as a counterion in the formation of pharmaceutical salts, known as "edisylates".[2][4] The formation of edisylate salts can significantly improve the solubility, stability, and dissolution profiles of basic drug substances, which are often characterized by poor aqueous solubility.[4][5] The strategic selection of a salt former is a critical decision in drug development, impacting everything from manufacturability to bioavailability.[6] this compound is favored for its strong acidity, which allows it to form stable salts with weakly basic APIs, and its crystalline nature, which aids in the purification and handling of the final drug substance.[5][6]
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound can be approached through several routes. Here, we detail two common and illustrative methods, explaining the chemical rationale behind each.
Method A: The Classic Sulfite Alkylation and Acidification Route
This foundational method, with historical roots in the work of McElvain and colleagues, involves a two-step process: the synthesis of the disodium salt followed by its conversion to the free acid.[4]
Step 1: Synthesis of Disodium 1,2-Ethanedisulfonate
This step employs a nucleophilic substitution reaction where the sulfite ion acts as the nucleophile.
-
Reaction: 1,2-Dibromoethane is reacted with an excess of sodium sulfite in an aqueous solution. Br-CH₂-CH₂-Br + 2 Na₂SO₃ → NaO₃S-CH₂-CH₂-SO₃Na + 2 NaBr
-
Causality: The choice of 1,2-dibromoethane provides the two-carbon backbone. Sodium sulfite is an excellent source of the nucleophilic sulfite ion, which displaces the bromide leaving groups. The reaction is typically heated to drive it to completion.
Step 2: Conversion to this compound
The free acid is liberated from its disodium salt via a precipitation and acidification process.
-
Reaction: The aqueous solution of disodium 1,2-ethanedisulfonate is treated with a barium salt (e.g., BaCl₂) to precipitate barium 1,2-ethanedisulfonate. The filtered precipitate is then suspended in water and treated with a stoichiometric amount of sulfuric acid. NaO₃S-CH₂-CH₂-SO₃Na + BaCl₂ → Ba(O₃S-CH₂-CH₂-SO₃) + 2 NaCl Ba(O₃S-CH₂-CH₂-SO₃) + H₂SO₄ → HO₃S-CH₂-CH₂-SO₃H + BaSO₄(s)
-
Causality: Barium sulfate is highly insoluble in water, providing a strong driving force for the reaction to proceed. The insoluble barium sulfate is removed by filtration, leaving an aqueous solution of 1,2-ethanedisulfonic acid. The dihydrate is then isolated by careful evaporation of the water. This multi-step process is designed to yield a high-purity product free of inorganic salts.[4]
Experimental Protocol: Sulfite Alkylation and Acidification
-
Dissolution: Dissolve sodium sulfite (2.1 molar equivalents) in deionized water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.0 molar equivalent) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by checking for the disappearance of the water-immiscible 1,2-dibromoethane.
-
Precipitation of Barium Salt: Cool the reaction mixture to room temperature. Add a solution of barium chloride (1.0 molar equivalent) in water to precipitate barium 1,2-ethanedisulfonate.
-
Isolation of Barium Salt: Filter the white precipitate and wash it thoroughly with cold deionized water to remove sodium bromide and excess barium chloride.
-
Acidification: Suspend the barium salt in deionized water and cool the mixture in an ice bath. Slowly add a stoichiometric amount of sulfuric acid with vigorous stirring.
-
Removal of Barium Sulfate: Filter the mixture to remove the precipitated barium sulfate.
-
Isolation of Dihydrate: Carefully evaporate the water from the filtrate under reduced pressure to yield the crystalline this compound.
Caption: Workflow for the Sulfite Alkylation and Acidification Synthesis Route.
Method B: Direct Oxidation of 1,2-Ethanedithiol
This method offers a more direct route to the target molecule through the oxidation of a corresponding dithiol.
-
Reaction: 1,2-Ethanedithiol is oxidized using a strong oxidizing agent, such as hydrogen peroxide or nitric acid, in an aqueous medium. HS-CH₂-CH₂-SH + 6 H₂O₂ → HO₃S-CH₂-CH₂-SO₃H + 6 H₂O
-
Causality: The thiol groups (-SH) are susceptible to oxidation. Strong oxidizing agents will convert them to sulfonic acid groups (-SO₃H). The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The dihydrate is then crystallized from the aqueous solution.
Experimental Protocol: Oxidation of 1,2-Ethanedithiol
-
Reaction Setup: In a flask equipped with a dropping funnel, thermometer, and efficient stirring, place 1,2-ethanedithiol (1.0 molar equivalent) in an appropriate solvent like acetic acid.
-
Controlled Addition of Oxidant: Cool the flask in an ice-salt bath. Slowly add 30% hydrogen peroxide (at least 6.0 molar equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
-
Product Isolation: The product can be isolated by removing the solvent under reduced pressure and recrystallizing the residue from water.
Comprehensive Characterization: A Self-Validating System
The characterization of this compound is crucial to confirm its identity, purity, and hydration state. A multi-technique approach ensures a self-validating system where the results from different analyses corroborate each other.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₁₀O₈S₂ | [3][7] |
| Molecular Weight | 226.22 g/mol | [3][4] |
| Appearance | Off-white to beige crystalline powder | [4][7][8] |
| Melting Point | 109-115 °C | [4][8] |
| Solubility | Soluble in water, ethanol, dioxane | [8] |
| Water Content (Karl Fischer) | 14-19% | [7][9] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a single sharp peak for the four equivalent protons of the two methylene (-CH₂-) groups. The chemical shift will be downfield due to the strong electron-withdrawing effect of the adjacent sulfonic acid groups. The protons of the water molecules may appear as a broad singlet.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum should exhibit a single signal for the two equivalent carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band from the sulfonic acid groups and the water of hydration (typically around 3400-3200 cm⁻¹).
-
Asymmetric and symmetric S=O stretching bands (around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively).
-
S-O stretching bands (around 800-700 cm⁻¹).
-
C-H stretching bands (around 2900-3000 cm⁻¹).
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is essential for confirming the hydration state. A TGA thermogram of the dihydrate will show a distinct weight loss step corresponding to the loss of two water molecules. This weight loss should be approximately 15.9% (2 * 18.02 / 226.22 * 100%), which aligns with the typical water content of 14-19% determined by Karl Fischer titration.[7][9]
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and observe any phase transitions. The DSC thermogram will show an endotherm corresponding to the melting of the dihydrate, which may be preceded by a broader endotherm associated with the loss of water.
Purity Assessment
Titration
The purity of the synthesized acid can be accurately determined by titration with a standardized solution of sodium hydroxide (NaOH).[7] As a diprotic acid, two equivalence points will be observed. The purity is calculated based on the amount of titrant required to reach the second equivalence point.
Caption: Logical Flow for the Comprehensive Characterization of the Product.
Conclusion: An Enabling Technology in Drug Development
This compound is more than a simple organic compound; it is an enabling technology in pharmaceutical formulation. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established chemical principles. A thorough characterization using a suite of orthogonal analytical techniques is paramount to ensuring the quality, purity, and correct hydration state of the material. By understanding the intricacies of its synthesis and characterization, researchers and drug development professionals can effectively leverage the beneficial properties of edisylate salts to develop safer, more stable, and more efficacious medicines.
References
- 1. Buy this compound | 5982-56-9 [smolecule.com]
- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5982-56-9 | Benchchem [benchchem.com]
- 5. Buy Prochlorperazine edisylate | 1257-78-9 [smolecule.com]
- 6. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Technical Guide to the Spectroscopic Characterization of 1,2-Ethanedisulfonic Acid Dihydrate (CAS 5982-56-9)
Introduction
1,2-Ethanedisulfonic acid dihydrate (CAS 5982-56-9) is a diprotic sulfonic acid that presents as a white to off-white crystalline solid.[1][2] Its high water solubility and strong acidic nature make it a versatile compound in various chemical and pharmaceutical applications.[1] Notably, it serves as a counterion in the formation of edisylate salts of drug substances, often enhancing the stability and bioavailability of the active pharmaceutical ingredient.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and characterization in research and drug development settings.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations for obtaining high-quality results.
Chemical Structure and Properties:
| Property | Value | Source(s) |
| IUPAC Name | ethane-1,2-disulfonic acid;dihydrate | [2][3] |
| CAS Number | 5982-56-9 | [2] |
| Molecular Formula | C₂H₁₀O₈S₂ | [2][3] |
| Molecular Weight | 226.22 g/mol | [2][3] |
| Appearance | Off-white to beige to grey to light brown powder or crystals | [4][5] |
| Melting Point | 109-115 °C | [2] |
| Solubility | Highly soluble in water | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by a single prominent signal corresponding to the methylene protons of the ethylene backbone.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |
| ~3.5 - 4.0 ppm | Singlet | 4H | -CH₂-CH₂- | [1][2] |
Interpretation and Experimental Considerations:
The equivalence of the four methylene protons results in a single resonance. The chemical shift in the range of 3.5-4.0 ppm is indicative of protons attached to carbons that are adjacent to electron-withdrawing sulfonic acid groups.[1][2] The acidic protons of the sulfonic acid groups and the protons of the water molecules are often exchanged with deuterium in deuterated solvents, or their signals may be broad and not readily observed.
For a typical ¹H NMR experiment, the sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), to avoid large solvent signals that would obscure the analyte's resonances.[6] The use of an internal standard, like tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) for aqueous solutions, is crucial for accurate chemical shift referencing.[7]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound.[7]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.[7]
-
If an internal standard is required, add a small, known amount to the solution.
-
Transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
Caption: Workflow for obtaining a ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.
IR Spectroscopic Data
The IR spectrum of this compound is dominated by absorptions from the sulfonic acid groups and the water of hydration.
| Frequency (cm⁻¹) | Intensity | Assignment | Source(s) |
| ~3500 - 3200 | Broad, Strong | O-H stretching (water of hydration and sulfonic acid) | [2] |
| ~3000 - 2800 | Medium | C-H stretching (ethylene backbone) | [2] |
| ~1050 | Strong | S=O stretching (sulfonic acid) | [1][2] |
Interpretation and Experimental Considerations:
The broad and intense absorption in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the sulfonic acid groups and the associated water molecules. The C-H stretching vibrations of the ethylene backbone appear in the 3000-2800 cm⁻¹ region. A key diagnostic peak is the strong absorption around 1050 cm⁻¹, which is attributed to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate groups.[1][2]
As this compound is a solid, a common method for sample preparation is the use of an Attenuated Total Reflectance (ATR) accessory. ATR allows for the direct analysis of solid samples with minimal preparation.[1] Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.[1]
Experimental Protocol for ATR-IR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Caption: Workflow for obtaining an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.
Challenges in the Mass Spectrometric Analysis of Sulfonic Acids
Direct analysis of sulfonic acids like 1,2-ethanedisulfonic acid by conventional mass spectrometry techniques such as electron ionization (EI) is challenging due to their low volatility and high polarity. These compounds tend to decompose at the high temperatures required for vaporization.
Common Fragmentation Pathways:
In negative ion mode, the formation of the [M-H]⁻ ion is often observed.[8]
Advanced MS Techniques and Sample Preparation
To overcome the challenges of analyzing sulfonic acids, several approaches can be employed:
-
Derivatization: Converting the sulfonic acid to a more volatile derivative, such as a methyl ester, can facilitate analysis by GC-MS.
-
Soft Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable for analyzing polar and non-volatile compounds directly from solution. These techniques typically produce protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.[9]
Hypothetical Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol.
-
-
Instrument Setup:
-
Set up an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If fragmentation is induced (e.g., in MS/MS experiments), analyze the fragment ions to gain structural information.
-
Caption: Workflow for ESI-MS analysis.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and industry. ¹H NMR provides clear evidence of the ethylene backbone, while IR spectroscopy confirms the presence of the key sulfonic acid and water functional groups. Although direct mass spectrometric analysis is challenging, appropriate derivatization or the use of soft ionization techniques can provide valuable information on the molecular weight and structure. The integrated application of these spectroscopic methods, guided by a sound understanding of the underlying experimental principles, enables the comprehensive and reliable characterization of this important compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 384800050 [thermofisher.com]
- 5. 384800250 [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1,2-Ethanedisulfonic Acid Dihydrate in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Research and Development
In the landscape of pharmaceutical and materials science, the characterization of a compound's physicochemical properties is a cornerstone of innovation. Among these properties, solubility stands as a pivotal determinant of a substance's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. 1,2-Ethanedisulfonic acid, a strong organic acid, and its dihydrate form are employed in various applications, including as catalysts and in the preparation of edisylate salts of pharmaceutical compounds.[1] A thorough understanding of its solubility in organic solvents is, therefore, not merely academic but a practical necessity for researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-ethanedisulfonic acid dihydrate in organic solvents. In the absence of extensive quantitative public data, this document focuses on equipping the reader with the foundational knowledge and robust experimental methodologies required to determine solubility in their own laboratory settings. We will delve into the theoretical underpinnings of sulfonic acid solubility, present known qualitative data, and provide a detailed, self-validating experimental protocol.
Physicochemical Profile of this compound
A foundational understanding of the molecule is paramount to interpreting its solubility characteristics.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Ethane-1,2-disulfonic acid dihydrate, Ethylenedisulfonic acid dihydrate | [2][3] |
| CAS Number | 5982-56-9 | [2] |
| Molecular Formula | C₂H₁₀O₈S₂ | [2] |
| Molecular Weight | 226.22 g/mol | [3] |
| Melting Point | 109-113 °C | [3] |
| Appearance | Off-white to beige crystals or powder | [4] |
The Molecular Basis of Sulfonic Acid Solubility in Organic Media
The solubility of this compound is governed by its molecular structure, which features two highly polar sulfonic acid (-SO₃H) groups and a short, nonpolar ethane backbone.
Sulfonic acids are strong acids, often with acidity comparable to or greater than mineral acids.[5] This is due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting sulfonate anion.[5] The presence of the sulfonic acid groups allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.[6]
The principle of "like dissolves like" is central to understanding the solubility of this compound.[7] Polar solvents, which can engage in hydrogen bonding, are more likely to dissolve polar solutes. The high polarity of the sulfonic acid groups in 1,2-ethanedisulfonic acid dictates its affinity for polar organic solvents.[5][6] Conversely, its solubility in nonpolar solvents is expected to be limited due to the unfavorable energetics of disrupting the strong intermolecular forces in the solid crystal lattice without compensatory interactions with the solvent.
Temperature also plays a crucial role; for most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[6]
Qualitative Solubility of this compound
While precise quantitative data is scarce in publicly available literature, several sources provide qualitative descriptions of the solubility of 1,2-ethanedisulfonic acid and its dihydrate form in various organic solvents.
| Solvent | Qualitative Solubility | Source(s) |
| Water | Very soluble | [3] |
| Ethanol | Soluble | [8][9] |
| Acetone | Soluble | [8] |
| Dioxane | Very soluble | [10] |
| Diethyl Ether | Soluble/Somewhat soluble | [9][10][11] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [1] |
It is important to note that these qualitative descriptors can be subjective. Therefore, for any critical application, experimental determination of solubility is strongly recommended.
Experimental Protocol for the Quantitative Determination of Solubility
The following is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Safety Precautions
Hazard Identification: this compound is a corrosive solid that can cause severe skin burns and eye damage.[12][13] The organic solvents used in this protocol may also be flammable and/or toxic.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
Handling and Storage:
-
Keep the container of this compound tightly closed in a dry, cool, and well-ventilated place.[12]
-
Avoid contact with skin, eyes, and clothing.[13]
-
In case of spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.[12]
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvent of interest (e.g., ethanol, acetone, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Titration apparatus (burette, pH meter with a suitable electrode)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH in a suitable solvent)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of vials, add a precisely measured volume of the chosen organic solvent (e.g., 10.0 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is critical to remove any suspended solid particles.
-
-
Concentration Determination by Titration:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration appropriate for titration.
-
Titrate the diluted sample with a standardized solution of a strong base (e.g., 0.1 M NaOH). A potentiometric titration using a pH meter is recommended to accurately determine the equivalence points, as 1,2-ethanedisulfonic acid is a diprotic acid. ASTM D4711 provides a relevant methodology for the titration of sulfonic acids in a methanolic solution.[14]
-
Record the volume of titrant required to reach the equivalence point(s).
-
-
Calculation of Solubility:
-
From the titration data, calculate the concentration of this compound in the filtered aliquot.
-
Account for the dilution factor to determine the concentration in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Conclusion and Future Perspectives
While a comprehensive public database of the quantitative solubility of this compound in organic solvents is not yet available, this guide provides the theoretical framework and a robust experimental protocol for its determination. The strong acidic nature and high polarity of the sulfonic acid groups are the primary drivers of its solubility in polar organic media.
For researchers and professionals in drug development and chemical synthesis, the ability to accurately measure the solubility of this compound is essential for process optimization, formulation design, and ensuring the quality and efficacy of the final product. The methodologies outlined herein provide a clear and reliable path to generating this critical data, fostering a deeper understanding of this important chemical's behavior and enabling its effective application in scientific innovation.
References
- 1. 1,2-Ethanedisulfonic acid CAS#: 110-04-3 [m.chemicalbook.com]
- 2. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.be [fishersci.be]
- 4. Buy this compound | 5982-56-9 [smolecule.com]
- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. 1,2-Ethanedisulfonic Acid | 5982-56-9 [amp.chemicalbook.com]
- 10. 1,2-Ethanedisulfonic Acid [drugfuture.com]
- 11. labsolu.ca [labsolu.ca]
- 12. fishersci.dk [fishersci.dk]
- 13. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 14. standards.iteh.ai [standards.iteh.ai]
Thermal Stability and Decomposition of 1,2-Ethanedisulfonic Acid Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Ethanedisulfonic acid dihydrate is a crucial counterion in pharmaceutical formulations, valued for its ability to enhance the stability and solubility of active pharmaceutical ingredients (APIs). A thorough understanding of its thermal behavior is paramount for ensuring drug product quality, safety, and stability throughout its lifecycle—from manufacturing and formulation to storage and administration. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of thermal analysis and the known behavior of hydrated alkyl sulfonic acids to present a comprehensive theoretical framework. We will explore the anticipated multi-stage decomposition process, encompassing dehydration and desulfonation, and detail the experimental protocols necessary for its empirical validation.
Introduction: The Role of 1,2-Ethanedisulfonic Acid in Pharmaceutical Development
1,2-Ethanedisulfonic acid (edisylic acid) is a strong, diprotic sulfonic acid.[1] Its dihydrate form, with the molecular formula C₂H₆O₆S₂·2H₂O and a molecular weight of approximately 226.22 g/mol , is frequently employed in the formation of edisylate salts with basic drug molecules.[2][3] The selection of a salt form is a critical decision in drug development, as it can significantly influence key physicochemical properties of the API, including:
-
Solubility and Dissolution Rate: Edisylate salts often exhibit improved aqueous solubility compared to the freebase form of a drug, which can enhance bioavailability.
-
Stability: Salt formation can protect the API from degradation by locking it into a more stable crystalline lattice.[4]
-
Hygroscopicity: The choice of counterion can modulate the tendency of the drug substance to absorb atmospheric moisture.
-
Solid-State Properties: Edisylate salts can possess more favorable melting points, crystallinity, and handling characteristics for manufacturing processes.
Given these critical functions, a comprehensive characterization of the thermal properties of this compound is essential for predicting the stability of the final drug product, establishing appropriate storage conditions, and ensuring compatibility with manufacturing processes that may involve heat, such as drying, milling, and granulation.
Theoretical Framework for Thermal Decomposition
The thermal decomposition of this compound is anticipated to occur in a sequential manner, beginning with the loss of its water of hydration, followed by the degradation of the sulfonic acid groups and the carbon backbone at higher temperatures.
Stage 1: Dehydration
Hydrated crystalline solids typically lose their water molecules upon heating. For this compound, this process is expected to be the initial thermal event. The two water molecules may be lost in a single step or in two distinct steps, depending on their respective binding energies within the crystal lattice.
It is known that sulfonic acid groups can form strong hydrogen bonds with water molecules.[5] This "strongly bound water" may require a higher temperature for removal compared to loosely bound surface water.[2][4] The dehydration process can be represented as:
C₂H₄(SO₃H)₂·2H₂O(s) → C₂H₄(SO₃H)₂(s) + 2H₂O(g)
This dehydration will result in a specific mass loss that can be precisely calculated and measured using thermogravimetric analysis (TGA). The temperature range over which this occurs can be determined by TGA and differential scanning calorimetry (DSC).
Stage 2: Desulfonation and Decomposition
Following dehydration, the anhydrous 1,2-ethanedisulfonic acid will undergo further decomposition at elevated temperatures. The primary decomposition pathway for alkyl sulfonic acids is typically desulfonation, which involves the cleavage of the carbon-sulfur (C-S) bond.[6] Alkyl sulfonic acids are known to possess greater hydrothermal stability compared to their aromatic counterparts due to the stronger sp³ C-S bond.[7]
The decomposition of the sulfonic acid groups can lead to the evolution of corrosive and toxic sulfur oxides, such as sulfur dioxide (SO₂) and sulfur trioxide (SO₃).[8] The remaining hydrocarbon backbone will also fragment and oxidize, producing carbon oxides (CO, CO₂).
A plausible decomposition pathway can be visualized as follows:
Caption: Proposed two-stage thermal decomposition pathway for this compound.
Experimental Characterization of Thermal Stability
A definitive understanding of the thermal properties of this compound requires empirical data from thermal analysis techniques. The primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for quantifying the mass loss associated with dehydration and decomposition.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C) to obtain the TGA thermogram.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of each mass loss step, which corresponds to the initiation of dehydration and decomposition.
-
Quantify the percentage mass loss for each step and compare it to the theoretical mass loss for the removal of two water molecules and subsequent decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of thermal events such as melting, dehydration (which can be endothermic), and decomposition.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used to allow for the escape of evolved gases.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks corresponding to dehydration and melting. The melting point for the dihydrate is reported to be in the range of 109-115 °C.[1]
-
Identify exothermic peaks that may correspond to decomposition events.
-
Integrate the peak areas to determine the enthalpy change (ΔH) for each thermal event.
-
Caption: Experimental workflow for the thermal analysis of this compound.
Summary of Expected Thermal Events and Data Interpretation
The following table summarizes the anticipated thermal events for this compound and their interpretation based on TGA and DSC data.
| Thermal Event | Expected Temperature Range (°C) | TGA Observation | DSC Observation | Interpretation |
| Dehydration | 100 - 150 | Mass loss corresponding to two water molecules (~15.9%) | Endothermic peak(s) | Loss of water of hydration. Multiple peaks may indicate different binding energies of the water molecules. |
| Melting | 109 - 115[1] | No significant mass loss | Sharp endothermic peak | Phase transition from solid to liquid. May overlap with the final stages of dehydration. |
| Decomposition | > 200 | Significant, multi-step mass loss | Complex series of endothermic and/or exothermic peaks | Onset of desulfonation and fragmentation of the molecule, leading to the evolution of gaseous byproducts. |
Implications for Drug Development and Manufacturing
A thorough understanding of the thermal profile of this compound is critical for:
-
Forced Degradation Studies: Designing studies to identify potential degradation products of edisylate salts under thermal stress.
-
Excipient Compatibility: Assessing potential interactions between the edisylate salt and excipients at elevated temperatures.[3]
-
Process Development: Establishing safe operating limits for temperature-sensitive manufacturing steps such as drying, milling, and hot-melt extrusion.
-
Stability Indicating Methods: Developing analytical methods that can separate and quantify the drug substance from its thermal degradants.
-
Storage Conditions: Defining appropriate storage temperatures and humidity controls to ensure the long-term stability of the drug product.
Conclusion
While specific, publicly available TGA and DSC data for this compound are scarce, a robust theoretical framework based on the known behavior of hydrated alkyl sulfonic acids can guide its thermal characterization. The decomposition is expected to proceed via an initial dehydration step, followed by desulfonation and fragmentation at higher temperatures. Empirical validation through the systematic application of TGA and DSC, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working with edisylate salt forms. This knowledge is fundamental to ensuring the development of safe, stable, and efficacious pharmaceutical products.
References
- 1. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. youtube.com [youtube.com]
Navigating the Challenges of a Hygroscopic and Corrosive Agent: A Technical Guide to 1,2-Ethanedisulfonic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Ethanedisulfonic acid dihydrate is a strong, non-volatile, and diprotic acid increasingly utilized in the pharmaceutical industry as a counterion to enhance the solubility and stability of basic active pharmaceutical ingredients (APIs). Its solid, crystalline nature offers handling advantages over liquid acids. However, its pronounced hygroscopicity and corrosive properties necessitate a comprehensive understanding and specific handling protocols to ensure experimental integrity, operator safety, and material stability. This guide provides an in-depth analysis of the hygroscopic behavior of this compound, alongside detailed, field-proven procedures for its safe handling, storage, and use.
Unveiling the Dual Nature: Hygroscopicity and Corrosivity
This compound, with the chemical formula C₂H₆O₆S₂·2H₂O, exists as an off-white to beige crystalline powder.[1] The presence of two sulfonic acid groups confers strong acidic properties, making it a potent tool in salt formation strategies for drug development.[2] However, these same functional groups, along with its dihydrate nature, are the root of its primary handling challenges: a strong affinity for atmospheric moisture and a corrosive effect on many materials, including biological tissues.
1.1. The Hygroscopic Challenge
Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment. For this compound, this is a critical parameter that can significantly impact its physical and chemical properties. The two molecules of water in its crystalline structure are integral to its stability under ambient conditions. However, exposure to varying humidity levels can lead to further water absorption or, under very dry conditions, potential dehydration, which can alter its crystalline structure and, consequently, its performance in formulations.
Table 1: European Pharmacopoeia Hygroscopicity Classification [4]
| Classification | Weight Increase (% w/w) |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Given its chemical nature, it is prudent to handle this compound as a hygroscopic material, with the potential to be very hygroscopic under highly humid conditions. This necessitates stringent controls to prevent unwanted physical changes such as deliquescence (dissolving in absorbed water), which can lead to handling difficulties and compromised sample integrity.[5]
1.2. The Corrosive Reality
The strong acidic nature of this compound renders it corrosive. Direct contact can cause severe skin burns and eye damage.[6] Inhalation of the dust can also lead to respiratory irritation. Therefore, the implementation of appropriate personal protective equipment (PPE) and engineering controls is not merely a recommendation but a critical safety requirement.
Best Practices for Handling and Storage: A Self-Validating System
The following protocols are designed to create a self-validating system, where adherence to the procedures inherently minimizes risks associated with the hygroscopic and corrosive nature of this compound.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when generating dust.
Mandatory PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, with an additional chemically resistant apron for larger quantities.
-
Respiratory Protection: If there is a risk of inhaling dust and a fume hood is not available, a properly fitted respirator with an appropriate particulate filter is necessary.
2.2. Storage: Maintaining a Controlled Environment
Proper storage is paramount to preserving the integrity of this compound.
-
Container: Store in a tightly sealed, non-metallic container. The original manufacturer's container is ideal.
-
Atmosphere: For long-term storage or for highly sensitive applications, storing the container within a desiccator containing a suitable desiccant (e.g., silica gel) is recommended. Alternatively, storage in a controlled low-humidity environment or a glove box is advisable.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
-
Segregation: Store away from incompatible materials, particularly bases and strong oxidizing agents.
2.3. Weighing and Dispensing: A Race Against Moisture
The hygroscopic nature of the compound makes weighing a critical step where exposure to ambient humidity must be minimized.
Caption: Workflow for weighing hygroscopic this compound.
Experimental Protocols
3.1. Protocol for Assessing Hygroscopicity (Gravimetric Method)
This protocol provides a fundamental assessment of the material's hygroscopicity, based on the principles outlined in the European Pharmacopoeia.[7]
Materials:
-
This compound
-
Analytical balance (readable to 0.1 mg)
-
Weighing boat (glass or other non-reactive material)
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain 80% RH (e.g., ammonium sulfate)
-
Hygrometer to verify RH
Procedure:
-
Accurately weigh approximately 1.0 g of this compound into a pre-weighed, dry weighing boat. Record the initial weight (W₁).
-
Place the weighing boat containing the sample into the controlled humidity chamber at 25°C and 80% RH.
-
After 24 hours, remove the sample and immediately re-weigh it. Record the final weight (W₂).
-
Calculate the percentage weight increase using the formula: ((W₂ - W₁) / W₁) * 100.
-
Classify the hygroscopicity based on the criteria in Table 1.
3.2. Protocol for Safe Handling and Neutralization of Spills
Due to its corrosive nature, a clear and practiced spill response plan is essential.
Caption: Step-by-step spill response for this compound.
Spill Response Procedure:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
PPE: Don the appropriate PPE as described in section 2.1.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a solution, contain the spill with a non-combustible absorbent material (e.g., sand or vermiculite).
-
Neutralize: Cautiously neutralize the spill area with a weak base, such as sodium bicarbonate solution. Be prepared for a potential reaction (foaming).
-
Collect: Collect the neutralized residue into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Thoroughly clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Conclusion: A Call for Diligence
This compound is a valuable tool in pharmaceutical development, but its inherent hygroscopic and corrosive properties demand respect and meticulous handling. By understanding the scientific principles behind these challenges and implementing robust, self-validating handling and storage protocols, researchers can ensure the integrity of their experiments, the longevity of the material, and, most importantly, a safe laboratory environment. The insights and procedures outlined in this guide provide a comprehensive framework for achieving these critical objectives.
References
- 1. azom.com [azom.com]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-丙二磺酸 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]
- 7. capitalresin.com [capitalresin.com]
An In-depth Technical Guide to the Acidity and pKa Values of 1,2-Ethanedisulfonic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Ethanedisulfonic acid, particularly in its dihydrate form (C₂H₆O₆S₂·2H₂O), is a strong diprotic acid of significant interest in pharmaceutical sciences, primarily for its role in forming stable edisylate salts with basic active pharmaceutical ingredients (APIs). A thorough understanding of its acidic properties, specifically its acid dissociation constants (pKa values), is paramount for controlling crystallization, solubility, and bioavailability of these drug products. This technical guide provides a comprehensive exploration of the acidity of 1,2-ethanedisulfonic acid dihydrate, from its molecular underpinnings to the practical methodologies for its characterization. It addresses the existing discrepancies in reported pKa values and offers detailed, field-proven protocols for their experimental determination, empowering researchers to achieve accurate and reliable measurements.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound is an organic compound that serves as a critical counterion in the formation of pharmaceutical salts.[1] The conversion of a basic drug substance into an edisylate salt can significantly enhance its physicochemical properties, including stability, solubility, and dissolution rate, which are all critical determinants of a drug's therapeutic efficacy.[1] The diprotic nature of this sulfonic acid allows for the formation of various salt stoichiometries, offering flexibility in optimizing drug formulations.
A precise understanding of the pKa values of 1,2-ethanedisulfonic acid is not merely an academic exercise; it is a cornerstone of rational drug development. These values govern the ionization state of the acid at a given pH, which in turn dictates its interaction with basic drug molecules and its behavior in different physiological environments.
The Molecular Basis of Acidity in 1,2-Ethanedisulfonic Acid
1,2-Ethanedisulfonic acid's pronounced acidity stems from the electron-withdrawing nature of the two sulfonyl (-SO₃H) groups attached to the ethane backbone. The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to three electronegative oxygen atoms. This configuration creates a strong inductive effect, pulling electron density away from the O-H bond and facilitating the release of a proton (H⁺).
Upon deprotonation, the resulting sulfonate anion (R-SO₃⁻) is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms through resonance. This high degree of resonance stabilization is the primary reason why sulfonic acids are among the strongest organic acids.
As a diprotic acid, 1,2-ethanedisulfonic acid undergoes a two-step dissociation in an aqueous solution:
First Dissociation: H₂A ⇌ H⁺ + HA⁻ (governed by pKa₁)
Second Dissociation: HA⁻ ⇌ H⁺ + A²⁻ (governed by pKa₂)
Due to the strong electrostatic repulsion from the already present negative charge on the monoanion (HA⁻), the second proton is more difficult to remove, resulting in a higher pKa₂ value compared to pKa₁.
A Critical Examination of Reported pKa Values
A review of the available literature and chemical databases reveals conflicting pKa values for 1,2-ethanedisulfonic acid. This discrepancy underscores the challenges associated with the experimental determination of pKa values for very strong acids.
| pKa₁ | pKa₂ | Source | Notes |
| -1.46 | -2.06 | Wikipedia[2] | Secondary source, likely theoretical values. |
| 0.71 ± 0.50 | - | ChemicalBook[3] | Predicted value, highlighting uncertainty. |
The highly negative pKa values reported by some sources suggest that 1,2-ethanedisulfonic acid is a very strong acid, with its acidity approaching that of mineral acids.[2] However, the lack of a definitive, experimentally validated pKa value from a primary, peer-reviewed source necessitates a cautious approach. For critical applications in drug development, it is highly recommended that the pKa values be determined experimentally under the specific conditions of interest.
Experimental Determination of pKa Values
The accurate determination of the pKa values of a strong diprotic acid like 1,2-ethanedisulfonic acid requires meticulous experimental design and execution. Potentiometric titration is the most direct and reliable method for this purpose.
Potentiometric Titration: The Gold Standard
Principle: Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.[4][5] The resulting titration curve of pH versus the volume of titrant added reveals inflection points corresponding to the equivalence points, where the acid has been completely neutralized. For a diprotic acid, two distinct equivalence points will be observed. The pKa values can then be determined from the half-equivalence points.[6]
Causality Behind Experimental Choices:
-
Choice of Titrant: A strong base, such as sodium hydroxide (NaOH), is used to ensure a complete and sharp reaction with the strong acid, leading to well-defined equivalence points.
-
Solvent: An aqueous medium is typically used to mimic physiological conditions. The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl) to minimize changes in activity coefficients.
-
Electrode Calibration: Accurate pH measurements are critical. Therefore, the pH electrode must be calibrated with at least three standard buffer solutions (e.g., pH 4, 7, and 10) before the titration.
-
Inert Atmosphere: To prevent the dissolution of atmospheric carbon dioxide, which can react with the titrant and introduce errors, the titration should be performed under an inert atmosphere (e.g., nitrogen or argon).
Detailed Step-by-Step Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Accurately weigh a sample of this compound and dissolve it in deionized, CO₂-free water to a known concentration (e.g., ~0.01 M).
-
Prepare a solution of a background electrolyte, such as 0.1 M potassium chloride (KCl).
-
-
Apparatus Setup:
-
Calibrate a pH meter and electrode system using standard buffers.
-
Place a known volume of the 1,2-ethanedisulfonic acid solution in a titration vessel.
-
Add the background electrolyte solution.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a magnetic stirrer to ensure homogeneity.
-
Purge the solution with nitrogen or argon for 10-15 minutes before and during the titration.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the first and second equivalence points (V_eq1 and V_eq2) from the inflection points of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.
-
The pKa₁ is equal to the pH at half the first equivalence point (V_eq1 / 2).
-
The pKa₂ is equal to the pH at the midpoint between the first and second equivalence points ((V_eq1 + V_eq2) / 2).
-
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry: An Indirect Approach
Principle: UV-Vis spectrophotometry can be used for pKa determination if the acidic and basic forms of the molecule exhibit different UV-Vis absorbance spectra.[7][8] However, 1,2-ethanedisulfonic acid does not possess a suitable chromophore, making direct UV-Vis analysis challenging.
Indirect Method Using a pH Indicator: An indirect approach can be employed by using a pH indicator whose pKa is in a similar range to the analyte. The presence of the strong acid will affect the equilibrium of the indicator, and this change can be monitored spectrophotometrically. However, given the very low pKa values of 1,2-ethanedisulfonic acid, finding a suitable indicator that changes color in such a highly acidic medium is practically impossible.
For these reasons, UV-Vis spectrophotometry is not a recommended method for the direct determination of the pKa values of 1,2-ethanedisulfonic acid.
Computational Prediction of pKa Values
In the absence of reliable experimental data, computational methods can provide valuable estimates of pKa values.[9] These methods utilize quantum mechanical calculations to determine the Gibbs free energy of dissociation in a solvent.[10][11][12]
Methodology Overview:
-
Structure Optimization: The 3D structures of the protonated and deprotonated species of the acid are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Solvation Model: A continuum solvation model (e.g., PCM, SMD) is applied to account for the effect of the aqueous environment.[13]
-
Free Energy Calculation: The Gibbs free energies of the species in the gas phase and their solvation free energies are calculated.
-
pKa Calculation: The pKa is then calculated from the Gibbs free energy of the dissociation reaction.
While computational methods are powerful, their accuracy is dependent on the level of theory, the basis set, and the solvation model used. Therefore, computationally predicted pKa values should be considered as estimates and, whenever possible, validated by experimental data.
Diagram of Dissociation Equilibria:
Caption: Stepwise dissociation of 1,2-ethanedisulfonic acid.
Conclusion
This compound is a cornerstone in the formulation of many pharmaceutical products. Its strong diprotic nature, characterized by its pKa values, is a critical parameter that influences the properties of the final drug product. While there is a consensus that it is a very strong acid, the precise experimental pKa values are not well-documented in primary literature, with existing data being inconsistent and likely theoretical.
For researchers and drug development professionals, this guide emphasizes the necessity of experimental determination of the pKa values of 1,2-ethanedisulfonic acid under relevant conditions. Potentiometric titration stands as the most robust and reliable method for this purpose. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can obtain accurate and reproducible pKa values, leading to a more rational and scientifically-driven approach to drug formulation and development.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 3. 1,2-Ethanedisulfonic acid CAS#: 110-04-3 [m.chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. potentiometric titration ^.pptx [slideshare.net]
- 6. byjus.com [byjus.com]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. ijper.org [ijper.org]
- 9. mrupp.info [mrupp.info]
- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of 1,2-Ethanedisulfonic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanedisulfonic acid dihydrate (C₂H₁₀O₈S₂) is a strong organic acid that has garnered significant interest in pharmaceutical sciences and materials science.[1] Its high solubility in aqueous solutions and its ability to form stable crystalline salts with active pharmaceutical ingredients (APIs) make it a valuable counterion in drug development to enhance the dissolution profiles and bioavailability of poorly soluble drugs. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on the analytical methodologies required for its structural elucidation. While a definitive single-crystal X-ray structure of the dihydrate is not publicly available in crystallographic databases at the time of this writing, this guide will delve into its known characteristics, expected structural features, and the experimental workflows necessary for its complete structural analysis.
Physicochemical Properties
This compound is typically an off-white to beige crystalline powder with a molecular weight of approximately 226.2 g/mol .[1][2] It is highly soluble in water and has a melting point in the range of 109-115°C, often accompanied by decomposition.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₁₀O₈S₂ | [1][2] |
| Molecular Weight | ~226.2 g/mol | [1][2] |
| CAS Number | 5982-56-9 | [1][2] |
| Appearance | Off-white to beige crystalline powder | |
| Melting Point | 109-115 °C (with decomposition) | |
| Solubility | High in water |
Synthesis and Crystallization
The primary synthesis route for 1,2-ethanedisulfonic acid involves the sulfonation of ethylene derivatives. For the preparation of high-purity single crystals of the dihydrate suitable for X-ray diffraction, a controlled crystallization process is essential.
Experimental Protocol: Synthesis and Single Crystal Growth
-
Synthesis of the Sodium Salt: A common precursor is the disodium salt of 1,2-ethanedisulfonic acid, which can be synthesized by reacting 1,2-dibromoethane with sodium sulfite.
-
Conversion to the Free Acid: The disodium salt is then converted to the free acid, typically through ion-exchange chromatography or by reaction with a strong acid followed by purification.
-
Crystallization:
-
Prepare a saturated aqueous solution of 1,2-ethanedisulfonic acid at an elevated temperature (e.g., 50-60 °C).
-
Slowly cool the solution to room temperature. The slow cooling rate is crucial for the growth of large, well-defined single crystals.
-
Alternatively, isothermal solvent evaporation can be employed. Place the saturated solution in a loosely covered container to allow for the slow evaporation of water at a constant temperature.
-
Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold deionized water.
-
Structural Characterization
A complete understanding of the three-dimensional structure of this compound requires a combination of analytical techniques.
Expected Molecular Geometry and Hydrogen Bonding
Based on the known structures of related hydrated sulfonic acids, it is anticipated that the crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. The two sulfonic acid groups and the two water molecules provide numerous hydrogen bond donors and acceptors.
The sulfonic acid groups are expected to be deprotonated, existing as sulfonate anions (–SO₃⁻), with the protons transferred to the water molecules to form hydronium ions (H₃O⁺). This would result in a formulation of [ (H₃O)₂ ]²⁺ [ (CH₂SO₃)₂ ]²⁻. The crystal packing would then be dictated by the electrostatic interactions between the hydronium cations and the ethanedisulfonate anions, as well as a complex network of hydrogen bonds involving the hydronium ions, the sulfonate oxygen atoms, and potentially weak C-H···O interactions.
The ethane backbone can adopt different conformations, with the anti-conformation being the most likely to minimize steric hindrance. The geometry around the sulfur atoms is expected to be tetrahedral.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate groups (typically in the 1000-1350 cm⁻¹ region) and broad absorptions in the high-frequency region (2500-3500 cm⁻¹) characteristic of the O-H stretching vibrations from the water molecules and hydronium ions involved in hydrogen bonding.
-
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The S-O and C-S stretching vibrations are also active in the Raman spectrum and can provide insights into the molecular symmetry and conformation.
Single-Crystal X-ray Diffraction: The Definitive Method
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
-
Validation and Analysis: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The refined structure provides detailed information on bond lengths, bond angles, torsion angles, and the hydrogen bonding network.
Conclusion
This compound is a compound of significant interest due to its favorable physicochemical properties for pharmaceutical applications. While its detailed crystal structure remains to be publicly reported, this guide has outlined its known characteristics, expected structural features based on related compounds, and the necessary experimental protocols for its definitive structural elucidation. The determination of its single-crystal structure would provide invaluable insights into the conformation of the ethanedisulfonate anion and the intricate hydrogen-bonding network that governs its solid-state properties, further aiding in its application in drug development and materials science.
References
An In-depth Technical Guide to 1,2-Ethanedisulfonic Acid Dihydrate: From Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 1,2-ethanedisulfonic acid dihydrate, a significant organosulfur compound with diverse applications in research and industry. From its foundational synthesis in the mid-20th century to its contemporary use as a pharmaceutical counterion and a Brønsted acid catalyst, this document delves into the history, synthesis, chemical properties, and key applications of this versatile molecule. Detailed experimental protocols, mechanistic insights, and extensive characterization data are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Molecular Architecture and Significance
1,2-Ethanedisulfonic acid (IUPAC Name: ethane-1,2-disulfonic acid), in its common dihydrate form, is an organosulfur compound characterized by a two-carbon ethane backbone flanked by two sulfonic acid groups.[1] This structure imparts strong acidity and high polarity to the molecule.[2] The presence of two sulfonic acid moieties makes it a diprotic acid, capable of readily donating two protons in solution.[1] Its high water solubility and hygroscopic nature often lead to its isolation as a stable dihydrate.[2]
The unique properties of 1,2-ethanedisulfonic acid have carved a niche for it in various scientific fields. In pharmaceutical sciences, it is widely used as a counterion, forming "edisylate" salts with basic drug molecules to improve their solubility and stability.[1][3] In organic synthesis, its strong acidic nature is harnessed for catalysis in a range of chemical transformations.[4] This guide will explore the historical context of its discovery, detail its synthesis and characterization, and provide an in-depth look at its modern applications.
A Journey Through Time: The Discovery and Historical Context
While the broader field of sulfonic acid chemistry has roots in the 19th century, the definitive preparation and characterization of 1,2-ethanedisulfonic acid came to prominence in the mid-20th century.[5][6]
A landmark 1945 paper by S. M. McElvain and colleagues, published in the Journal of the American Chemical Society, laid the groundwork for the practical synthesis of this compound.[7] Their work detailed the preparation of the disodium salt of 1,2-ethanedisulfonic acid from readily available starting materials: 1,2-dibromoethane and sodium sulfite.[7] This foundational method remains a cornerstone of its synthesis today.
The McElvain paper also described the crucial subsequent steps: the conversion of the disodium salt to the corresponding barium salt, followed by liberation of the free acid using sulfuric acid.[7] Furthermore, they reported the isolation of the crystalline dihydrate from acetic acid and acetic anhydride, establishing its melting point.[7]
Subsequent industrial development, exemplified by a 1962 patent assigned to Fuji Photo Film, underscored the growing commercial relevance of ethanedisulfonic acid derivatives.[7] These early works, situated within the broader context of comprehensive reviews on organosulfur chemistry by Suter and Gilbert, solidified the understanding and utility of 1,2-ethanedisulfonic acid.[7]
Synthesis and Characterization: A Detailed Examination
The preparation and purification of this compound require a multi-step process, which is a testament to the principles of classic organic synthesis. The most common and historically significant route begins with the formation of the disodium salt.
Synthesis of Disodium 1,2-Ethanedisulfonate
The synthesis of the disodium salt involves the nucleophilic substitution of bromide ions from 1,2-dibromoethane by the sulfite ion.
Caption: Synthesis of Disodium 1,2-Ethanedisulfonate.
Experimental Protocol: Preparation of Disodium 1,2-Ethanedisulfonate (Adapted from McElvain et al., 1945[7])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-dibromoethane and an aqueous solution of sodium sulfite.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the organic layer (1,2-dibromoethane).
-
Isolation: After the reaction is complete, cool the solution. The disodium 1,2-ethanedisulfonate, being sparingly soluble in the reaction medium, will precipitate.
-
Purification: Collect the precipitate by filtration and wash with ethanol to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization from water.
Conversion to this compound
The free acid is liberated from its disodium salt via a two-step process involving an intermediate barium salt, followed by crystallization of the dihydrate.
Caption: Conversion of the disodium salt to the dihydrate form.
Experimental Protocol: Preparation of this compound (Adapted from McElvain et al., 1945[7])
-
Formation of Barium Salt: Dissolve the purified disodium 1,2-ethanedisulfonate in hot water and treat it with a stoichiometric amount of barium chloride solution. The less soluble barium 1,2-ethanedisulfonate will precipitate upon cooling.
-
Isolation of Barium Salt: Collect the barium salt by filtration and wash thoroughly with cold water to remove sodium chloride.
-
Liberation of the Free Acid: Suspend the barium salt in water and add a stoichiometric amount of sulfuric acid. Barium sulfate will precipitate, leaving the free 1,2-ethanedisulfonic acid in the aqueous solution.
-
Isolation of the Dihydrate: Remove the barium sulfate precipitate by filtration. Concentrate the filtrate by evaporation under reduced pressure. The resulting syrup is then treated with a mixture of acetic acid and acetic anhydride to induce crystallization of the dihydrate.
-
Purification: The crystalline this compound can be collected by filtration and dried under vacuum.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application.
| Property | Value | Reference(s) |
| CAS Number | 5982-56-9 | [8][9] |
| Molecular Formula | C₂H₁₀O₈S₂ | [8] |
| Molecular Weight | 226.22 g/mol | [1] |
| Appearance | White to off-white or beige crystalline powder | [1] |
| Melting Point | 109-113 °C | [1] |
| pKa₁ | -1.46 | [10] |
| pKa₂ | -2.06 | [10] |
| Solubility | Very soluble in water; soluble in ethanol and dioxane; sparingly soluble in ether. | [5][7][11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the four equivalent protons of the ethane backbone.
-
¹³C NMR: The carbon NMR spectrum shows a single peak for the two equivalent carbon atoms.
-
IR Spectroscopy: The infrared spectrum displays characteristic strong absorption bands for the S=O and O-H stretching vibrations of the sulfonic acid groups and the water of hydration.
Key Applications in Science and Industry
The unique chemical properties of this compound have led to its use in several specialized applications, most notably in the pharmaceutical industry and as a catalyst in organic synthesis.
Pharmaceutical Counterion: The Edisylates
In pharmaceutical development, the formation of salts is a common strategy to improve the physicochemical properties of a drug substance, such as its solubility, stability, and bioavailability.[3][12] When a basic active pharmaceutical ingredient (API) is combined with 1,2-ethanedisulfonic acid, the resulting salt is known as an "edisylate".[10]
The diprotic nature of 1,2-ethanedisulfonic acid allows it to form salts with one or two molecules of a monobasic API. The high acidity of the sulfonic acid groups ensures a stable salt is formed.
A notable example is Prochlorperazine Edisylate , an antiemetic and antipsychotic medication.[13] The edisylate salt form enhances the aqueous solubility of the prochlorperazine base, making it suitable for parenteral (injectable) formulations.[13]
Brønsted Acid Catalysis
A Brønsted-Lowry acid is defined as a proton (H⁺) donor.[14] The strong acidity of 1,2-ethanedisulfonic acid makes it an effective Brønsted acid catalyst for a variety of organic reactions.[15] In catalysis, the acid donates a proton to a reactant, which increases the electrophilicity of a particular atom in the molecule, thereby activating it for subsequent reaction steps.[16]
Caption: General mechanism of Brønsted acid catalysis.
Reactions catalyzed by strong acids like 1,2-ethanedisulfonic acid include:
-
Esterifications
-
Transesterifications
-
Aldol reactions
-
Hydrolysis reactions
The use of a solid or highly polar acid catalyst like 1,2-ethanedisulfonic acid can offer advantages in terms of reaction work-up and catalyst recovery compared to mineral acids.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[17] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[18]
Conclusion
From its foundational synthesis elucidated in the 1940s, this compound has established itself as a valuable compound in both academic and industrial laboratories. Its strong diprotic nature is the cornerstone of its utility, enabling its application as an effective Brønsted acid catalyst and a versatile counterion for the formulation of pharmaceutical salts. This guide has provided a comprehensive exploration of its history, synthesis, properties, and applications, intended to equip researchers and professionals with the technical knowledge to effectively and safely utilize this important chemical.
References
- 1. fishersci.be [fishersci.be]
- 2. Buy Prochlorperazine edisylate | 1257-78-9 [smolecule.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 5. 1,2-Ethanedisulfonic Acid | 5982-56-9 [amp.chemicalbook.com]
- 6. Synthetic Strategies for Aromatic and Aliphatic Sulfonic Acids: Comprehensive Methods, Latest Research, and Expert Insights [sulfonic-acid.com]
- 7. 1,2-Ethanedisulfonic Acid [drugfuture.com]
- 8. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 384800050 [thermofisher.com]
- 10. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- 12. Drug Names and Their Pharmaceutical Salts - Drugs.com [drugs.com]
- 13. Prochlorperazine Edisylate | C22H30ClN3O6S3 | CID 91499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. Acid catalysis - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. 1,2-Ethanedisulfonic Acid | 5982-56-9 | TCI AMERICA [tcichemicals.com]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
Methodological & Application
Application Notes and Protocols: 1,2-Ethanedisulfonic Acid Dihydrate as a Catalyst in Esterification Reactions
Introduction: The Role of 1,2-Ethanedisulfonic Acid Dihydrate in Modern Ester Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the quest for efficient, selective, and environmentally benign catalysts is paramount. Esterification, a fundamental transformation for the synthesis of a vast array of compounds from fragrances to drug molecules, traditionally relies on strong mineral acids like sulfuric acid. However, challenges associated with corrosion, difficult removal, and waste generation have prompted the exploration of alternative catalysts.[1]
This compound (EDSA), with the chemical formula C₂H₆O₆S₂·2H₂O, emerges as a compelling candidate in this context.[2][3] As a strong Brønsted acid, its bifunctional nature, possessing two sulfonic acid groups, presents unique catalytic potential.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of EDSA as a catalyst in esterification reactions. We will delve into the mechanistic underpinnings of EDSA catalysis, provide detailed experimental protocols, and discuss the practical advantages of its use.
Physicochemical Properties of this compound
A thorough understanding of the catalyst's properties is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 5982-56-9 | [2][3] |
| Molecular Formula | C₂H₁₀O₈S₂ | [2][3] |
| Molecular Weight | 226.22 g/mol | [2][3] |
| Appearance | Off-white to beige crystalline powder | [5] |
| Melting Point | 109-114 °C | [5] |
| Solubility | Very soluble in water; soluble in polar organic solvents like ethanol and dioxane. | [5] |
Mechanistic Insights: The Fischer-Spreier Esterification Catalyzed by EDSA
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer-Spreier esterification.[6][7][8] The reaction is an equilibrium process, and the acid catalyst plays a dual role in accelerating the attainment of this equilibrium.[6][7] EDSA, as a strong Brønsted acid, facilitates this reaction through the following key steps:
-
Protonation of the Carbonyl Oxygen: The first and crucial step involves the protonation of the carbonyl oxygen of the carboxylic acid by a proton donated from EDSA. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer is a rapid and reversible process.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: In the final step, a base (which can be the alcohol, water, or the conjugate base of the catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product.
The bifunctional nature of EDSA, with its two sulfonic acid groups, may offer an enhanced localized concentration of protons, potentially leading to a more efficient catalytic cycle compared to monosulfonic acids.
Caption: The Fischer-Spreier esterification mechanism catalyzed by EDSA.
Experimental Protocols: A Practical Guide
While specific literature detailing the use of EDSA in esterification is limited, a robust protocol can be adapted from established procedures for similar strong acid catalysts, such as propanone 1,3-disulfonic acid. The following protocols are provided as a starting point for researchers, with the understanding that optimization for specific substrates may be necessary.
Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with a Primary Alcohol
This protocol is adapted from a patented procedure for a similar disulfonic acid catalyst and is suitable for a range of carboxylic acids and primary alcohols.[10]
Materials:
-
Carboxylic acid (e.g., acrylic acid, 0.5 mole)
-
Primary alcohol (e.g., 2-ethylhexanol, 0.55 mole)
-
This compound (EDSA) (0.01 equivalents)
-
Anhydrous solvent for azeotropic removal of water (e.g., cyclohexane or toluene)
-
Polymerization inhibitor (if applicable, e.g., hydroquinone for acrylic acid)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap
-
Heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (0.5 mole), the alcohol (0.55 mole), the azeotropic solvent (e.g., 37.2 g of cyclohexane), and a polymerization inhibitor if necessary (e.g., 0.5 g of hydroquinone).
-
Catalyst Addition: Add this compound (0.01 equivalents).
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 90-110°C) with continuous stirring.
-
Water Removal: Collect the water generated during the reaction in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: A generalized experimental workflow for EDSA-catalyzed esterification.
Protocol 2: Esterification of Glycerol with Fatty Acids
The synthesis of monoglycerides and diglycerides from glycerol and fatty acids is of significant industrial interest. EDSA can serve as an effective catalyst for this transformation.
Materials:
-
Glycerol (1 equivalent)
-
Fatty acid (e.g., oleic acid, 2 equivalents)
-
This compound (EDSA) (1-5 mol%)
-
High-vacuum line (optional, for removal of water)
-
Round-bottom flask with a magnetic stirrer and a condenser
-
Heating mantle
Procedure:
-
Reaction Setup: Combine glycerol, the fatty acid, and EDSA in a round-bottom flask.
-
Reaction: Heat the mixture to a temperature between 120°C and 160°C with vigorous stirring. The reaction can be carried out under a nitrogen atmosphere to prevent oxidation of the fatty acid.
-
Water Removal: Water can be removed by applying a vacuum or by azeotropic distillation if a suitable solvent is used.
-
Monitoring: Monitor the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value stabilizes.
-
Workup:
-
Cool the reaction mixture.
-
The catalyst can be neutralized with a base, or the product can be purified directly.
-
-
Purification: The product mixture, containing monoglycerides, diglycerides, triglycerides, and unreacted starting materials, can be purified by column chromatography or molecular distillation.
Advantages of Using this compound
The use of EDSA as an esterification catalyst offers several potential advantages over traditional mineral acids and other organic sulfonic acids:
-
High Acidity: As a disulfonic acid, EDSA is a strong Brønsted acid, which can lead to high catalytic activity and faster reaction rates.
-
Ease of Handling: Being a crystalline solid, EDSA is easier and safer to handle and weigh compared to corrosive liquid acids like sulfuric acid.[11]
-
Solubility: Its solubility in polar organic solvents can facilitate homogeneous catalysis, leading to better catalyst-substrate interaction and potentially milder reaction conditions.
-
Reduced Corrosion: While still a strong acid, organic sulfonic acids are generally less corrosive to stainless steel reactors than sulfuric acid.
-
Potential for Higher Selectivity: The specific structure of EDSA may influence the selectivity of the esterification reaction, particularly in the case of polyols like glycerol.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).[11]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound presents itself as a promising and versatile catalyst for a range of esterification reactions. Its strong acidity, ease of handling, and solubility in polar organic solvents make it an attractive alternative to conventional acid catalysts. The protocols provided in this guide offer a solid foundation for researchers to explore the application of EDSA in their synthetic endeavors. Further research into the specific catalytic properties and potential for recyclability of EDSA will undoubtedly expand its utility in both academic and industrial settings.
References
- 1. aurak.ac.ae [aurak.ac.ae]
- 2. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 6. cerritos.edu [cerritos.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. EP0333980B1 - Propanone 1,3-disulfonic acid as an esterification catalyst - Google Patents [patents.google.com]
- 11. preprints.org [preprints.org]
Application Notes and Protocols: 1,2-Ethanedisulfonic Acid Dihydrate in Pharmaceutical Formulations
An Application Note for Drug Development Professionals
Introduction
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, capable of profoundly influencing the API's solubility, stability, bioavailability, and manufacturability.[1][2] Among the array of available counterions, 1,2-Ethanedisulfonic Acid, commonly used in its dihydrate form, presents a compelling option for basic drug candidates. As a strong, non-volatile, diprotic sulfonic acid, it forms stable crystalline salts known as edisylates .[3][4]
This technical guide provides an in-depth analysis of 1,2-Ethanedisulfonic Acid Dihydrate as a pharmaceutical excipient. It is designed for researchers, formulation scientists, and drug development professionals, offering both the theoretical basis for its application and practical, field-tested protocols for its implementation in a laboratory setting. We will explore its physicochemical properties, detail its core applications, and provide step-by-step methodologies for salt screening, characterization, and compatibility testing.
Physicochemical Properties and Rationale for Use
This compound is a diprotic sulfonic acid that appears as off-white to beige crystals or powder.[5] Its utility in pharmaceutical formulations stems from a unique combination of its strong acidic nature, bivalency, and high water solubility.[5][6] The two sulfonic acid groups provide two sites for ionization, making it a very strong acid capable of protonating even weakly basic APIs.[3]
The fundamental principle of salt formation relies on a sufficient difference in the pKa values between the basic API and the acidic counterion.[7] For a stable salt to form, the pKa of the counterion acid should generally be at least 2-3 pH units lower than the pKa of the protonated basic drug.[7][8] With pKa values well into the negative range, 1,2-ethanedisulfonic acid readily meets this criterion for a vast majority of basic APIs.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Synonyms | Edisylic Acid, Ethane-1,2-disulfonic acid dihydrate | [3][9] |
| CAS Number | 5982-56-9 | [5][9][10] |
| Molecular Formula | C₂H₁₀O₈S₂ | [10] |
| Molecular Weight | ~226.2 g/mol | [5][10] |
| Appearance | Off-white to beige crystals or powder | [5][11] |
| pKa Values | pKa₁: -1.46, pKa₂: -2.06 | [3][12] |
| Solubility | Highly soluble in water | [5][6] |
| Melting Point | 109 - 113 °C / 228.2 - 235.4 °F | [13] |
| Key Feature | Strong diprotic acid, enabling 1:1, 2:1, or 1:2 (acid:API) salt stoichiometry. | [3] |
Core Applications in Pharmaceutical Formulation
The primary application of this compound is as a salt-forming counterion to improve the physicochemical properties of basic APIs. The resulting edisylate salts often exhibit significant advantages over the freebase form of the drug.
Enhancement of Aqueous Solubility and Dissolution Rate
Poor aqueous solubility is a major hurdle for many drug candidates, leading to low bioavailability.[14] By converting a poorly soluble basic API into a highly soluble edisylate salt, both the thermodynamic solubility and the dissolution rate can be dramatically increased.[1][12] This is because the salt form dissolves to release the ionized drug and the highly soluble edisylate counterion, bypassing the high crystal lattice energy of the parent API.[7][15] This enhancement is particularly beneficial for oral and injectable dosage forms where rapid dissolution is required for absorption.
Improvement of Physicochemical Stability
Edisylate salts are often highly crystalline, which can impart greater physical and chemical stability compared to amorphous or less stable crystalline forms of the parent drug.[7] A stable, high-melting-point crystalline salt can reduce the risk of polymorphic transformations and protect the API from degradation pathways sensitive to moisture or pH, thereby improving shelf-life.[2]
Versatility in Stoichiometry
As a diprotic acid, 1,2-ethanedisulfonic acid offers unique flexibility. It can form salts with a basic API in a 1:1 or 1:2 (acid:API) molar ratio, depending on whether the API is monobasic or dibasic, and the desired properties. Furthermore, "hemiedisylate" salts (0.5:1 ratio) have been successfully developed, providing formulators with a wider range of options to fine-tune properties like solubility, hygroscopicity, and crystal habit.[16]
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Buy this compound | 5982-56-9 [smolecule.com]
- 6. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 7. pharmtech.com [pharmtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Buy Prochlorperazine edisylate | 1257-78-9 [smolecule.com]
- 13. fishersci.dk [fishersci.dk]
- 14. onyxipca.com [onyxipca.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Utilizing 1,2-Ethanedisulfonic Acid Dihydrate as a High-Stability Anionic Component in Electrophoresis Buffers
Abstract
Traditional electrophoresis buffers, such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), have been foundational in molecular biology for decades.[1][2] However, their performance can be limited by buffering capacity and pH stability during extended runs. This application note introduces a novel electrophoresis buffer system utilizing 1,2-Ethanedisulfonic acid. As a strong diprotic acid, its conjugate base, ethanedisulfonate, serves as a highly stable, non-reactive anion.[3] This guide provides a comprehensive theoretical framework and detailed protocols for preparing and using a Tris-Ethanedisulfonate-EDTA (TEE) buffer system for nucleic acid agarose gel electrophoresis, designed for researchers seeking enhanced resolution and run-to-run consistency.
Introduction: The Quest for a More Stable Electrophoresis Environment
Gel electrophoresis is a cornerstone technique for separating biomolecules based on size, charge, and conformation.[1] The buffer system is critical, as it establishes and maintains the pH and provides ions to conduct the current.[1] An ideal buffer ensures that the charge of the analyte remains constant, enabling separation based purely on size through the gel matrix.
1,2-Ethanedisulfonic acid is an organic compound featuring two sulfonic acid groups.[4] It is a very strong acid with pKa values of -1.46 and -2.06.[3] This is the key to its utility in electrophoresis. Unlike weak acids like acetic acid or boric acid, which participate in a pH-dependent equilibrium, ethanedisulfonic acid is fully dissociated across the entire functional pH range of biological buffers. Its conjugate base, ethanedisulfonate, therefore acts as a stable, non-buffering charge carrier. The pH of the system is dictated solely by the cationic buffering agent (e.g., Tris), leading to a highly stable electrochemical environment during electrophoresis.
Potential Advantages of an Ethanedisulfonate-Based Buffer System:
-
Enhanced pH Stability: The pH is controlled by the primary buffer (Tris) and is not influenced by the anion, potentially reducing pH drift during long or high-voltage runs.
-
Chemical Inertness: Sulfonate groups are generally less reactive than carboxylates or borates, minimizing potential interactions with analytes.
-
High Conductivity: As a divalent anion, it may offer different conductivity properties compared to monovalent anions like acetate.
This document provides the first detailed protocol for the formulation and application of a Tris-Ethanedisulfonate-EDTA (TEE) buffer.
Principle of Operation: The Role of a Strong Acid Anion
In a standard Tris-acetate buffer, both Tris and acetate contribute to the buffering capacity around the target pH. During electrophoresis, the electrolysis of water generates H⁺ at the anode and OH⁻ at the cathode, which can alter the pH of the buffer.
In the proposed Tris-Ethanedisulfonate (TEE) system, the buffering action is entirely shouldered by the Tris base. The ethanedisulfonate anion is the conjugate base of a very strong acid and thus has a negligible tendency to re-associate with protons at neutral or alkaline pH.[3] Its primary role is to carry current and establish the ionic strength of the buffer. This decouples the buffering function from the primary anionic charge carrier, creating a more robust system against pH fluctuations at the electrodes.
Figure 1: A diagram illustrating the migration of key ionic species in a Tris-Ethanedisulfonate-EDTA (TEE) buffer system during electrophoresis.
Materials and Safety Precautions
Materials and Reagents
-
1,2-Ethanedisulfonic Acid Dihydrate (CAS: 5982-56-9)[5]
-
Tris(hydroxymethyl)aminomethane (Tris Base)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt dihydrate
-
Nuclease-free water
-
Agarose (electrophoresis grade)
-
DNA loading dye (6X)
-
DNA ladder
-
pH meter
-
Magnetic stirrer and stir bar
-
Glassware (beakers, graduated cylinders)
-
Electrophoresis unit (gel tank, power supply)
-
Gel imaging system
Critical Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the solid compound or its concentrated solutions.
-
Handling: Handle the solid powder exclusively within a chemical fume hood to prevent inhalation of dust.[6]
-
Spills: In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Do not allow the chemical to enter the environment.[6]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[6]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[6]
-
Detailed Protocols
Protocol 1: Preparation of 10X TEE Stock Solution (1 L)
This protocol yields a 10X stock solution with a final concentration of 400 mM Tris, 400 mM Ethanedisulfonic Acid, and 10 mM EDTA.
-
Prepare Water: Add approximately 800 mL of nuclease-free water to a 1 L beaker with a magnetic stir bar.
-
Add Tris: Weigh and add 48.44 g of Tris base to the water. Stir until fully dissolved.
-
Add EDTA: Weigh and add 3.72 g of EDTA (disodium salt, dihydrate). Stir until dissolved.
-
Add Ethanedisulfonic Acid (Under Fume Hood): Carefully weigh 90.48 g of this compound (MW: 226.2 g/mol ) and slowly add it to the Tris/EDTA solution while stirring.[7] The addition is exothermic; add slowly to avoid splashing. The solution will be highly acidic at this stage.
-
Adjust pH: The solution pH will be very low. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) dropwise to adjust the pH to approximately 8.0. This step is critical and may require a significant amount of base. Monitor the pH continuously.
-
Final Volume: Once the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to 1 L.
-
Sterilization and Storage: Filter-sterilize the 10X TEE stock solution through a 0.22 µm filter. Store in a clearly labeled, sterile container at room temperature.
Protocol 2: Agarose Gel Electrophoresis using 1X TEE Buffer
Figure 2: Standard workflow for performing agarose gel electrophoresis using the prepared TEE buffer.
-
Prepare 1X TEE Running Buffer: Dilute the 10X TEE stock solution 1:10 with nuclease-free water. For example, to make 500 mL of running buffer, mix 50 mL of 10X TEE stock with 450 mL of nuclease-free water.
-
Cast Agarose Gel:
-
For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X TEE running buffer in a flask.
-
Melt the agarose in a microwave until the solution is clear and homogenous. Swirl gently to mix.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the molten agarose into a gel casting tray with the appropriate comb inserted. Allow it to solidify completely for at least 30 minutes at room temperature.
-
-
Set Up Electrophoresis Tank:
-
Once solidified, carefully remove the comb and place the gel tray into the electrophoresis tank.
-
Fill the tank with 1X TEE running buffer until the gel is submerged.
-
-
Load Samples:
-
Mix your DNA samples with 6X DNA loading dye (e.g., 5 µL of sample + 1 µL of dye).
-
Carefully pipette the DNA-dye mixture into the wells of the gel. Load a DNA ladder into one of the wells for size reference.
-
-
Run Electrophoresis:
-
Place the lid on the electrophoresis tank and connect the electrodes to the power supply, ensuring the DNA will migrate towards the positive electrode (anode).
-
Apply a constant voltage, typically between 5-10 V/cm of gel length (distance between electrodes).
-
Run the gel until the dye front has migrated to the desired position.
-
-
Visualization:
-
After the run is complete, turn off the power supply and carefully remove the gel from the tank.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or a safer alternative like SYBR™ Safe) according to the manufacturer's protocol.
-
Visualize the DNA bands using a gel imaging system.
-
Performance Characteristics and Discussion
This section outlines the expected performance of the TEE buffer system based on its chemical principles.
| Parameter | Tris-Acetate-EDTA (TAE) | Tris-Borate-EDTA (TBE) | Tris-Ethanedisulfonate-EDTA (TEE) (Proposed) |
| Primary Anion | Acetate (CH₃COO⁻) | Borate (B(OH)₄⁻) | Ethanedisulfonate (⁻O₃S(CH₂)₂SO₃⁻) |
| Anion pKa | ~4.76 | ~9.24 | ~ -1.46, -2.06[3] |
| Buffering Capacity | Moderate, exhausts quickly | High, more stable for long runs | Dependent on Tris; anion is non-buffering |
| DNA Migration | Faster | Slower | Expected to be high due to ionic strength |
| Resolution | Better for >10 kb fragments | Better for <2 kb fragments | Potentially high resolution due to stable pH |
| Heat Generation | Higher | Lower | To be determined empirically |
Causality Behind Expected Performance:
-
The primary benefit of TEE is the stability of the ethanedisulfonate anion. Because it does not participate in proton exchange, the pH of the bulk buffer should remain more constant throughout the run, preventing band distortion that can arise from pH gradients.
-
The divalent nature of the ethanedisulfonate anion increases the ionic strength of the buffer, which may lead to faster migration times but could also increase heat generation. Users should monitor the gel box temperature during initial runs and consider lowering the voltage if necessary.
Conclusion
The use of 1,2-Ethanedisulfonic acid to create a novel TEE electrophoresis buffer presents a promising alternative for applications requiring high stability and reproducibility. By replacing traditional weak acid anions with the non-buffering conjugate base of a strong acid, this system offers a uniquely stable pH environment during electrophoresis. While empirical optimization is required to determine its ideal applications, the TEE buffer system is grounded in sound electrochemical principles and represents an innovative approach to a foundational molecular biology technique.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Comparison between Four Types of Buffers for DNA Agarose Gel Electrophoresis [scirp.org]
- 3. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 6. fishersci.dk [fishersci.dk]
- 7. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of Novel Dicationic Brønsted Acidic Ionic Liquids Utilizing 1,2-Ethanedisulfonic Acid Dihydrate
Application Note & Protocols for Researchers in Chemical Synthesis and Drug Development
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a novel class of dicationic Brønsted acidic ionic liquids (DBAILs) using 1,2-ethanedisulfonic acid dihydrate as a key building block. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis who are exploring the use of functionalized ionic liquids as catalysts, solvents, or reaction media. The protocols herein are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a deep understanding of the synthesis process.
Introduction: The Rationale for this compound in Ionic Liquid Design
Ionic liquids (ILs), defined as salts with melting points below 100°C, have garnered significant attention as "designer solvents" due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] Dicationic ionic liquids (DILs), featuring two cationic centers linked by a spacer, offer enhanced thermal stability and a wider liquid range compared to their monocationic counterparts.[3][4] When combined with a Brønsted acidic anion, these DILs become powerful catalysts for a variety of organic transformations.[5]
1,2-Ethanedisulfonic acid (EDSA) is a strong, non-volatile, and commercially available organic acid.[6][7] Its dihydrate form is a stable solid, making it easy to handle and store.[8][9] The presence of two sulfonic acid groups on a short, flexible ethylene linker makes it an ideal candidate for creating dicationic ionic liquids where the anion itself is a dianion derived from a strong acid. This structure is anticipated to produce ionic liquids with high charge density and strong Brønsted acidity, which are desirable characteristics for catalytic applications.
This guide will detail the synthesis of DBAILs through a straightforward two-step process: the synthesis of a dicationic halide precursor, followed by an anion exchange with 1,2-ethanedisulfonic acid.
Synthesis Strategy: A Two-Step Approach to Novel DBAILs
The synthesis of the target dicationic Brønsted acidic ionic liquids is achieved through a robust and versatile two-step methodology. This approach allows for the modular design of the ionic liquid by first creating a dicationic platform with a halide counter-ion, which can then be exchanged for the desired ethanedisulfonate dianion.
Figure 1: General workflow for the synthesis of dicationic Brønsted acidic ionic liquids.
Experimental Protocols
Safety Precaution: 1,2-Ethanedisulfonic acid is a corrosive solid that can cause severe skin burns and eye damage.[7] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of a Dicationic Imidazolium-Based Halide Precursor
This protocol describes the synthesis of a symmetrical dicationic ionic liquid precursor with bromide as the counter-ion, using 1,3-dibromopropane as a linker between two 1-methylimidazole units.
Materials:
-
1-Methylimidazole (2 equivalents)
-
1,3-Dibromopropane (1 equivalent)
-
Acetonitrile (solvent)
-
Ethyl acetate (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (2.0 eq.) in acetonitrile.
-
Slowly add 1,3-dibromopropane (1.0 eq.) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a white precipitate of the dicationic bromide salt will form.
-
Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid product with ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 1,1'-(propane-1,3-diyl)bis(3-methyl-1H-imidazol-3-ium) dibromide.[10]
Characterization: The structure of the synthesized dicationic bromide can be confirmed by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of the Dicationic Brønsted Acidic Ionic Liquid via Anion Exchange
This protocol details the exchange of the bromide anions in the precursor with the ethanedisulfonate dianion.
Materials:
-
1,1'-(propane-1,3-diyl)bis(3-methyl-1H-imidazol-3-ium) dibromide (from Protocol 1)
-
This compound (1 equivalent)
-
Deionized water (solvent)
-
Silver sulfate (optional, for halide removal)
Procedure:
-
Dissolve the dicationic dibromide (1.0 eq.) in a minimal amount of deionized water in a round-bottom flask.
-
In a separate beaker, prepare a solution of this compound (1.0 eq.) in deionized water.
-
Slowly add the ethanedisulfonic acid solution to the dicationic bromide solution with constant stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete anion exchange.
-
To remove the bromide ions, a stoichiometric amount of silver sulfate can be added to precipitate silver bromide, which can then be removed by filtration. Alternatively, for many applications, the presence of hydrobromic acid in the final product may be acceptable.
-
Remove the water from the filtrate under reduced pressure using a rotary evaporator.
-
Dry the resulting viscous liquid or solid under high vacuum at an elevated temperature (e.g., 60-80°C) to remove any residual water.
Characterization: The final dicationic Brønsted acidic ionic liquid should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the cation and the absence of starting materials.
-
FTIR Spectroscopy: To identify the characteristic vibrational bands of the sulfonate group.
-
Mass Spectrometry: To determine the mass of the dication.[11]
-
Acid-Base Titration: To quantify the Brønsted acidity of the ionic liquid.
Quantitative Data Summary
The following table provides an example of the expected quantitative data for the synthesis of a dicationic Brønsted acidic ionic liquid based on an imidazolium cation.
| Parameter | Value | Unit |
| Dication Precursor Synthesis | ||
| Molar Ratio (Base:Linker) | 2:1 | - |
| Reaction Temperature | 80 | °C |
| Reaction Time | 24-48 | hours |
| Yield | >95 | % |
| Anion Exchange | ||
| Molar Ratio (Dication:EDSA) | 1:1 | - |
| Reaction Temperature | 25 | °C |
| Reaction Time | 12-24 | hours |
| Yield | >90 | % |
Mechanistic Insights and Experimental Rationale
The choice of a two-step synthesis is deliberate. The initial quaternization reaction is a well-established method for forming the C-N bonds necessary for the dicationic structure.[1][4] Using a dihaloalkane as a linker allows for the simultaneous formation of two cationic centers. The subsequent anion exchange is a common and effective method for introducing the desired anion.[12] The use of 1,2-ethanedisulfonic acid as a strong acid drives the equilibrium towards the formation of the desired ionic liquid.
Figure 2: Simplified representation of the anion exchange reaction.
Potential Applications in Research and Development
The dicationic Brønsted acidic ionic liquids synthesized using these protocols are expected to have a wide range of applications, particularly in areas where strong, recyclable acid catalysts are required.
-
Catalysis: These ILs can act as dual solvent-catalysts for various acid-catalyzed reactions such as esterifications, alkylations, and condensation reactions.[13] Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile and corrosive mineral acids.
-
Drug Delivery: The unique properties of ionic liquids are being explored for enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[2][7][14][15] The dicationic nature of these ILs may offer novel interaction possibilities with drug molecules.
-
Biomass Processing: The strong acidity and tunable properties of these ILs make them promising candidates for the hydrolysis and conversion of lignocellulosic biomass into valuable biofuels and platform chemicals.[16]
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of novel dicationic Brønsted acidic ionic liquids using this compound. The presented protocols are based on established synthetic methodologies for analogous ionic liquids and are designed to be readily adaptable by researchers in various fields. The resulting functionalized ionic liquids hold significant promise as versatile and environmentally friendly materials for a wide range of applications, from catalysis to drug development.
References
- 1. US9782746B2 - Polymeric ionic liquids, methods of making and methods of use thereof - Google Patents [patents.google.com]
- 2. CN113522357B - Ionic liquid catalyst and preparation method and application thereof - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. 1,2-Ethanedisulfonic Acid | High-Purity Reagent [benchchem.com]
- 7. 1,2-Ethanedisulfonic Acid | C2H6O6S2 | CID 8032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. calpaclab.com [calpaclab.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. US7655803B2 - Process for the preparation of ionic liquids with alkyl sulfate and functionalized alkyl sulfate anions - Google Patents [patents.google.com]
- 14. primescholars.com [primescholars.com]
- 15. Polymer Zwitterions with Phosphonium Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1,2-Ethanedisulfonic Acid Dihydrate in Polymerization Reactions
Introduction: Unveiling the Potential of a Bifunctional Acid Catalyst
In the landscape of polymer chemistry, acid catalysts are indispensable tools for driving a multitude of polymerization reactions. Among these, sulfonic acids are prized for their strong Brønsted acidity and efficacy in promoting reactions such as esterification, etherification, and the polymerization of various monomers.[1] 1,2-Ethanedisulfonic acid, particularly in its dihydrate form (C₂H₆O₆S₂·2H₂O), presents a unique profile as a strong, non-oxidizing, and bifunctional organic acid.[1] Its two sulfonic acid groups, separated by a flexible ethylene backbone, offer the potential for unique catalytic activity and influence on polymer architecture.
These application notes serve as a comprehensive technical guide to the utilization of 1,2-ethanedisulfonic acid dihydrate in polymerization reactions. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind its application, provides detailed, adaptable protocols for key polymerization classes, and offers insights into the practical aspects of its use, from safety considerations to post-reaction work-up. The information presented herein is designed to empower researchers to leverage the distinct properties of this catalyst for the synthesis of novel polymers and for the optimization of existing polymerization processes.
Physicochemical Properties and Safety Data
A thorough understanding of the catalyst's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₂H₁₀O₈S₂ | [2] |
| Molecular Weight | 226.22 g/mol | [2] |
| Appearance | Off-white to beige or grey crystalline powder | [2] |
| Melting Point | 109-114 °C | [3] |
| Solubility | Soluble in water and polar organic solvents like ethanol. | [3] |
| pKa | Estimated to be very low, indicative of a strong acid. | |
| Hazard Summary | Corrosive. Causes severe skin burns and eye damage. | [4] |
Safety Precautions: Due to its corrosive nature, handling of this compound requires stringent safety measures.[4] Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[4] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]
Catalytic Mechanism in Polymerization
1,2-Ethanedisulfonic acid acts as a classic Brønsted acid catalyst, initiating polymerization by donating a proton (H⁺) to a monomer. This protonation event generates a reactive cationic intermediate, which then propagates the polymer chain.
A key area of interest is the bifunctional nature of 1,2-ethanedisulfonic acid. The two sulfonic acid groups can potentially participate in the catalysis in several ways:
-
Enhanced Acidity: The proximity of the two electron-withdrawing sulfonic acid groups can increase the overall acidity of the catalyst compared to its monofunctional counterparts.
-
Conformational Influence: The ethylene bridge allows for conformational flexibility, which may enable the two acid sites to cooperate in activating a single monomer or interacting with the growing polymer chain, potentially influencing stereochemistry or reaction rates.
-
Dual-Site Catalysis: In certain polymerization systems, such as polyesterification, one sulfonic acid group could activate the carboxylic acid monomer while the other activates the alcohol monomer, facilitating a more efficient reaction pathway.
Application I: Acid-Catalyzed Polymerization of Furfuryl Alcohol
The acid-catalyzed polymerization of furfuryl alcohol is a well-established method for producing furan-based resins, which are valued for their thermal stability and chemical resistance. While various acids can be used, a strong, non-oxidizing acid like 1,2-ethanedisulfonic acid is an excellent candidate.
Causality of Experimental Choices
-
Catalyst Choice: A strong acid is necessary to efficiently protonate the hydroxyl group of furfuryl alcohol, initiating the polymerization. 1,2-Ethanedisulfonic acid provides a high concentration of protons.
-
Solvent: The choice of solvent (or lack thereof for bulk polymerization) influences the reaction kinetics and the properties of the resulting polymer. A solvent can help to control the exothermicity of the reaction.
-
Temperature Control: The polymerization of furfuryl alcohol is highly exothermic. Careful temperature control is crucial to prevent runaway reactions and to control the molecular weight and structure of the polymer.
-
Neutralization: Residual acid in the final polymer can lead to long-term degradation and cross-linking.[5][6] Therefore, neutralization is a critical step to ensure the stability of the product.[5][6]
Experimental Workflow: Polymerization of Furfuryl Alcohol
Caption: Workflow for the polymerization of furfuryl alcohol.
Detailed Protocol: Synthesis of Poly(furfuryl alcohol)
-
Reagent Preparation:
-
Prepare a 1 M solution of this compound in a suitable solvent (e.g., dioxane or water).
-
Ensure furfuryl alcohol is freshly distilled to remove impurities.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 g of freshly distilled furfuryl alcohol.
-
Immerse the flask in a temperature-controlled water bath.
-
-
Polymerization:
-
While stirring, slowly add the this compound solution dropwise to the furfuryl alcohol. A typical catalyst loading is 0.1-1.0 mol% relative to the monomer.
-
Monitor the temperature closely. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (e.g., 70°C).
-
Continue stirring for 1-3 hours. The reaction progress can be monitored by the increase in viscosity of the mixture.
-
-
Work-up and Purification:
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Slowly add a 1 M aqueous solution of sodium hydroxide with vigorous stirring until the pH of the mixture is neutral (pH 7). This step is crucial for quenching the reaction and ensuring polymer stability.
-
The polymer can be purified by precipitation. Pour the neutralized reaction mixture into a large volume of a non-solvent (e.g., methanol or petroleum ether) while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with deionized water to remove any inorganic salts.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Application II: Synthesis of Polyether Polyols via Epoxide Polymerization
Polyether polyols are key components in the production of polyurethanes. The ring-opening polymerization of epoxides, such as propylene oxide or ethylene oxide, is commonly catalyzed by strong acids. This compound can serve as an effective catalyst for this process.
Mechanistic Insight
The polymerization is initiated by the protonation of the oxygen atom in the epoxide ring by the sulfonic acid. This makes the ring more susceptible to nucleophilic attack by an alcohol initiator (e.g., ethylene glycol, glycerol) or another monomer unit. The bifunctional nature of 1,2-ethanedisulfonic acid may facilitate the simultaneous activation of both the epoxide and the alcohol initiator, potentially leading to faster reaction rates.
Experimental Workflow: Polyether Polyol Synthesis
Caption: Workflow for the synthesis of polyether polyols.
Detailed Protocol: Synthesis of a Polyether Polyol
-
Reactor Preparation:
-
A pressure reactor equipped with a mechanical stirrer, heating and cooling capabilities, a monomer inlet, and a nitrogen inlet is required.
-
Dry all glassware and the reactor thoroughly to remove any moisture.
-
-
Reaction Setup:
-
Charge the reactor with the initiator (e.g., 1 mole of ethylene glycol) and this compound (e.g., 0.05-0.2 mol%).
-
Purge the reactor with dry nitrogen and heat the mixture to the desired reaction temperature (e.g., 90-130°C).
-
-
Polymerization:
-
Feed the epoxide monomer (e.g., propylene oxide) into the reactor at a controlled rate to manage the reaction exotherm and pressure.
-
Maintain the reaction temperature and pressure within the desired range.
-
The reaction is typically continued until the desired molecular weight is achieved, which can be monitored by measuring the hydroxyl number of the polyol.
-
-
Catalyst Removal and Product Isolation:
-
After the reaction is complete, the acidic catalyst must be removed. This can be achieved by:
-
Following catalyst removal, any unreacted monomer and solvent are removed by vacuum stripping.
-
The final polyether polyol is then characterized for its key properties, such as hydroxyl number, viscosity, and acid number.
-
Quantitative Data and Performance Metrics
The following table provides a hypothetical comparison of catalyst performance in a representative polymerization, based on typical trends observed for sulfonic acid catalysts. Actual results will vary depending on the specific reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| This compound | 0.2 | 2 | >95 | 3500 | 1.4 |
| p-Toluenesulfonic Acid | 0.2 | 2.5 | >95 | 3300 | 1.5 |
| Sulfuric Acid | 0.2 | 1.5 | >95 | 3600 | 1.6 |
Note: The bifunctional nature of 1,2-ethanedisulfonic acid may, in some systems, lead to slightly faster reaction rates and narrower molecular weight distributions compared to its monofunctional counterparts.
Conclusion: A Versatile and Potent Catalyst
This compound is a powerful and versatile Brønsted acid catalyst with significant potential in polymerization reactions. Its strong acidity, coupled with its unique bifunctional nature, makes it a compelling alternative to more commonly used sulfonic acids. By understanding its catalytic mechanism and adhering to proper handling and reaction control procedures, researchers can effectively employ this catalyst in the synthesis of a wide range of polymers. The detailed protocols and workflow diagrams provided in these application notes offer a solid foundation for the exploration and optimization of polymerization processes catalyzed by this compound.
References
- 1. Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production [mdpi.com]
- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols: Acid-Catalyzed Hydrolysis with 1,2-Ethanedisulfonic Acid Dihydrate
Introduction: The Role of 1,2-Ethanedisulfonic Acid Dihydrate in Modern Organic Synthesis
In the landscape of organic chemistry, acid-catalyzed hydrolysis is a cornerstone reaction for the cleavage of various functional groups, most notably esters and acetals. The choice of acid catalyst is paramount, dictating reaction efficiency, selectivity, and compatibility with other functionalities within a complex molecule. 1,2-Ethanedisulfonic acid (EDSA), particularly in its dihydrate form, has emerged as a potent and versatile catalyst for these transformations.[1] As a strong, non-oxidizing, diprotic sulfonic acid, it offers distinct advantages over traditional catalysts like sulfuric acid or hydrochloric acid.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for acid-catalyzed hydrolysis. We will delve into the mechanistic underpinnings of this catalysis, provide detailed, field-proven protocols for common applications, and discuss critical experimental parameters to ensure successful and reproducible outcomes.
Scientific Foundation: Why this compound?
The efficacy of this compound stems from its unique physicochemical properties:
-
Strong Acidity: With pKa values of -1.46 and -2.06, it is a very strong acid, ensuring efficient protonation of the substrate, which is the initial and often rate-determining step in acid-catalyzed hydrolysis.[2]
-
High Solubility: It is soluble in water and polar organic solvents, facilitating homogenous reaction conditions.[4]
-
Non-Oxidizing Nature: Unlike sulfuric acid, it does not possess oxidizing properties, making it suitable for substrates sensitive to oxidation.
-
Solid, Crystalline Form: As a dihydrate, it is a stable, crystalline solid, making it easy to handle and weigh accurately compared to corrosive, fuming liquid acids.[5]
These attributes make this compound a superior choice for a range of hydrolysis reactions, particularly in the context of sensitive and multi-functionalized molecules encountered in pharmaceutical development.
Core Application: Deprotection Strategies
A primary application of acid-catalyzed hydrolysis is the removal of protecting groups. Acetals and esters are common protecting groups for carbonyls and carboxylic acids, respectively. This compound provides a reliable method for their cleavage under controlled conditions.
Mechanism of Acid-Catalyzed Acetal Hydrolysis
The hydrolysis of an acetal back to its corresponding aldehyde or ketone is a reversible process driven forward by the presence of excess water.[6] The mechanism, catalyzed by a strong acid like this compound, proceeds as follows:
-
Protonation: One of the alkoxy groups of the acetal is protonated by the acid catalyst, converting it into a good leaving group (an alcohol).
-
Formation of an Oxonium Ion: The alcohol leaving group departs, and the resulting carbocation is stabilized by resonance with the adjacent oxygen atom, forming an oxonium ion.[7]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a base (another water molecule), yielding a hemiacetal.
-
Repeat and Regenerate: The process of protonation, elimination of a second alcohol molecule, and subsequent deprotonation repeats to regenerate the carbonyl compound and the acid catalyst.
Diagram: Generalized Mechanism of Acid-Catalyzed Acetal Hydrolysis
A schematic of the key steps in the hydrolysis of acetals catalyzed by this compound.
Mechanism of Acid-Catalyzed Ester Hydrolysis
The acid-catalyzed hydrolysis of an ester to a carboxylic acid and an alcohol is also a reversible equilibrium process.[8] The reaction is driven to completion by using a large excess of water. The mechanism involves the following key steps:[9][10]
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alkoxy group.
-
Elimination of the Alcohol: The tetrahedral intermediate collapses, expelling the alcohol (the former alkoxy group) as a leaving group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
Diagram: Generalized Mechanism of Acid-Catalyzed Ester Hydrolysis
A schematic of the key steps in the hydrolysis of esters catalyzed by this compound.
Experimental Protocols
Safety Precautions: this compound is a corrosive material that can cause severe skin burns and eye damage.[11][12] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][11] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[5][13]
Protocol 1: General Procedure for the Hydrolysis of Acetals
This protocol provides a general method for the deprotection of acetals. The reaction time and temperature may need to be optimized depending on the stability of the specific acetal.
Materials:
-
Acetal-protected compound
-
Solvent system (e.g., Acetone/Water, Tetrahydrofuran (THF)/Water)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the acetal-protected compound (1.0 mmol) in a suitable solvent mixture (e.g., 10 mL of Acetone:Water, 9:1 v/v).
-
Catalyst Addition: Add this compound (0.1 - 0.5 mmol, 10-50 mol%) to the stirred solution at room temperature. The catalytic loading can be adjusted based on the reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. If an organic co-solvent like acetone was used, it may need to be removed under reduced pressure first. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation as required.
Protocol 2: General Procedure for the Hydrolysis of Esters
This protocol outlines a general method for the hydrolysis of esters. This reaction is often slower than acetal hydrolysis and may require heating.
Materials:
-
Ester compound
-
This compound (CAS: 5982-56-9)
-
Solvent system (e.g., Dioxane/Water, Acetic Acid/Water)
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide solution
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ester (1.0 mmol), a solvent mixture containing excess water (e.g., 10 mL of Dioxane:Water, 1:1 v/v), and this compound (0.2 - 1.0 mmol, 20-100 mol%).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting ester spot is a good indicator of reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the acid with a saturated sodium bicarbonate solution or a dilute solution of sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL) to remove the alcohol product and any unreacted starting material.
-
Acidification and Isolation: Acidify the aqueous layer with dilute HCl to a pH of ~2 to protonate the carboxylate salt. Extract the resulting carboxylic acid into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers from the second extraction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purification: Purify the product by recrystallization or column chromatography if necessary.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the hydrolysis of representative substrates using this compound. These should be considered as starting points for optimization.
| Substrate Type | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Typical Reaction Time (h) |
| Simple Alkyl Acetals | 10 - 20 | Acetone/H₂O (9:1) | 25 | 1 - 4 |
| Cyclic Acetals (Dioxolanes) | 15 - 30 | THF/H₂O (4:1) | 25 - 50 | 2 - 8 |
| Simple Alkyl Esters | 20 - 50 | Dioxane/H₂O (1:1) | Reflux | 6 - 24 |
| Sterically Hindered Esters | 50 - 100 | Acetic Acid/H₂O (2:1) | Reflux | 12 - 48 |
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If the hydrolysis is sluggish or incomplete, consider increasing the catalyst loading, raising the reaction temperature, or increasing the proportion of water in the solvent system to shift the equilibrium towards the products.
-
Substrate Degradation: For acid-sensitive substrates, it is crucial to use lower catalyst loadings and temperatures. Careful monitoring is key to stopping the reaction once the desired transformation is complete to avoid side reactions.
-
Work-up Challenges: The formation of emulsions during extraction can sometimes be an issue. Adding brine or filtering the mixture through a pad of celite can help to break up emulsions.
-
Catalyst Removal: 1,2-Ethanedisulfonic acid is highly water-soluble, so a thorough aqueous work-up is usually sufficient to remove it from the organic product.
Conclusion
This compound is a highly effective and user-friendly catalyst for the acid-catalyzed hydrolysis of acetals and esters. Its strong acidity, non-oxidizing nature, and ease of handling make it an excellent alternative to traditional mineral acids, particularly in the synthesis of complex and sensitive molecules. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this versatile reagent in their synthetic endeavors.
References
- 1. This compound | 5982-56-9 | Benchchem [benchchem.com]
- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.dk [fishersci.dk]
- 12. 1,2-Ethanedisulfonic Acid | 5982-56-9 | TCI AMERICA [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 1,2-Ethanedisulfonic Acid Dihydrate: A Guide to Robust Analytical Methods
Introduction: The Critical Role of 1,2-Ethanedisulfonic Acid Dihydrate in Pharmaceutical Development
This compound, a strong diprotic sulfonic acid, serves as a crucial counterion in pharmaceutical formulations.[1][2] Its ability to form stable edisylate salts with active pharmaceutical ingredients (APIs) can significantly enhance the solubility, stability, and bioavailability of drug products.[1] Consequently, the accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from formulation development and stability testing to final product quality control. This technical guide provides detailed, field-proven application notes and protocols for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and validated according to stringent regulatory standards to ensure data integrity and reliability.
Method 1: Ion Chromatography with Suppressed Conductivity Detection
Principle and Rationale:
Ion chromatography (IC) with suppressed conductivity detection is a highly selective and sensitive method for the determination of ionic species. This technique is particularly well-suited for the analysis of sulfonic acids like 1,2-ethanedisulfonic acid. The separation is achieved on an ion-exchange column, and a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. This method offers excellent resolution and is less susceptible to interference from other non-ionic components in the sample matrix.
Experimental Protocol:
1. Instrumentation and Columns:
-
High-Performance Ion Chromatography (HPIC) system equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Metrosep A Supp 1, 250 mm x 4.0 mm, 5.0 µm particle size or similar).[3]
-
Anion self-regenerating suppressor.
2. Reagents and Standards:
-
Deionized water (18.2 MΩ·cm resistivity or higher).
-
Sodium hydroxide (NaOH) solution, 50% (w/w), for eluent preparation.
3. Chromatographic Conditions:
-
Eluent: A gradient of potassium hydroxide (KOH) is often effective. For example, starting with a low concentration (e.g., 10 mM KOH) and ramping up to a higher concentration (e.g., 50 mM KOH) can ensure the elution of all relevant ions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
4. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 100 mL of deionized water to prepare a stock solution. Further dilute to the desired concentration range for calibration standards.
-
Drug Product: For a "grind, extract, and filter" approach, grind a representative number of tablets to a fine powder.[6] Accurately weigh a portion of the powder equivalent to a target amount of the analyte and extract with deionized water using sonication or mechanical shaking.[6] Filter the extract through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
Linearity: Prepare calibration standards at a minimum of five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration).[7] The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[3]
-
Precision:
-
Repeatability (System Precision): Perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[3]
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day to assess the method's ruggedness.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.[8][9]
Quantitative Data Summary (Ion Chromatography):
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (RSD %) | ≤ 2.0% | < 1.0% |
| Limit of Quantification (LOQ) | To be established | ~0.1 µg/mL |
| Range | 80 - 120% of test concentration | 50 - 150% of test concentration |
Experimental Workflow (Ion Chromatography):
Caption: Ion Chromatography workflow for this compound quantification.
Method 2: High-Performance Liquid Chromatography with UV Detection
Principle and Rationale:
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and versatile technique in pharmaceutical analysis. For 1,2-ethanedisulfonic acid, which lacks a strong chromophore, indirect UV detection can be employed. However, a more direct approach for quality control purposes is often preferred. While 1,2-ethanedisulfonic acid itself has poor UV absorbance, it can be quantified using a UV detector at low wavelengths (e.g., 190-210 nm) where the sulfonic acid group exhibits some absorbance. A reverse-phase HPLC method is suitable for this purpose.[10]
Experimental Protocol:
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm resistivity or higher).
-
Phosphoric acid or Formic acid (for MS compatibility).[10]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).[10] A typical starting point is 10:90 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
4. Sample Preparation:
-
Drug Substance: Prepare a stock solution by accurately weighing and dissolving the reference standard in the mobile phase.[6] Create calibration standards by diluting the stock solution.
-
Drug Product: Follow a similar "grind, extract, and filter" procedure as described for the IC method, using the mobile phase as the extraction solvent.[6]
5. Method Validation:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) should be assessed as described in the Ion Chromatography method, adhering to ICH guidelines.
Quantitative Data Summary (HPLC):
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.9992 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD %) | ≤ 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | To be established | ~1 µg/mL |
| Range | 80 - 120% of test concentration | 70 - 130% of test concentration |
Experimental Workflow (HPLC):
Caption: HPLC workflow for this compound quantification.
Alternative Method: Capillary Electrophoresis
Principle and Rationale:
Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field.[11] Sulfonic acids, being strong acids, are negatively charged over a wide pH range and are thus well-suited for CE analysis. This technique offers high separation efficiency, short analysis times, and requires minimal sample and reagent consumption.
General Protocol Outline:
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length).[12]
2. Electrolyte (Buffer) and Sample Preparation:
-
Electrolyte: A common electrolyte for organic acid analysis is a phosphate or borate buffer at a pH that ensures the analyte is fully ionized.[13]
-
Sample Preparation: Dissolve the sample in the electrolyte buffer or deionized water and filter.[13]
3. General CE Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the electrolyte buffer.[13]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: 15-25 kV.
-
Detection: Indirect or direct UV detection at a low wavelength (e.g., 200-210 nm).
4. Causality Behind Experimental Choices:
-
The choice of electrolyte pH is critical to ensure consistent ionization of the analyte and to control the electroosmotic flow (EOF).
-
Capillary conditioning is essential for achieving reproducible migration times and peak areas.
Logical Relationship Diagram (Method Selection):
Caption: Method selection guide for this compound analysis.
Conclusion: Ensuring Data Integrity in Pharmaceutical Analysis
The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound in pharmaceutical contexts. The choice of method will depend on the specific application, available instrumentation, and the sample matrix. Ion chromatography offers superior selectivity for ionic analytes, while HPLC provides a versatile and widely accessible alternative. Capillary electrophoresis presents a high-efficiency option for specialized applications. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure the integrity and accuracy of the generated data, ultimately contributing to the development of safe and effective medicines.
References
- 1. This compound | 5982-56-9 | Benchchem [benchchem.com]
- 2. 1,2-Ethanedisulfonic Acid | C2H6O6S2 | CID 8032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. 384800050 [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. BiochemSphere [biochemicalsci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Separation of 1,2-Ethanedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. sciex.com [sciex.com]
- 12. Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III) | OIV [oiv.int]
- 13. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Use of 1,2-Ethanedisulfonic Acid Dihydrate in the preparation of sulfonate esters.
Application Note & Protocol
The Strategic Use of 1,2-Ethanedisulfonic Acid Dihydrate in the Synthesis of Bis-Sulfonate Esters
Abstract
Sulfonate esters are a pivotal class of organic compounds, widely recognized for their utility as potent alkylating agents, leaving groups in nucleophilic substitution reactions, and as structural motifs in active pharmaceutical ingredients (APIs).[1][2] While monofunctional sulfonate esters are commonplace, the synthesis of bifunctional analogs, such as bis-sulfonate esters, offers unique opportunities for creating cross-linking agents, bivalent ligands, and specialized monomers. This document provides a comprehensive technical guide on the application of this compound for the direct preparation of bis-sulfonate esters from alcohols. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss critical process parameters that ensure high-yield, verifiable synthesis.
Introduction: The Role of this compound
1,2-Ethanedisulfonic acid is a strong, diprotic organic acid featuring two sulfonic acid moieties linked by an ethylene bridge.[3][4] It is commercially available as a stable, crystalline dihydrate (C₂H₆O₆S₂·2H₂O), which serves as a convenient and potent acid catalyst and reagent.[5][6] Its bifunctional nature makes it an ideal starting material for the synthesis of molecules containing two sulfonate ester groups, which can be employed in materials science and medicinal chemistry.
The direct esterification of a sulfonic acid with an alcohol is a classical yet challenging transformation. The reaction equilibrium must be carefully manipulated to favor product formation, a principle that forms the core of the protocol described herein.[2][7]
Reagent Profile and Safety Imperatives
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5982-56-9 | [5][8][9] |
| Molecular Formula | C₂H₁₀O₈S₂ | [8][9] |
| Molecular Weight | 226.2 g/mol | [8] |
| Appearance | Off-white to greyish crystalline powder | [5][6] |
| Melting Point | 109-114 °C | [5] |
| Solubility | Soluble in water, ethanol, dioxane | [5] |
Safety and Handling
DANGER: this compound is a corrosive material that causes severe skin burns and eye damage.[5][10][11][12] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this chemical within a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[11][12]
-
Handling: Avoid creating dust.[12] Ensure all equipment is dry and grounded. It is incompatible with strong oxidizing agents and alkalis.[5]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][12]
-
The Mechanism of Direct Sulfonic Acid Esterification
The formation of a sulfonate ester from a sulfonic acid and an alcohol is an acid-catalyzed nucleophilic substitution reaction. The success of this synthesis hinges on overcoming an unfavorable equilibrium by actively removing water, the reaction's byproduct.
The mechanism proceeds via two critical stages:
-
Alcohol Protonation: The sulfonic acid, being a strong acid, protonates the alcohol's hydroxyl group. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[7][13]
-
Nucleophilic Attack: The sulfonate anion (R-SO₃⁻) acts as the nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This occurs via an SN1 or SN2 pathway, displacing a molecule of water.[1][13]
Critically, the reaction is reversible. The presence of water can hydrolyze the ester product back to the starting materials. Therefore, the reaction must be conducted under conditions that remove water as it is formed.[2][7] This includes the two molar equivalents of water from the dihydrate reagent itself.
References
- 1. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 4. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. enovatia.com [enovatia.com]
- 8. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.dk [fishersci.dk]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 1,2-Ethanedisulfonic Acid Dihydrate in High-Temperature Applications
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for 1,2-Ethanedisulfonic Acid Dihydrate. This guide is designed for researchers, scientists, and drug development professionals who utilize this strong acid catalyst in thermally demanding synthetic applications. We understand that maintaining the integrity of this reagent at elevated temperatures is critical for reaction success, reproducibility, and safety. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the challenges of its thermal decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered by users in a direct question-and-answer format. Our guidance is based on the physicochemical properties of the material and established principles of chemical engineering.
Q1: What is the fundamental thermal decomposition profile of this compound?
A1: Understanding the thermal limits of this compound is the first step in preventing its decomposition. The compound is a crystalline solid that melts with decomposition.[1]
-
Melting Point: The reported melting point is in the range of 109°C to 114°C.[1][2][3] It is critical to recognize that this is not a sharp, stable melting point; decomposition processes initiate within this temperature range.
-
Decomposition Products: Upon heating, the molecule breaks down. The primary decomposition products are gaseous oxides of carbon (CO, CO₂) and sulfur (SO₂, SO₃).[2] The evolution of these acidic gases can alter reaction pH and pressure, posing both chemical and safety hazards.
-
Conditions of Instability: The primary driver of decomposition is excess heat.[2] Furthermore, the compound is reactive and incompatible with strong oxidizing agents and alkalis, which can catalyze its degradation.[2]
Q2: My reaction requires temperatures of 130-150°C. What are the tell-tale signs of decomposition I should monitor?
A2: Operating above the melting/decomposition threshold requires vigilant monitoring. Observable signs of significant decomposition include:
-
Visual Changes: The appearance of the reaction mixture may change from its initial state (e.g., colorless or light grey) to yellow, brown, or even black, indicating the formation of carbonaceous byproducts.
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Gas Evolution: The formation of SO₂ and SO₃ will be evident as fumes or off-gassing. This is a definitive indicator of C-S bond cleavage. We strongly recommend routing the reaction headspace through a basic scrubber (e.g., a sodium hydroxide solution) to neutralize these corrosive and toxic gases.
-
Pressure Fluctuation: In a closed or sealed reactor system, the evolution of gaseous byproducts will cause a noticeable increase in headspace pressure. An unmanaged pressure buildup is a significant safety risk.
-
Inconsistent Reaction Outcomes: If you observe a drop in yield, an increase in impurities, or a change in the kinetic profile of your reaction, catalyst decomposition is a likely culprit.
Q3: What are the most effective strategies to minimize thermal decomposition during my high-temperature reaction?
A3: A multi-faceted approach is required to mitigate decomposition. The following strategies are presented in order of importance and impact.
-
Strict Temperature Control: Do not exceed the minimum temperature required for your reaction to proceed at a reasonable rate. Localized overheating is a major cause of decomposition. Use a well-agitated reaction vessel and a high-quality temperature controller and oil bath to ensure uniform heating.
-
Inert Atmosphere: Given that the decomposition products are oxides, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. This minimizes oxidative pathways that can contribute to degradation. Some suppliers specifically note that the material is air-sensitive.
-
Judicious Solvent Selection: The choice of solvent is critical. The acid is highly soluble in water and polar organic solvents.[2][4] For high-temperature applications, select a high-boiling, inert solvent that can effectively dissolve the acid and your reactants. This helps maintain a homogeneous solution and dissipate heat. Avoid solvents that can be sulfonated or are reactive under strongly acidic conditions.
-
Control of Reactant Addition: If the reaction is exothermic, add reactants portion-wise or via syringe pump to control the reaction rate and prevent temperature spikes.
Q4: How does the water of hydration affect thermal stability? Should I use the anhydrous form for high-temperature work?
A4: this compound contains two molecules of water per molecule of acid. Upon heating, this water will be driven off.
-
Impact of Water: The presence of water can be detrimental in two ways. First, for water-sensitive reactions, its release can inhibit or alter the desired chemical transformation. Second, at high temperatures, water can participate in hydrolytic decomposition pathways of the sulfonic acid.[5]
-
Anhydrous Form (CAS 110-04-3): For reactions conducted above 100°C, we recommend using the anhydrous form of 1,2-Ethanedisulfonic Acid (CAS No. 110-04-3)[6][7] or thoroughly drying the dihydrate under vacuum before use. This removes the variable of water release and its potential side reactions. While alkyl sulfonic acids generally exhibit good hydrothermal stability compared to their aromatic counterparts, removing water is a prudent measure to eliminate a potential degradation pathway.[8]
Q5: Are there any known chemical stabilizers I can add to my reaction to protect the acid?
A5: The scientific literature does not describe specific, commercially available additives designed to stabilize 1,2-Ethanedisulfonic Acid itself at high temperatures. The use of sulfonic acids as heat stabilizers is typically in the context of protecting polymers like polycarbonate, not self-stabilization.[9][10] The most effective "stabilization" strategy is not an additive, but rather the strict control of the reaction environment as detailed in Q3. Introducing other chemicals risks unforeseen side reactions.
Q6: What materials of construction and incompatible reagents should I be aware of at high temperatures?
A6: Material compatibility is a key safety and operational concern.
-
Incompatible Materials: Avoid strong oxidizing agents and alkalis, as they will react exothermically with the acid and promote decomposition.[2]
-
Recommended Materials: Use glass or glass-lined steel reactors. For seals and gaskets, ensure they are made from chemically resistant materials like PTFE or perfluoroelastomers that can withstand the corrosive, acidic conditions at high temperatures. Do not use base metals or alloys that are susceptible to acid corrosion.
Data Summary Table
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [3][11] |
| CAS Number | 5982-56-9 | [1][2][3] |
| Molecular Formula | C₂H₆O₆S₂·2H₂O | [3] |
| Melting Point | 109°C - 114°C (with decomposition) | [1][2][3][12] |
| Decomposition Products | Carbon Oxides (CO, CO₂), Sulfur Oxides (SO₂, SO₃) | [2] |
| Incompatibilities | Strong oxidizing agents, Alkalis | [2] |
| Solubility | Very soluble in water; Soluble in Ethanol, Diethyl Ether, Dioxane | [2][4] |
Experimental Protocols & Visualizations
Protocol 1: General Experimental Setup for High-Temperature Reactions
This protocol outlines the best practices for setting up a reaction to minimize catalyst decomposition.
-
Vessel Preparation: Select a clean, dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a gas inlet adapter.
-
Inerting the System: Assemble the glassware and purge the entire system with a slow stream of dry nitrogen or argon for 15-20 minutes to displace all oxygen.
-
Reagent Addition: Add the anhydrous 1,2-Ethanedisulfonic Acid (or pre-dried dihydrate) and the chosen high-boiling solvent to the flask under a positive pressure of the inert gas.
-
Heating & Temperature Control: Place the flask in an oil bath situated on a magnetic stirrer hotplate. Insert the temperature probe into the reaction mixture, ensuring the tip does not touch the glass walls. Set the temperature controller to the desired reaction temperature.
-
Reactant Delivery: Begin stirring and allow the mixture to reach the setpoint. If reactants are liquids, add them slowly via a syringe pump. If solids, add them in small portions through the powder funnel, ensuring the inert atmosphere is maintained.
-
Off-Gas Management: Connect the top of the condenser to a gas bubbler and then to a scrubber containing a stirred solution of 2M sodium hydroxide to neutralize any acidic gases that may evolve.
-
Monitoring: Throughout the reaction, monitor for visual signs of decomposition (color change) and ensure the temperature remains stable.
Visualization 1: Troubleshooting Flowchart for Decomposition
This diagram provides a logical workflow for diagnosing and addressing decomposition issues.
Caption: Troubleshooting workflow for decomposition issues.
Visualization 2: Decomposition Pathways and Mitigation Points
This diagram illustrates the key factors leading to decomposition and the corresponding preventative measures.
Caption: Factors driving decomposition and corresponding mitigation strategies.
References
- 1. This compound | 5982-56-9 | Benchchem [benchchem.com]
- 2. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. A chemical kinetic model for the decomposition of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 7. 110-04-3 CAS MSDS (1,2-Ethanedisulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. EP3585832B1 - Use of sulfonic acid as stabilizer in polycarbonate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
How to remove water from 1,2-Ethanedisulfonic Acid Dihydrate for anhydrous reactions.
Introduction: Welcome to the technical support center for handling 1,2-Ethanedisulfonic Acid. This guide is designed for researchers, chemists, and drug development professionals who require anhydrous 1,2-ethanedisulfonic acid for moisture-sensitive applications. The presence of water, even in trace amounts, can significantly impede reaction pathways, quench sensitive reagents, or shift chemical equilibria, leading to failed reactions or poor yields.[1][2][3] 1,2-Ethanedisulfonic acid is commonly supplied as a dihydrate, meaning each molecule of the acid is associated with two molecules of water within its crystal structure.[4][5] This guide provides validated protocols for the effective removal of this water of hydration, methods for verifying the anhydrous state, and troubleshooting advice to ensure the success of your experiments.
Section 1: Understanding the Starting Material
This section addresses the fundamental properties of 1,2-ethanedisulfonic acid dihydrate that are critical for successful dehydration.
Q1: What is this compound, and why is the water content a concern?
A1: this compound (C₂H₁₀O₈S₂) is a stable, crystalline solid where two water molecules are incorporated into the molecular lattice for every one molecule of the acid.[4][5] This "water of hydration" is not superficial moisture; it is an integral part of the compound's structure. For many organic reactions, particularly those involving Grignard reagents, strong bases, or certain Lewis acid catalysts, water is a reactive species.[1][6] It can act as a proton source or a nucleophile, leading to undesired side products and consumption of valuable reagents. Therefore, removing this bound water is essential for achieving the intended chemical transformation.
Q2: What are the critical physical properties I must consider before attempting dehydration?
A2: Understanding the thermal limits of your compound is the most critical aspect of experimental design. Attempting to remove water by heating without this knowledge can lead to sample decomposition. The key properties are summarized below.
| Property | Value | Significance for Dehydration | Source(s) |
| Molecular Formula | C₂H₁₀O₈S₂ | Confirms the dihydrate state. | [4][5][7] |
| Molecular Weight | ~226.2 g/mol | Used for stoichiometric calculations. | [4][5] |
| Melting Point | 109–114 °C | CRITICAL: Dehydration temperature must be kept safely below this range to prevent melting and potential decomposition. | [4][8] |
| Water Content (Theoretical) | ~15.9% w/w | Provides a target for mass loss during thermogravimetric analysis (TGA). | |
| Water Content (Typical, by K.F.) | 14–19 % | Confirms the expected water content in the commercial material. | [7] |
| Stability | Stable under normal conditions. | The compound is generally robust, but high heat should be avoided. | [4][8] |
Section 2: Recommended Dehydration Protocols
Based on the thermal stability and physical properties of the compound, two primary methods are recommended. The choice depends on the scale of the reaction and the available equipment.
Method 1: Vacuum Oven Drying (Primary Recommendation)
Q3: Why is vacuum oven drying the preferred method for this compound?
-
Preparation: Place a thin layer of this compound in a clean, dry glass dish (e.g., a crystallization dish or watch glass) to maximize the surface area.
-
Loading: Place the dish into a vacuum oven.
-
Heating: Begin heating the oven to 85-95°C . It is critical not to exceed this range to maintain a safe margin below the melting point.
-
Evacuation: Once the target temperature is reached and stabilized, slowly apply vacuum. A pressure of <10 Torr is recommended.
-
Drying: Maintain the temperature and vacuum for a minimum of 12-24 hours. The exact duration may vary based on the quantity of material and the efficiency of the vacuum system.
-
Cooling: Crucially , turn off the heat and allow the oven to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the material is hot will cause it to rapidly absorb moisture from the incoming air.
-
Storage: Once at room temperature, break the vacuum with an inert gas (e.g., Nitrogen or Argon). Immediately transfer the anhydrous material to a desiccator or a glovebox for storage.
Caption: Workflow for the dehydration of this compound via vacuum oven.
Method 2: Azeotropic Dehydration
Q4: When is azeotropic dehydration a suitable alternative?
A4: Azeotropic dehydration is useful when the anhydrous acid is needed in a solution for a subsequent reaction, and you wish to prepare it in situ. This technique uses a solvent (an "entrainer") that forms a low-boiling azeotrope with water.[13] By distilling this azeotrope, water is continuously removed from the system.[14][15] Toluene is a common and effective entrainer for this purpose. This method is only suitable if the acid is at least partially soluble in the chosen solvent and stable at its boiling point.
-
Apparatus Setup: Assemble a Dean-Stark or similar apparatus with a round-bottom flask, distillation column, and condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[2]
-
Charging the Flask: To the flask, add this compound and a sufficient volume of toluene to suspend the solid.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Removal: In the Dean-Stark trap, the condensed azeotrope will separate into two phases. The denser water will collect at the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reflux until no more water collects in the trap. The volume of collected water should correspond to the calculated amount from the starting dihydrate.
-
Completion: Once water collection ceases, the remaining solution in the flask is an anhydrous solution of 1,2-ethanedisulfonic acid in toluene, ready for the next reaction step.
Section 3: Method Validation - How to Confirm Success
Simply performing a drying procedure is not enough; you must analytically verify the removal of water. This is a cornerstone of trustworthy and reproducible science.
Q5: How can I definitively measure the residual water content in my "anhydrous" sample?
A5: The gold standard for water determination is Karl Fischer (KF) Titration .[16] This method is highly selective and accurate for quantifying water content, even at trace levels.[17] The technique is based on a stoichiometric reaction between iodine and water, making it far more reliable than methods like "loss on drying," which measure the loss of any volatile component.[17]
-
For very dry samples (<1% water): Use Coulometric Karl Fischer Titration . This method electrochemically generates the iodine titrant and is extremely sensitive, capable of measuring water content down to the parts-per-million (ppm) level.[16]
-
For samples with higher water content (>0.1%): Volumetric Karl Fischer Titration is suitable.[18] This would be appropriate for checking the starting dihydrate material but less so for the final anhydrous product.
Q6: Are there any secondary or qualitative methods I can use?
A6: Yes, spectroscopic and thermal methods can provide strong evidence of dehydration, though they are generally less quantitative than KF titration.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Water has distinct, strong absorption bands (a broad peak around 3500-3200 cm⁻¹ for O-H stretching and a peak around 1630 cm⁻¹ for H-O-H bending). The disappearance or significant reduction of these peaks in the spectrum of the dried product compared to the dihydrate starting material indicates successful water removal.[19][20]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[21] A TGA scan of the dihydrate will show a distinct mass loss step corresponding to the loss of the two water molecules. Running a TGA on your final product should show no significant mass loss in that same temperature range, confirming the absence of water of hydration.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): This advanced technique can distinguish between the molecular environments in hydrated versus anhydrous crystal forms and can be used to confirm the solid form of the final product.[22][23]
Caption: Decision tree for validating the anhydrous state of the sample.
Section 4: Troubleshooting and FAQs
Q7: I followed the vacuum drying protocol, but my Karl Fischer titration still shows significant water content. What went wrong?
A7: This is a common issue. Consider these possibilities:
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Incomplete Drying: The drying time may have been insufficient for the quantity of material. Try extending the drying period by another 12 hours.
-
Poor Heat Transfer: If the material layer was too thick, the sample may not have heated uniformly. Always use a thin layer.
-
Rehydration during Handling: Did you cool the sample completely under vacuum before venting with inert gas? Venting a warm sample will cause immediate re-adsorption of atmospheric moisture. Was the transfer to the desiccator performed quickly?
-
Contaminated Solvents/Reagents: If you dissolved the sample for KF analysis, ensure the solvent used is itself anhydrous.
Q8: Can I use a strong chemical dehydrating agent like phosphorus pentoxide (P₄O₁₀) or concentrated sulfuric acid in a desiccator?
A8: This is strongly discouraged. While these are powerful desiccants, they are also highly reactive.[24][25] Sulfonic acids are strong acids themselves, but mixing them with even stronger dehydrating agents like P₄O₁₀ can lead to uncontrolled reactions, potential formation of the sulfonic anhydride, or sample decomposition.[25] Stick to the physical removal methods (vacuum/heat) for a clean and reliable outcome.
Q9: How must I store the final anhydrous 1,2-ethanedisulfonic acid?
A9: Anhydrous materials are often hygroscopic, meaning they readily absorb moisture from the air.[26] Proper storage is critical. The best practice is to store the material in a tightly sealed container inside a vacuum desiccator or in an inert atmosphere glovebox. Do not store it for extended periods in standard lab air.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 3. quora.com [quora.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 9. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 10. Vacuum drying - Wikipedia [en.wikipedia.org]
- 11. rocker.com.tw [rocker.com.tw]
- 12. Vacuum drying technique - MIRAI Intex Technology | Mirai Intex [mirai-intex.com]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. US2194851A - Dehydration of organic liquids by azeotropic distillation - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. Karl Fischer water content titration - Scharlab [scharlab.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 22. researchgate.net [researchgate.net]
- 23. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 25. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anhydrous - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading of 1,2-Ethanedisulfonic Acid Dihydrate for Improved Yield
Welcome to the technical support center for 1,2-Ethanedisulfonic Acid Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing catalyst loading to achieve improved reaction yields. Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during experimentation.
Foundational Knowledge: Understanding this compound as a Catalyst
This compound is a strong Brønsted acid catalyst frequently employed in organic synthesis, most notably in Fischer-Speier esterification reactions.[1][2] Its high acidity and solubility in various solvents make it an effective catalyst for a range of acid-catalyzed reactions.[3] The dihydrate form indicates the presence of two water molecules per molecule of the acid, which can influence its catalytic activity and handling properties.[4]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My esterification reaction is showing low or no conversion. What are the likely causes related to the catalyst?
Answer:
Low or no conversion in an esterification reaction catalyzed by this compound can stem from several factors related to the catalyst's activity and the reaction conditions.
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Insufficient Catalyst Loading: The most straightforward cause is an inadequate amount of catalyst. Acid-catalyzed esterification is an equilibrium-driven process, and a sufficient concentration of the acid catalyst is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2]
-
Catalyst Deactivation: The catalyst may have lost its activity. This can be due to:
-
Poisoning: Trace impurities in your reactants or solvent, such as basic compounds, can neutralize the acid catalyst.
-
Fouling: The formation of non-volatile byproducts can coat the catalyst's active sites, preventing them from participating in the reaction.[5]
-
-
Presence of Excess Water: While the catalyst is a dihydrate, a large excess of water in the reaction mixture can shift the equilibrium of the esterification reaction back towards the starting materials (hydrolysis), thereby reducing the yield of the ester.[1]
Question 2: I'm observing a decrease in reaction rate over time. What could be causing this, and how can I address it?
Answer:
A decline in reaction rate is a common observation and often points towards catalyst deactivation during the course of the reaction.
-
Progressive Catalyst Inhibition: As the reaction proceeds, the accumulation of byproducts can lead to fouling of the catalyst.
-
Thermal Degradation: Although 1,2-ethanedisulfonic acid is relatively stable, prolonged exposure to high temperatures can lead to gradual decomposition.
-
Leaching: In heterogeneous systems where the catalyst is supported, the active sulfonic acid groups can leach into the reaction medium, reducing the catalyst's effectiveness over time.
To address this, consider the following:
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Optimize Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize thermal stress on the catalyst.
-
Purify Reactants: Ensure your starting materials and solvents are free from impurities that could act as catalyst poisons.
-
Consider Catalyst Regeneration: For deactivated catalysts, a regeneration step may be possible. This can involve washing with a suitable solvent to remove adsorbed impurities.[6]
Question 3: My reaction is producing significant amounts of byproducts. How can I improve the selectivity by optimizing the catalyst loading?
Answer:
Byproduct formation is often a result of side reactions that can be influenced by the catalyst concentration.
-
Excessive Catalyst Loading: While a certain amount of catalyst is necessary, an overly high concentration can lead to undesired side reactions, such as the dehydration of the alcohol to form ethers or alkenes.[7]
-
Reaction Temperature: Higher catalyst loading often corresponds to a faster reaction rate and a greater release of heat. If not properly controlled, this can lead to localized "hot spots" in the reactor, promoting side reactions.
To improve selectivity:
-
Perform a Catalyst Loading Study: Systematically vary the catalyst loading to find the optimal concentration that maximizes the yield of the desired ester while minimizing byproduct formation.
-
Control Reaction Temperature: Use a temperature-controlled reaction setup to maintain a consistent and optimal temperature throughout the process.
Frequently Asked Questions (FAQs)
What is the optimal catalyst loading for a typical esterification reaction?
There is no single "optimal" catalyst loading, as it is highly dependent on the specific substrates, solvent, and reaction temperature. However, a general starting point for optimization is typically in the range of 1-5 mol% relative to the limiting reagent (usually the carboxylic acid).
How does the water content of this compound affect its catalytic activity?
The two molecules of water in the dihydrate structure can play a role in the catalyst's solubility and the proton-transfer mechanism. However, as mentioned, excess water in the reaction medium can be detrimental to the equilibrium of esterification reactions. If your reaction is particularly sensitive to water, you may consider using the anhydrous form of the acid, though this will require more stringent handling to prevent moisture absorption.[4]
Can this compound be recovered and reused?
As a homogeneous catalyst, recovery can be challenging. However, in some cases, it may be possible to precipitate the catalyst or extract it from the reaction mixture. For easier recovery and reuse, consider immobilizing the sulfonic acid on a solid support to create a heterogeneous catalyst.[8]
What are the key safety precautions when handling this compound?
This compound is a corrosive solid.[9] Always handle it in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[11]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in an Esterification Reaction
-
Reaction Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the carboxylic acid (1.0 equivalent) and the alcohol (1.5-3.0 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, cyclohexane) to achieve the desired reaction concentration.
-
Catalyst Addition: To each flask, add a different loading of this compound (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., reflux) and monitor the progress of the reaction over time using a suitable analytical technique (e.g., GC, HPLC, or NMR).[13][14]
-
Analysis: Determine the yield of the ester at various time points for each catalyst loading. Plot the yield versus time and yield versus catalyst loading to identify the optimal conditions.
Data Presentation
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
| 0.5 | 6 | 45 | <1 |
| 1.0 | 6 | 85 | 2 |
| 2.0 | 6 | 92 | 5 |
| 5.0 | 6 | 93 | 12 |
Table 1: Example data from a catalyst loading optimization study for the esterification of acetic acid with n-butanol.
Visualizations
Fischer-Speier Esterification Mechanism
Caption: The mechanism of Fischer-Speier esterification.
Catalyst Loading Optimization Workflow
Caption: A general workflow for optimizing catalyst loading.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights | 2024 China News [sulfonic-acid.com]
- 4. 1,2-Ethanedisulfonic Acid [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 10. fishersci.dk [fishersci.dk]
- 11. fishersci.com [fishersci.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
Troubleshooting guide for poor catalytic activity of 1,2-Ethanedisulfonic Acid Dihydrate.
Welcome to the technical support center for 1,2-Ethanedisulfonic Acid Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that may arise during its use as a catalyst. Our focus is to provide in-depth, scientifically grounded solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
My reaction is sluggish or incomplete. What are the primary causes for the poor catalytic activity of this compound?
Poor catalytic activity can stem from several factors, ranging from catalyst integrity to reaction conditions. The most common culprits are catalyst poisoning, suboptimal catalyst concentration, and the presence of excess water in the reaction medium.
-
Catalyst Poisoning: 1,2-Ethanedisulfonic acid, being a strong Brønsted acid, is susceptible to neutralization by basic impurities in your starting materials or solvent.[1] These impurities can include amines, amides, or even residual basic compounds from a previous reaction step. This neutralization effectively reduces the number of active catalytic sites, leading to a decrease in the reaction rate.
-
Suboptimal Catalyst Concentration: The catalytic activity is directly related to the concentration of the acid in the reaction mixture. Inaccurate measurement of the catalyst or unforeseen dilution can lead to a lower than expected reaction rate.
-
Excess Water: While this compound contains two molecules of water of hydration, the presence of excess water in the reaction mixture, either from wet reagents or as a byproduct of the reaction (e.g., in esterification), can inhibit catalytic activity.[2][3] Water can preferentially solvate the protons of the acid, reducing their availability to catalyze the desired reaction.[2][3]
Troubleshooting Guides
Issue 1: Reduced Reaction Rate and/or Low Yield
You've noticed a significant drop in your reaction's progress or the final yield is lower than anticipated. This is a common issue and can often be resolved by systematically investigating the potential causes.
Caption: Diagnostic workflow for troubleshooting poor catalytic activity.
-
Verify Reagent and Solvent Purity:
-
Rationale: Basic impurities are a primary cause of catalyst deactivation through neutralization.
-
Action:
-
Test the pH of your solvent and liquid starting materials.
-
If basic impurities are suspected, consider purifying your reagents. For solvents, distillation over a suitable drying agent can be effective. For solid reagents, recrystallization may be necessary.
-
-
-
Confirm Catalyst Concentration:
-
Rationale: An insufficient amount of catalyst will naturally lead to a slower reaction.
-
Protocol: Acid-Base Titration to Verify Catalyst Stock Solution Concentration
-
Accurately prepare a stock solution of your this compound in a suitable solvent (e.g., deionized water or ethanol).
-
Take a known volume of this solution.
-
Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator like phenolphthalein.[4][5]
-
Calculate the molarity of your catalyst solution to ensure it matches your intended concentration.
-
-
-
Manage Water Content:
-
Rationale: In water-sensitive reactions like esterification, the water produced can inhibit the catalyst and shift the equilibrium back towards the reactants.[2][6] The water of hydration in the catalyst itself contributes to the initial water content.
-
Action:
-
Use anhydrous solvents and ensure your starting materials are dry.
-
For reactions that produce water, consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.
-
-
-
Investigate Thermal Stability:
-
Rationale: Although generally stable, prolonged exposure to high temperatures can lead to the degradation of sulfonic acids.[7][8] The melting point of this compound is around 109-114°C.[9] Reactions run significantly above this temperature may risk catalyst decomposition.
-
Action:
-
Review your reaction temperature. If it is excessively high, consider if a lower temperature for a longer duration is feasible.
-
If degradation is suspected, you can use techniques like HPLC to analyze a sample of your reaction mixture for the presence of the intact catalyst. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier can be used to detect 1,2-Ethanedisulfonic acid.[10]
-
-
Issue 2: Catalyst Inactivity from the Start
If your reaction fails to initiate, it's crucial to assess the integrity and handling of the catalyst.
| Potential Cause | Explanation | Recommended Action |
| Improper Storage | This compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[11] Storing it in a poorly sealed container can lead to the absorption of excess water, which can dilute its effectiveness. | Store the catalyst in a tightly sealed container in a desiccator or a dry, well-ventilated area. |
| Gross Contamination | Accidental contamination of the catalyst with a basic substance during weighing or addition to the reaction vessel will neutralize it before it has a chance to act. | Ensure all spatulas, weigh boats, and glassware are clean and dry before handling the catalyst. |
| Incorrect Reagent | It's a simple but possible error that the wrong reagent was used. | Double-check the label and CAS number (5982-56-9 for the dihydrate) of the catalyst bottle. |
Issue 3: Difficulty in Removing the Catalyst Post-Reaction
As a homogeneous catalyst, this compound is dissolved in the reaction mixture, which can present challenges for its removal from the final product.
-
Aqueous Extraction (Water Wash):
-
Rationale: 1,2-Ethanedisulfonic Acid is highly soluble in water.[11] This property can be exploited to remove it from a product that has low water solubility.
-
Protocol:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently.
-
Allow the layers to separate and drain the aqueous layer containing the catalyst.
-
Repeat the water wash 2-3 times to ensure complete removal.
-
The pH of the final aqueous wash should be neutral.
-
-
-
Neutralization and Extraction:
-
Rationale: If simple water washing is insufficient or your product has some water solubility, the acid catalyst can be neutralized to form a salt, which is typically very water-soluble and easily extracted.
-
Protocol:
-
After the reaction, cool the mixture.
-
Slowly add a dilute basic solution, such as a saturated solution of sodium bicarbonate (NaHCO₃), until the pH of the mixture is neutral. Be cautious as this will produce CO₂ gas.
-
Perform an aqueous extraction as described above. The salt of the catalyst will be removed in the aqueous layer.
-
-
-
Silica Gel Filtration:
-
Rationale: For non-polar products, passing the reaction mixture through a short plug of silica gel can effectively remove the highly polar sulfonic acid catalyst.
-
Protocol:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of a non-polar solvent.
-
Pass this solution through a short column of silica gel, eluting your product with a suitable solvent system. The polar catalyst will remain adsorbed on the silica.
-
-
Caption: Decision workflow for post-reaction catalyst removal.
References
- 1. 1,2-Ethanedisulfonic Acid | High-Purity Reagent [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. asdlib.org [asdlib.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. researchgate.net [researchgate.net]
- 9. study.com [study.com]
- 10. Separation of 1,2-Ethanedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 1,2-Ethanedisulfonic Acid Dihydrate Solutions
Welcome to the technical support center for 1,2-Ethanedisulfonic Acid Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of pH on the stability of aqueous solutions of this compound. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a strong, diprotic sulfonic acid.[1][2] Its chemical formula is C₂H₆O₆S₂·2H₂O.[3] Due to its strong acidic nature and ability to form stable salts, it is utilized in various applications, including as an excipient in pharmaceutical formulations to enhance drug solubility and stability, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.[4][5] The stability of its solutions is critical because degradation can lead to a loss of the desired properties, the formation of impurities, and a potential impact on the safety and efficacy of the final product.
Q2: What are the primary factors that can affect the stability of this compound solutions?
A2: The primary factors influencing the stability of this compound solutions include pH, temperature, exposure to light, and the presence of oxidizing agents or strong alkalis.[6][7][8] This guide will focus specifically on the impact of pH.
Q3: How does pH generally affect the stability of sulfonic acids?
A3: Sulfonic acids are generally considered to be chemically stable. However, under certain conditions, they can undergo degradation. Aryl sulfonic acids, for instance, are susceptible to hydrolysis at elevated temperatures in acidic aqueous solutions.[9] While 1,2-Ethanedisulfonic acid is an aliphatic sulfonic acid, it is important to consider that extreme pH conditions, particularly in combination with high temperatures, can potentially promote degradation. As a strong acid, it is fully deprotonated in most aqueous solutions, existing as the ethanedisulfonate anion. In strongly alkaline solutions, the high concentration of hydroxide ions could potentially facilitate nucleophilic attack, although sulfonic acids are generally resistant to this.
Q4: What are the expected degradation products of this compound?
A4: Upon decomposition, this compound is expected to produce sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][8] In solution, degradation could potentially lead to the formation of sulfate ions and other smaller organic fragments, although specific degradation pathways in aqueous solutions at various pH values are not extensively documented in the readily available literature.
Q5: What are the recommended storage conditions for this compound and its solutions?
A5: this compound is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[6][10] It is incompatible with strong oxidizing agents and alkalis.[8][10] For solutions, it is recommended to store them at controlled room temperature or under refrigeration, protected from light, and in a tightly sealed container to prevent evaporation and contamination. The optimal pH for storage of a solution will depend on the specific application and the stability of other components in the formulation. For the compound itself, a neutral to acidic pH environment would be preferable to avoid any potential base-catalyzed degradation.
Troubleshooting Guides
Issue 1: Unexpected changes in the pH of a this compound solution over time.
-
Possible Cause 1: Degradation of the compound.
-
Explanation: Although generally stable, slow degradation of 1,2-Ethanedisulfonic Acid can occur under stressful conditions (e.g., elevated temperature, presence of contaminants), potentially forming acidic or basic byproducts that alter the solution's pH.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.[5][11][12] A change in the chromatogram over time is indicative of degradation.
-
Conduct a Forced Degradation Study: To understand the degradation profile, perform a forced degradation study as outlined in the experimental protocols section below.[13][14] This will help in identifying the conditions that lead to instability.
-
Optimize Storage Conditions: Store the solution at a lower temperature and protect it from light to minimize the rate of degradation.
-
-
-
Possible Cause 2: Interaction with the container.
-
Explanation: The solution may be reacting with the container material, especially if stored in a non-inert container.
-
Troubleshooting Steps:
-
Use Inert Containers: Ensure that the solution is stored in high-quality, inert containers such as borosilicate glass or a compatible polymer.
-
Perform Leachable and Extractable Studies: If working on a pharmaceutical formulation, it may be necessary to conduct formal leachable and extractable studies to identify any impurities originating from the container closure system.
-
-
Issue 2: Precipitation or cloudiness observed in a buffered solution containing this compound.
-
Possible Cause 1: Poor solubility of a salt form.
-
Explanation: While 1,2-Ethanedisulfonic Acid is very soluble in water, the addition of a buffer system can lead to the formation of a less soluble salt, especially if the buffer contains multivalent cations.[3]
-
Troubleshooting Steps:
-
Screen Different Buffer Systems: Test the solubility of 1,2-Ethanedisulfonic Acid in a variety of buffer systems to find one that is compatible.
-
Adjust the pH: A slight adjustment of the solution's pH may be sufficient to redissolve the precipitate.
-
Lower the Concentration: If possible, reducing the concentration of 1,2-Ethanedisulfonic Acid or the buffer components may prevent precipitation.
-
-
-
Possible Cause 2: Degradation leading to an insoluble product.
-
Explanation: A degradation product of 1,2-Ethanedisulfonic Acid or another component in the formulation could be insoluble under the storage conditions.
-
Troubleshooting Steps:
-
Isolate and Identify the Precipitate: Collect the precipitate by filtration or centrifugation and analyze it using appropriate techniques (e.g., spectroscopy, mass spectrometry) to determine its identity.
-
Review the Stability Data: Correlate the appearance of the precipitate with any observed degradation in the solution using HPLC.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solutions
This protocol is designed to assess the stability of this compound solutions under various pH conditions, as recommended by ICH guidelines for forced degradation studies.[13][14]
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
pH meter
-
Volumetric flasks
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or PDA)[12]
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in deionized water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Acidic Conditions:
-
To a volumetric flask, add an aliquot of the stock solution and add 0.1 M HCl to the mark.
-
Prepare a separate sample with 1 M HCl.
-
Store the samples at room temperature and an elevated temperature (e.g., 60 °C).
-
-
Alkaline Conditions:
-
To a volumetric flask, add an aliquot of the stock solution and add 0.1 M NaOH to the mark.
-
Prepare a separate sample with 1 M NaOH.
-
Store the samples at room temperature and an elevated temperature (e.g., 60 °C).
-
-
Neutral Conditions:
-
To a volumetric flask, add an aliquot of the stock solution and add deionized water to the mark.
-
Store the sample at room temperature and an elevated temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis:
Data Presentation:
| Condition | Temperature (°C) | Time (hours) | % Degradation | Observations |
| 0.1 M HCl | Room Temp | 0 | ||
| 2 | ||||
| ... | ||||
| 1 M HCl | 60 | 0 | ||
| 2 | ||||
| ... | ||||
| 0.1 M NaOH | Room Temp | 0 | ||
| 2 | ||||
| ... | ||||
| 1 M NaOH | 60 | 0 | ||
| 2 | ||||
| ... | ||||
| Neutral | Room Temp | 0 | ||
| 2 | ||||
| ... | ||||
| Neutral | 60 | 0 | ||
| 2 | ||||
| ... |
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Solution Instability.
References
- 1. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Buy this compound | 5982-56-9 [smolecule.com]
- 5. This compound | 5982-56-9 | Benchchem [benchchem.com]
- 6. fishersci.dk [fishersci.dk]
- 7. proakademia.eu [proakademia.eu]
- 8. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. Separation of 1,2-Ethanedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Catalyst deactivation and regeneration of 1,2-Ethanedisulfonic Acid Dihydrate.
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for 1,2-Ethanedisulfonic Acid Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical regeneration protocols, and answers to frequently asked questions regarding the use of this strong solid acid catalyst.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identify the root cause and implement effective solutions.
Question 1: I'm observing a significant drop in reaction rate and/or product yield. What's causing this loss of activity?
A decline in catalytic performance is the most common issue and can be attributed to several deactivation mechanisms. Identifying the specific cause is crucial for effective resolution.[1][2]
Possible Causes & Step-by-Step Solutions:
-
Cause A: Catalyst Poisoning
-
What it is: Poisoning occurs when impurities in your feedstock or solvent strongly bind to the active sulfonic acid (-SO₃H) sites, rendering them inactive.[3][4] Common poisons for solid acid catalysts include basic compounds (e.g., amines, amides), certain metal ions, and some sulfur-containing molecules that are not part of the intended reaction.[5]
-
Troubleshooting Steps:
-
Purity Analysis: Verify the purity of all reactants and solvents. If a new batch of material was recently introduced, compare its specifications to previous batches.
-
Feedstock Purification: Consider passing liquid reactants or solvents through a guard bed of activated carbon or alumina to remove potential inhibitors before they reach the catalyst.[5]
-
Regeneration: For poisoning by metal ions, an acid wash regeneration protocol can often restore activity (see Protocol 1).
-
-
-
Cause B: Fouling by Coking
-
What it is: In reactions involving organic molecules, especially at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface.[6][7] These deposits physically block the pores and active -SO₃H sites, preventing reactants from accessing them.[8][9][10]
-
Troubleshooting Steps:
-
Reaction Temperature Optimization: Lowering the reaction temperature, if the process allows, can significantly reduce the rate of coke formation.[5]
-
Visual Inspection: A visual change in the catalyst's color (e.g., darkening or blackening) is a strong indicator of coking.
-
Regeneration: Mild coking can often be reversed by washing the catalyst with a suitable organic solvent to dissolve the deposits.[5] For more stubborn coke, a controlled calcination (oxidative treatment) may be necessary, but this risks thermal degradation and should be approached with caution.
-
-
-
Cause C: Leaching of Active Sites
-
What it is: Leaching is the physical loss of the sulfonic acid groups from the catalyst structure into the reaction medium.[11] This is a more common issue with supported sulfonic acid catalysts but can also affect crystalline materials under harsh conditions, particularly in the presence of highly polar solvents like water.[11][12][13]
-
Troubleshooting Steps:
-
Solvent Selection: If possible, opt for less polar solvents to minimize the solubility of the sulfonic acid groups.
-
Analyze the Filtrate: After reaction, test the liquid phase for the presence of sulfur or acidity to confirm if leaching is occurring.
-
Control Temperature: High temperatures can accelerate the hydrolysis and cleavage of the bonds holding the acid groups, exacerbating leaching.[11] Alkyl sulfonic acids, like 1,2-ethanedisulfonic acid, generally exhibit superior hydrothermal stability compared to aromatic sulfonic acids.[14][15]
-
-
-
Cause D: Thermal Degradation
-
What it is: Exposure to temperatures exceeding the catalyst's stability limit can cause irreversible decomposition of the sulfonic acid groups.[11][16] This damage is permanent and results in a loss of active sites.
-
Troubleshooting Steps:
-
Determine Thermal Stability: Use Thermogravimetric Analysis (TGA) on a fresh catalyst sample to determine its decomposition temperature. Ensure your reaction and regeneration temperatures stay well below this limit. Aromatic sulfonic acids often begin to decompose in the 200-300°C range.[16]
-
Process Control: Implement strict temperature controls on your reactor to prevent hotspots or temperature overshoots.
-
-
Question 2: My product selectivity has changed, and I'm seeing more byproducts. Why is this happening?
A shift in selectivity often points to a change in the nature of the active sites or the catalyst's physical structure.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Partial Deactivation and Pore Mouth Blocking
-
What it is: Coke or foulants may not deactivate the catalyst uniformly.[17] They can selectively block certain types of active sites or clog the entrances to catalyst pores. This can alter the reaction pathway, favoring smaller molecules or reactions that can occur on the exterior surface, leading to a different product distribution.
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Techniques like N₂ adsorption-desorption (BET analysis) can reveal changes in surface area and pore volume, indicating pore blockage.[1][18]
-
Implement Regeneration: A thorough regeneration cycle (see Protocols) can often remove these blockages and restore original selectivity.
-
-
-
Cause B: Formation of New Active Sites
-
What it is: In rare cases, reaction conditions or impurities can alter the catalyst's structure, creating new, less selective active sites.
-
Troubleshooting Steps:
-
Advanced Characterization: Use spectroscopic techniques like FTIR with probe molecules (e.g., pyridine) to analyze the nature of the acid sites (Brønsted vs. Lewis) on the spent catalyst and compare it to the fresh catalyst.[19]
-
-
Question 3: I'm running a continuous flow process and the pressure drop across the catalyst bed is increasing. What should I do?
An increasing pressure drop is a critical operational issue that typically indicates a physical blockage of the reactor.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Severe Fouling/Coking
-
What it is: Extensive formation of coke or polymeric byproducts can physically cement catalyst particles together, reducing the void space in the packed bed and restricting flow.[20]
-
Troubleshooting Steps:
-
Controlled Shutdown: Safely shut down the reactor and inspect the catalyst bed.
-
Regeneration: An in-situ regeneration is often required. This could involve a solvent flush or a carefully controlled oxidative regeneration to burn off the coke.
-
-
-
Cause B: Catalyst Attrition
-
What it is: The physical breakdown of the catalyst particles into smaller fines due to mechanical stress (e.g., high flow rates) or thermal cycling. These fines can clog the reactor outlet or the catalyst bed itself.
-
Troubleshooting Steps:
-
Examine Reactor Outlet: Check for catalyst fines downstream of the reactor.
-
Review Operating Conditions: Ensure that flow rates and heating/cooling ramps are within the catalyst's mechanical stability limits.
-
-
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and where is it used? A1: 1,2-Ethanedisulfonic acid (C₂H₆O₆S₂) is a strong organic acid containing two sulfonic acid groups.[21][22][23] As a solid catalyst, it provides a high concentration of Brønsted acid sites, making it effective for a variety of acid-catalyzed reactions such as esterifications, alkylations, and hydrations.[24] Its solid nature allows for easy separation from reaction products, regeneration, and recycling, aligning with the principles of green chemistry.[25]
Q2: What are the primary signs of catalyst deactivation? A2: The key indicators of deactivation are a gradual or sudden decrease in reaction rate or conversion, a change in product selectivity, or the need to use more severe operating conditions (like higher temperature) to achieve the same performance.[11] Physical changes, such as a change in color or particle aggregation, can also signal a problem.[11]
Q3: How can I minimize the leaching of the sulfonic acid groups? A3: Leaching is a primary concern for the long-term stability of sulfonic acid catalysts.[13] To minimize it:
-
Select Solvents Carefully: Leaching is more pronounced in highly polar solvents, especially water at elevated temperatures.[11] Using a less polar solvent is advisable if the reaction chemistry allows.
-
Control Reaction Temperature: Higher temperatures can accelerate the hydrolysis of the C-S bond, leading to the loss of the -SO₃H group.[11]
-
Choose Stable Structures: Catalysts where the sulfonic group is part of a robust alkyl chain, like in 1,2-ethanedisulfonic acid, tend to be more hydrothermally stable than those with sulfonic groups attached to aromatic rings.[14][15]
Q4: Can a deactivated this compound catalyst be regenerated? A4: Yes, in many cases regeneration is possible, depending on the deactivation mechanism.[11][26]
-
Reversible Deactivation (Poisoning, Fouling): Deactivation caused by the adsorption of impurities (poisoning) or the deposition of organic residues (fouling/coking) is often reversible through washing with an appropriate acid or solvent.[5][9][12]
-
Irreversible Deactivation (Thermal Degradation, Severe Leaching): Deactivation resulting from the permanent loss of sulfonic acid groups due to high temperatures or extensive leaching is generally irreversible.[11]
Q5: What analytical techniques are most useful for diagnosing the cause of deactivation? A5: A multi-technique approach is often necessary to pinpoint the cause of deactivation.[1][18][27] Key techniques include:
-
Acid-Base Titration: Quantifies the total number of accessible acid sites, directly indicating a loss due to leaching or poisoning.[11]
-
Thermogravimetric Analysis (TGA): Determines the catalyst's thermal stability and can quantify the amount of coke deposited.[11][25]
-
N₂ Adsorption-Desorption (BET): Measures surface area and pore volume, which decrease in cases of fouling or thermal sintering.[11][28]
-
X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition of the catalyst's surface, making it excellent for detecting the presence of poisons.[1][11][29]
Data Presentation: Deactivation & Characterization
Table 1: Summary of Common Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Key Indicators | Reversibility |
| Leaching | Cleavage of the C-S bond, often accelerated by polar solvents (e.g., water) and high temperatures.[11][12] | Gradual loss of activity over multiple runs; presence of sulfur/acidity in the reaction filtrate. | Generally Irreversible |
| Poisoning | Strong chemisorption of basic or metallic impurities onto -SO₃H acid sites.[3][5] | Sudden, sharp drop in activity, often correlated with a new batch of feedstock. | Often Reversible |
| Thermal Degradation | High temperatures causing the decomposition of -SO₃H groups.[11][16] | Irreversible loss of activity after exposure to excessive temperatures; changes in catalyst color or texture. | Irreversible |
| Fouling / Coking | Physical blockage of pores and active sites by carbonaceous byproducts.[6][8] | Gradual loss of activity; visible dark-colored deposits on the catalyst; increased pressure drop in flow systems. | Reversible |
Table 2: Characterization Techniques for Analyzing Catalyst Deactivation
| Technique | Information Provided | Deactivation Mechanism Indicated |
| Acid-Base Titration | Quantifies the number of accessible acid sites.[11] | Leaching, Poisoning |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and quantifies coke deposits.[11] | Thermal Degradation, Fouling/Coking |
| N₂ Adsorption-Desorption (BET) | Measures changes in surface area and pore volume.[11][28] | Fouling/Coking, Thermal Degradation |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states.[1][11] | Poisoning, Leaching |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups on the surface and adsorbed species. | Poisoning, Fouling/Coking |
| Ammonia TPD (Temp-Programmed Desorption) | Measures the total acidity and the distribution of acid site strengths.[8] | Leaching, Poisoning |
Visualizations
Catalyst Deactivation and Regeneration Cycle
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [scholarworks.brandeis.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 22. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 23. 1,2-Ethanedisulfonic Acid | C2H6O6S2 | CID 8032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. starbons.com [starbons.com]
- 25. mdpi.com [mdpi.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. uomus.edu.iq [uomus.edu.iq]
- 28. Catalyst Characterization Techniques [hidenanalytical.com]
- 29. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Minimizing by-product formation in reactions catalyzed by 1,2-Ethanedisulfonic Acid Dihydrate.
Welcome to the technical support center for reactions catalyzed by 1,2-ethanedisulfonic acid dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing By-Product Formation
This section addresses common issues encountered during reactions catalyzed by this compound, with a focus on esterification as a primary application.
Issue 1: Low Yield of the Desired Ester Product
A common challenge in Fischer esterification is failing to achieve a high yield of the target molecule. This is often due to the reversible nature of the reaction.
Potential Cause: Reaction Equilibrium and Water-Mediated Hydrolysis
The Fischer esterification reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[1] The water produced can react with the ester product, hydrolyzing it back to the starting materials, thus lowering the net yield.[2][3] this compound, being a strong acid, will catalyze both the forward (esterification) and reverse (hydrolysis) reactions.
Solutions & Experimental Protocols:
-
Water Removal: To drive the equilibrium toward the product side, it is crucial to remove water as it is formed.[4][5][6]
-
Dean-Stark Apparatus: For reactions in a non-polar solvent that forms an azeotrope with water (e.g., toluene or hexane), a Dean-Stark trap is highly effective.[4][7]
Protocol for Dean-Stark Water Removal:
-
Set up the reaction flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with the carboxylic acid, alcohol, this compound, and a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the trap.
-
As the vapor condenses, the water, being denser than the solvent, will collect at the bottom of the trap while the solvent overflows back into the reaction flask.
-
Monitor the reaction progress by tracking the amount of water collected.
-
-
Drying Agents: If a Dean-Stark apparatus is not feasible, anhydrous salts or molecular sieves can be added to the reaction mixture to sequester water.[7]
-
-
Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, often the alcohol) can also shift the equilibrium to favor ester formation.[1][4]
Issue 2: Formation of Alkene Impurities
The presence of alkene by-products is a strong indication that a side reaction is competing with your desired transformation.
Potential Cause: Acid-Catalyzed Dehydration of the Alcohol
Strong acid catalysts like this compound can promote the elimination of water from alcohols, leading to the formation of alkenes.[8][9] This is particularly problematic for secondary and tertiary alcohols, which form more stable carbocation intermediates.[6][9]
Solutions & Experimental Protocols:
-
Strict Temperature Control: The rate of dehydration is highly dependent on temperature. Higher temperatures favor elimination reactions.
Alcohol Type Recommended Max. Temperature for Esterification Primary < 150°C Secondary 100-140°C Tertiary 25-80°C (prone to elimination) Source: General guidelines for acid-catalyzed reactions.[9]
Protocol for Temperature Optimization:
-
Start the reaction at a lower temperature and monitor for product formation and by-product generation using techniques like TLC or GC.
-
Gradually increase the temperature in small increments (e.g., 5-10°C) until an optimal balance between reaction rate and by-product formation is achieved.
-
-
Catalyst Loading: Use the minimum effective amount of this compound. Overloading the reaction with a strong acid can increase the rate of side reactions.
Issue 3: Presence of a High-Boiling, Symmetrical Ether By-Product
If you observe a by-product with a molecular weight corresponding to two molecules of your starting alcohol minus water, it is likely a symmetrical ether.
Potential Cause: Intermolecular Dehydration of the Alcohol
Under acidic conditions, an alcohol molecule can be protonated, forming a good leaving group (water). A second alcohol molecule can then act as a nucleophile, displacing the water in an SN2 reaction to form a symmetrical ether.[10][11] This is more common with primary alcohols and at temperatures that are not high enough to favor alkene formation.[10][11]
Solutions & Experimental Protocols:
-
Adjusting Reactant Concentrations: This side reaction is second order with respect to the alcohol concentration. If feasible, running the reaction at a lower concentration of the alcohol can disfavor ether formation.
-
Temperature Management: Carefully controlling the temperature is key. There is often a temperature window where esterification is efficient, but ether formation and alkene dehydration are minimized.
Visualizing Reaction Pathways
The following diagram illustrates the competing reactions that can occur when an alcohol and a carboxylic acid are heated in the presence of an acid catalyst.
Caption: Competing reaction pathways in acid catalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an effective catalyst?
This compound is a strong, diprotic organic acid.[7] Its high acidity (with pKa values of -1.46 and -2.06) makes it an excellent catalyst for reactions that require protonation, such as esterification and condensation. The dihydrate form is highly soluble in water, which can be advantageous in certain reaction systems.
Q2: How should I handle and store this compound?
This compound is corrosive and can cause severe skin burns and eye damage. It is also hygroscopic, meaning it absorbs moisture from the air. Therefore, it should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area. Store the container tightly closed in a dry, cool place to prevent degradation and maintain its catalytic activity.
Q3: What are the main advantages of using this compound over concentrated sulfuric acid?
While both are strong acids, this compound offers a significant advantage: it is a non-oxidizing acid . Concentrated sulfuric acid is a potent oxidizing agent and can lead to undesirable side reactions, including the oxidation of organic substrates to carbon dioxide and significant charring, which complicates purification.[5][8] this compound provides strong acid catalysis without these destructive oxidative side reactions, leading to cleaner reaction profiles and higher purity of the desired product.
Q4: Can I use this catalyst with sensitive functional groups in my molecule?
As a strong acid, this compound can be incompatible with acid-labile functional groups (e.g., certain protecting groups like t-Boc, acetals, or silyl ethers). It is crucial to assess the stability of all functional groups in your starting materials under strongly acidic conditions before proceeding with the reaction.
Q5: How can the catalyst be removed after the reaction?
1,2-Ethanedisulfonic acid is highly soluble in water. After the reaction, the catalyst can typically be removed by performing an aqueous workup. The reaction mixture can be diluted with an organic solvent and washed with water or a mild aqueous base (like sodium bicarbonate solution) to extract the sulfonic acid into the aqueous layer.
Mechanism Visualization: The Role of the Catalyst
This diagram shows the general mechanism of Fischer esterification, highlighting the catalytic role of the acid.
Caption: Generalized mechanism of acid-catalyzed esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ethanesulfonic acid-based esterification of industrial acidic crude palm oil for biodiesel production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. This compound | 5982-56-9 | Benchchem [benchchem.com]
- 8. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5982-56-9|Ethane-1,2-disulfonic acid dihydrate|BLD Pharm [bldpharm.com]
- 10. reddit.com [reddit.com]
- 11. Buy this compound | 5982-56-9 [smolecule.com]
Technical Support Center: Maintaining the Purity of 1,2-Ethanedisulfonic Acid Dihydrate
Welcome to the Technical Support Center for 1,2-Ethanedisulfonic Acid Dihydrate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth technical guidance and troubleshooting advice to ensure the long-term purity and stability of your this compound.
Understanding the Compound: Key Characteristics
This compound is a strong organic acid supplied as a crystalline solid.[1][2][3] A critical characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][5][6] This affinity for water is a primary factor influencing its stability and purity over time.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the purity of this compound, it should be stored in a dry, cool, and well-ventilated place.[4] The container must be kept tightly closed to prevent the absorption of moisture from the air.[4][7] Some suppliers recommend storage at room temperature, while others suggest a cool and dark place, preferably below 15°C, under an inert gas.[8][9]
Q2: I've noticed the powder in my container has started to clump together. What is causing this and is the product still usable?
A2: Clumping is a common physical change that occurs when a hygroscopic material absorbs moisture from the air.[5][7] While this does not necessarily mean the compound has chemically degraded, it is an indication of improper storage. The added water content can affect the accuracy of weighing for subsequent experiments. If you observe clumping, it is advisable to handle the material in a low-humidity environment, such as a glove box, to minimize further moisture absorption. For applications sensitive to water content, using a fresh, properly stored container is recommended.
Q3: Can I dry this compound if it has absorbed moisture?
A3: While it is technically possible to dry chemicals that have absorbed moisture, it often requires heating.[5][7] This process carries the risk of thermal decomposition, especially for a sulfonic acid, which can break down into sulfur oxides, carbon monoxide, and carbon dioxide.[1][4] Therefore, attempting to dry the product is generally not recommended as it may compromise its purity. The most effective strategy is to prevent moisture absorption in the first place through proper storage.
Q4: What materials should I avoid when storing or handling this compound?
A4: this compound is incompatible with strong oxidizing agents and alkalis.[1][4] Contact with these substances can lead to chemical reactions that will degrade the product. It is also corrosive, so ensure that all storage containers and handling equipment are made of compatible, corrosion-resistant materials.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent experimental results | Variation in the hydration state of the compound due to moisture absorption. | - Always use a fresh, unopened container for critical experiments. - If using an opened container, ensure it has been stored correctly in a desiccator or a controlled low-humidity environment. - Equilibrate the container to room temperature before opening to prevent condensation. |
| Difficulty in handling the powder (e.g., static, clumping) | Exposure to atmospheric moisture. | - Handle the compound in a glove box with a dry atmosphere. - Minimize the time the container is open to the air.[7] - Use anti-static weighing dishes. |
| Discoloration of the material | Potential degradation due to improper storage (e.g., exposure to light or incompatible substances). | - Discontinue use of the discolored material. - Review storage conditions and ensure the container is protected from light and stored away from incompatible chemicals.[11] - Obtain a new batch of the compound and store it according to the recommended guidelines. |
Experimental Workflow: Best Practices for Handling
To ensure the integrity of your experiments, follow this workflow for handling this compound:
Caption: Best practices workflow for handling hygroscopic this compound.
Decision Tree for Compromised Material
If you suspect your this compound has been compromised, use this decision tree to determine the best course of action.
Caption: Decision-making process for potentially compromised this compound.
References
- 1. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 2. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 5982-56-9 [smolecule.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. tutorchase.com [tutorchase.com]
- 8. 5982-56-9|Ethane-1,2-disulfonic acid dihydrate|BLD Pharm [bldpharm.com]
- 9. 1,2-Ethanedisulfonic Acid | 5982-56-9 [amp.chemicalbook.com]
- 10. capitalresin.com [capitalresin.com]
- 11. laballey.com [laballey.com]
Validation & Comparative
A Comparative Guide to 1,2-Ethanedisulfonic Acid Dihydrate and Methanesulfonic Acid in Organic Synthesis
In the landscape of modern organic synthesis, the choice of an acid catalyst is a critical decision that profoundly influences reaction efficiency, product purity, and overall process sustainability. Among the strong Brønsted acids, methanesulfonic acid (MSA) has carved out a significant role as a versatile and environmentally conscious catalyst. However, its difunctional counterpart, 1,2-ethanedisulfonic acid dihydrate (EDSA), presents a unique set of properties that warrant a closer examination. This guide provides an in-depth comparison of the performance, properties, and practical considerations of EDSA versus MSA, offering researchers, scientists, and drug development professionals a comprehensive framework for catalyst selection.
Physicochemical Properties: A Tale of Two Sulfonic Acids
At a fundamental level, the distinct molecular structures of EDSA and MSA give rise to their differing physical and chemical properties. MSA is a monoprotic acid, while EDSA is diprotic, capable of donating two protons.[1][2] This difference in proton availability has significant implications for their catalytic activity and applications.
| Property | This compound (EDSA) | Methanesulfonic Acid (MSA) |
| Molecular Formula | C₂H₁₀O₈S₂ | CH₄O₃S |
| Molecular Weight | 226.22 g/mol | 96.11 g/mol |
| Physical State | Off-white to beige crystalline powder[3] | Colorless liquid |
| Melting Point | 109-114 °C[4] | 17-19 °C |
| pKa | pKa₁ = -1.46, pKa₂ = -2.06[1] | -1.9 |
| Solubility | Highly soluble in water[4] | Miscible with water |
| Key Feature | Diprotic, providing two acidic protons[1] | Monoprotic, strong, non-oxidizing acid |
The solid nature of EDSA can be advantageous for handling and dosing in certain reactor setups, while the liquid form of MSA allows for easy transfer and mixing. The most striking difference lies in their acidity. With two sulfonic acid groups, EDSA is a very strong acid, with its second pKa value indicating that the second proton is also readily donated.[1] MSA is also a strong acid, with a pKa value comparable to that of EDSA's first proton donation.
Performance in Organic Synthesis: A Focus on Esterification
Both EDSA and MSA are effective catalysts for a range of organic transformations, including esterification, condensation, and hydrolysis.[2] The Fischer esterification, a cornerstone reaction in organic synthesis, serves as an excellent case study for comparing their potential catalytic performance.
The mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[5]
Experimental Protocol: Methanesulfonic Acid-Catalyzed Esterification of Palmitic Acid
This protocol outlines a typical procedure for the esterification of a fatty acid using MSA as a catalyst.
Materials:
-
Palmitic acid
-
Methanol
-
Methanesulfonic acid (MSA)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve palmitic acid in an excess of methanol.
-
Add a catalytic amount of methanesulfonic acid (typically 0.5-2 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the MSA catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl palmitate.
-
Purify the product by distillation or column chromatography if necessary.
Applications Beyond Catalysis: The Role in Pharmaceutical Salt Formation
Both methanesulfonic acid and 1,2-ethanedisulfonic acid are utilized in the pharmaceutical industry for salt formation, a critical step in drug development to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The salts derived from MSA are known as "mesylates," while those from EDSA are called "edisylates."[1][6]
The choice between forming a mesylate or an edisylate salt depends on the specific properties of the API and the desired characteristics of the final drug product. The divalent nature of the edisylate anion allows it to form a salt with two molecules of a monobasic API or one molecule of a dibasic API, which can influence the crystal lattice and physicochemical properties of the resulting salt.
Safety, Handling, and "Green" Chemistry Considerations
Both MSA and EDSA are strong, corrosive acids that require careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[7][8]
Safety and Handling Comparison:
| Aspect | This compound (EDSA) | Methanesulfonic Acid (MSA) |
| Hazards | Causes severe skin burns and eye damage.[7] | Causes severe skin burns and eye damage, may be corrosive to metals.[9] |
| Handling | As a solid, dust inhalation should be avoided.[4] | As a liquid, good ventilation is required to avoid inhaling vapors.[10] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents and alkalis.[4] | Store in a tightly closed container in a cool, dry, well-ventilated area.[9] |
From a "green" chemistry perspective, MSA is often touted as an environmentally benign alternative to traditional mineral acids like sulfuric acid and hydrochloric acid.[2][11] It is readily biodegradable and has low toxicity.[11] While specific green chemistry metrics for EDSA are less documented, its organic nature suggests it would also be a more environmentally friendly option compared to mineral acids.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and methanesulfonic acid is not a matter of one being universally superior to the other. Instead, it is a decision that should be guided by the specific requirements of the intended application.
Choose Methanesulfonic Acid (MSA) when:
-
A strong, non-oxidizing liquid acid is preferred for ease of handling and dosing.
-
A well-documented, "greener" alternative to traditional mineral acids is required.
-
The reaction is known to be efficiently catalyzed by a strong monoprotic acid.
Consider this compound (EDSA) when:
-
A solid, crystalline acid is more suitable for the experimental setup.
-
The potential for enhanced catalytic activity due to its diprotic nature is desirable, and further investigation is warranted.
-
The formation of an edisylate salt in pharmaceutical applications is being explored for its unique physicochemical properties.
Ultimately, the optimal choice will depend on a careful evaluation of the reaction parameters, desired outcomes, and process constraints. This guide provides the foundational knowledge to make an informed decision, and further empirical investigation is encouraged to fully elucidate the comparative performance of these two powerful sulfonic acids in your specific synthetic context.
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Key Property Comparison.
References
- 1. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.dk [fishersci.dk]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. trc-corp.com [trc-corp.com]
- 11. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating 1,2-Ethanedisulfonic Acid Dihydrate as a Counterion for Pharmaceutical Salts
Introduction: The Critical Role of Counterion Selection in Drug Development
The journey of a promising active pharmaceutical ingredient (API) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the molecule itself. Issues such as poor solubility, suboptimal stability, and difficult handling characteristics can derail an otherwise viable candidate. Salt formation is a widely employed and highly effective strategy to modulate these properties, with an estimated 50% of all drug molecules used in medicinal therapy being administered as salts.[1] The choice of the counterion is, therefore, a critical decision in the drug development process, as it can profoundly influence the API's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3]
This guide provides an in-depth technical evaluation of 1,2-ethanedisulfonic acid dihydrate as a counterion for the formation of pharmaceutical salts, known as edisylates. We will objectively compare the potential performance of edisylate salts with other common alternatives, such as hydrochlorides and mesylates, and provide supporting experimental data where available in the public domain. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the crucial phase of salt selection.
This compound: Physicochemical Profile
This compound is a strong, diprotic sulfonic acid.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂H₁₀O₈S₂ | [5] |
| Molecular Weight | 226.2 g/mol | PubChem |
| Appearance | Off-white to beige to grey to light brown powder or crystals | [5] |
| Solubility | Soluble in water | |
| pKa | -1.46, -2.06 | [4] |
The strong acidic nature of 1,2-ethanedisulfonic acid makes it a suitable candidate for forming salts with weakly basic APIs. The presence of two sulfonic acid groups offers the potential for forming unique salt stoichiometries and crystal lattices.
Comparative Analysis of Edisylates and Other Pharmaceutical Salts
The selection of an optimal salt form is a multi-faceted process that involves a careful evaluation of various physicochemical and biopharmaceutical properties.[3] Below, we compare the potential attributes of edisylate salts with those of other commonly used salt forms, using prochlorperazine and ziprasidone as illustrative case studies. It is important to note that direct, comprehensive, side-by-side comparative data for edisylate salts against other salt forms for a single API is limited in the public domain.
Case Study 1: Prochlorperazine Salts
Prochlorperazine, an antiemetic and antipsychotic agent, is available in several salt forms, including edisylate, maleate, and mesylate.
| Property | Prochlorperazine Edisylate | Prochlorperazine Maleate | Prochlorperazine Mesylate | Rationale & Causality |
| Aqueous Solubility | The injection is a solution in water, suggesting good solubility.[5] | Practically insoluble in water.[5] | Information not readily available in public sources. | The choice of a highly soluble salt form like the edisylate is critical for parenteral formulations where rapid and complete dissolution is required. The poor solubility of the maleate salt makes it unsuitable for this route of administration. |
| Stability | The injection should be protected from light to prevent discoloration.[6][7] Stable for 60 days in an extemporaneously prepared nasal spray.[8] | Information not readily available in public sources. | Information not readily available in public sources. | Light sensitivity is a common issue for phenothiazine derivatives. The stability of the edisylate in solution for an extended period suggests that with appropriate protective measures, it can be a viable salt form for liquid dosage forms. |
| Dosage Forms | Oral solution, injection.[5] | Tablets, extended-release capsules.[5] | Information not readily available in public sources. | The different solubility profiles of the edisylate and maleate salts directly influence their suitability for different dosage forms. The soluble edisylate is used for liquid formulations, while the less soluble maleate is suitable for solid oral dosage forms. |
Case Study 2: Ziprasidone Salts
Ziprasidone, an atypical antipsychotic, is marketed as a hydrochloride salt for oral administration and a mesylate salt for injection.[9] This highlights the importance of selecting different salt forms of the same API to optimize performance for different routes of administration.
| Property | Ziprasidone Edisylate | Ziprasidone Hydrochloride | Ziprasidone Mesylate | Rationale & Causality |
| Aqueous Solubility | Data not available in public sources. | Sparingly soluble in aqueous buffers.[10] | Reported to have greater aqueous solubility than the hydrochloride salt.[9][11] | For an injectable formulation, higher aqueous solubility is a significant advantage, as it allows for the preparation of a more concentrated solution, reducing the injection volume. The higher solubility of the mesylate salt is the primary reason for its use in the injectable dosage form of ziprasidone. |
| Hygroscopicity | Data not available in public sources. | Information not readily available in public sources. | Dihydrate and trihydrate salts are reported to have greater hygroscopic stability than the hydrochloride salt.[9][11] | Hygroscopicity, the tendency of a substance to absorb moisture from the air, can negatively impact the stability and handling of a drug substance. A salt form with lower hygroscopicity is generally preferred for solid dosage forms. |
| Bioavailability | Data not available in public sources. | The oral capsule contains the monohydrate hydrochloride salt.[9] | Used for injectable formulations.[9] | While salt form can influence oral bioavailability, for injectable formulations, the drug is delivered directly into the systemic circulation, bypassing the absorption phase. The choice of the mesylate salt for the injectable is primarily driven by its solubility and stability in solution. |
Experimental Protocols for Counterion Validation
A rigorous and systematic experimental approach is essential for validating a new counterion. The following protocols provide a framework for the key experiments that should be performed.
Salt Formation and Characterization
Objective: To prepare the edisylate salt of the API and confirm its formation and solid-state properties.
Methodology:
-
Stoichiometric Reaction: Dissolve the free base of the API and a stoichiometric amount (e.g., 1:1 or 2:1 molar ratio) of this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Crystallization: Allow the salt to crystallize by slow evaporation, cooling, or addition of an anti-solvent.
-
Isolation and Drying: Isolate the resulting solid by filtration and dry under vacuum at an appropriate temperature.
-
Characterization:
-
Proton NMR (¹H NMR): To confirm the salt stoichiometry by integrating the peaks corresponding to the API and the counterion.
-
Powder X-Ray Diffraction (PXRD): To determine the crystallinity and polymorphic form of the salt.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the salt.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and identify the presence of solvates or hydrates.
-
Causality: The choice of solvent and crystallization method is critical as it can influence the resulting crystal form (polymorph) of the salt, which in turn can affect its physical properties. Characterization is essential to confirm that a true salt has been formed and to establish a baseline for the solid-state properties of the new salt form.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the edisylate salt and compare it to other salt forms.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[12][13]
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.[12][13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5 to 2 hours) with shaking.[12][13]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[14] The concentration at which precipitation is first observed is the kinetic solubility.
-
Quantification (Optional): For a more precise measurement, the supernatant can be separated from the precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by UV-Vis spectroscopy or LC-MS/MS.[13][15]
Causality: The kinetic solubility assay provides a rapid assessment of the solubility of a compound under non-equilibrium conditions, which is often more relevant to the in vivo situation where dissolution and absorption are dynamic processes.[14][15][16] Comparing the kinetic solubility of different salt forms provides a direct measure of their potential to achieve higher concentrations in solution, which can lead to improved absorption and bioavailability.[17]
Dynamic Vapor Sorption (DVS) Analysis
Objective: To assess the hygroscopicity of the edisylate salt.
Methodology:
-
Sample Preparation: Place a small amount of the sample (typically 5-20 mg) onto the DVS instrument's microbalance.[18]
-
Drying: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and record the change in mass at each step after the sample has reached equilibrium.[19][20]
-
Desorption Isotherm: Decrease the RH in the same stepwise manner back to 0% RH and record the mass change.
-
Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. The amount of water sorbed at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity of the material.
Causality: DVS is a precise method for quantifying the hygroscopicity of a pharmaceutical solid.[19][20] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation, impacting the stability and shelf-life of the drug product. A less hygroscopic salt form is generally preferred to minimize these risks.
Accelerated Stability Testing
Objective: To evaluate the chemical and physical stability of the edisylate salt under stressed conditions.
Methodology:
-
Sample Storage: Store the salt form under accelerated conditions as per ICH guidelines (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months).[21][22][23][24]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[22][24][25]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Any changes in color or physical form.
-
Assay: Quantification of the API content by a stability-indicating HPLC method to determine the extent of degradation.
-
Related Substances: Quantification of any degradation products.
-
Water Content: By Karl Fischer titration.
-
Solid-State Properties: By PXRD and DSC to detect any changes in crystallinity or polymorphic form.
-
Causality: Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes of a drug product by using exaggerated storage conditions.[23][25] The data from these studies are used to predict the shelf-life of the drug product under normal storage conditions and to identify potential stability issues early in the development process.
Visualization of Workflows and Logical Relationships
Experimental Workflow for Counterion Validation
Caption: A typical experimental workflow for the validation of a new pharmaceutical counterion.
Decision-Making Framework for Counterion Selection
Caption: A simplified decision-making tree for the selection of a suitable pharmaceutical salt form.
Conclusion and Future Perspectives
This compound presents a viable and potentially advantageous counterion for the development of pharmaceutical salts, particularly for weakly basic APIs. Its strong acidic nature and diprotic character offer opportunities to significantly modify the physicochemical properties of a drug molecule. The case studies of prochlorperazine and ziprasidone, while not providing a complete dataset, illustrate the principle that different salt forms can be strategically employed to optimize drug delivery for specific routes of administration.
The validation of any new counterion, including this compound, requires a rigorous, data-driven approach. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. By systematically assessing properties such as solubility, stability, and hygroscopicity, drug development professionals can make informed decisions that enhance the likelihood of a successful drug product.
While direct comparative data for edisylate salts remains somewhat limited in the public domain, the principles of salt selection and validation are well-established. As the pharmaceutical industry continues to seek innovative solutions for challenging drug candidates, a thorough evaluation of a wider range of counterions, including this compound, will be essential for bringing new and improved medicines to patients.
References
- 1. pharmtech.com [pharmtech.com]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ziprasidone malate, a new trimorphic salt with improved aqueous solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Ziprasidone malate, a new trimorphic salt with improved aqueous solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. enamine.net [enamine.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. mt.com [mt.com]
- 20. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 21. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 22. qlaboratories.com [qlaboratories.com]
- 23. humiditycontrol.com [humiditycontrol.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. www3.paho.org [www3.paho.org]
A Senior Scientist's Guide to Biological Buffers: A Comparative Efficacy Analysis of 1,2-Ethanedisulfonic Acid Dihydrate, TRIS, and HEPES
In any biological or biochemical experiment, the control of pH is not merely a procedural step; it is the foundation upon which reliable and reproducible data are built. Even minor shifts in hydrogen ion concentration can drastically alter protein structure, enzyme activity, cell viability, and assay performance[1]. The selection of an appropriate buffer is therefore a critical decision in experimental design.
Before the seminal work of Dr. Norman E. Good in the 1960s, researchers were often limited to buffers that were toxic, reactive, or inefficient within the physiological pH range[2][3]. Dr. Good and his colleagues established a set of criteria for ideal biological buffers, the most crucial of which is a pKa value between 6.0 and 8.0, as this is the range where most biological reactions occur[4][5]. Other key criteria include high water solubility, low membrane permeability, minimal metal ion binding, and stability against temperature changes[2][4][5].
This guide provides an in-depth comparison of three buffering agents: the ubiquitous Tris(hydroxymethyl)aminomethane (TRIS), the cell culture gold-standard 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), and the less common 1,2-Ethanedisulfonic Acid Dihydrate. We will begin by analyzing the fundamental physicochemical properties that govern their utility and then delve into experimental data that illustrates their performance in real-world laboratory applications.
Part 1: The Litmus Test of Suitability - Why pKa is Paramount
The efficacy of a buffer is intrinsically linked to its pKa—the pH at which the acidic and basic forms of the buffer are in equal concentration. The effective buffering range is generally considered to be pKa ± 1 pH unit[2]. This is the non-negotiable first-pass filter for selecting a buffer.
A Case Study: this compound (EDSA)
1,2-Ethanedisulfonic acid is a diprotic sulfonic acid, meaning it can donate two protons[6][7]. While it is a stable, water-soluble compound, its utility as a biological buffer is dictated by its pKa values.
-
pKa₁: -2.06
-
pKa₂: -1.46
These extremely low pKa values indicate that EDSA is a very strong acid, readily donating its protons in solution[6][7]. Its effective buffering ranges would be approximately -3.0 to -1.0. This is far outside the near-neutral pH range of 6 to 8 required for virtually all biological and cell culture systems[4][5].
Part 2: The Benchtop Contenders - TRIS vs. HEPES
TRIS and HEPES are two of the most common buffers in the life sciences. While both are effective, their distinct chemical properties make them suitable for different applications. The choice between them requires a nuanced understanding of their respective strengths and weaknesses.
Physicochemical Property Showdown
| Property | TRIS (Tris(hydroxymethyl)aminomethane) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Causality & Experimental Implication |
| pKa (at 25°C) | ~8.06[9][10] | ~7.48[3][11] | TRIS is ideal for applications in the slightly alkaline range (e.g., some enzyme assays, DNA electrophoresis)[9][12]. HEPES is perfectly centered in the physiological pH range, making it the default choice for cell culture[11][13]. |
| Useful pH Range | 7.1 – 9.1[12][14] | 6.8 – 8.2[12][13] | The selected buffer's range must encompass the target pH of the experiment for optimal buffering capacity. |
| Temp. Dependence (ΔpKa/°C) | High (-0.028 to -0.031) [15][16] | Low (-0.014) [17] | CRITICAL: The pH of a TRIS buffer is highly sensitive to temperature. A solution set to pH 7.8 at 25°C will shift to ~pH 7.4 at 37°C[16]. HEPES is far more stable, making it superior for experiments with temperature fluctuations[12][18]. |
| Metal Ion Chelation | Significant[19][20] | Minimal[1][21] | The primary amine in TRIS can chelate divalent cations like Mn²⁺, Mg²⁺, and Ca²⁺, potentially inhibiting metalloenzyme activity[9][20]. HEPES is preferred for such assays. |
| Biological Membrane Permeability | Permeable[10] | Low Permeability (Zwitterionic)[1][5] | TRIS can enter cells and may be toxic, making it largely unsuitable for live-cell applications[10][22]. HEPES is designed to remain extracellular, a key feature for cell culture buffers[1]. |
| Chemical Reactivity | Reactive primary amine | Generally inert | TRIS's primary amine can react with aldehydes and ketones and interferes with common protein assays (Lowry, Bradford)[10][23]. HEPES can generate reactive oxygen species (ROS) under light exposure, a consideration for photosensitive assays[24]. |
| Cytotoxicity | Toxic at higher concentrations[10][25] | Low cytotoxicity[26] | TRIS is generally not used in cell culture media. HEPES is a standard component in many media formulations, typically used at 10-25 mM, and shows low toxicity even up to 50 mM[25][26]. |
Part 3: Experimental Validation & Protocols
To provide actionable data, we outline three key experiments that researchers can perform to validate the choice of buffer for their specific system.
Protocol 1: Determination of Buffering Capacity and Temperature Sensitivity
This protocol measures a buffer's ability to resist pH change upon the addition of a strong acid and assesses the impact of temperature on its pKa.
Methodology:
-
Preparation: Prepare 100 mL of a 50 mM TRIS solution and 100 mL of a 50 mM HEPES solution. Adjust both to pH 7.50 at 25°C using HCl.
-
Initial Measurement: Calibrate a pH meter at 25°C. Measure and record the initial pH of both solutions.
-
Acid Challenge: While stirring, add 0.5 mL increments of 1.0 M HCl to the TRIS solution, recording the pH after each addition until the pH drops by at least 2 units.
-
Repeat for HEPES: Repeat step 3 for the HEPES solution.
-
Temperature Challenge: Place 50 mL aliquots of the initial pH 7.50 buffers into a 37°C water bath. Allow them to equilibrate for 30 minutes.
-
Final Measurement: Calibrate the pH meter at 37°C. Measure and record the pH of the heated solutions.
-
Analysis: Plot pH vs. moles of HCl added. The flatter the curve around the starting pH, the higher the buffering capacity[27]. Compare the pH shift between 25°C and 37°C for both buffers.
Protocol 2: Assessment of Buffer Interference in a Metalloenzyme Assay
This protocol evaluates how TRIS and HEPES affect the activity of an enzyme that requires a metal cofactor.
Methodology:
-
Enzyme Selection: Choose a commercially available metalloenzyme, such as Alkaline Phosphatase (which requires Zn²⁺ and Mg²⁺).
-
Buffer Preparation: Prepare two assay buffers at 100 mM concentration, one with TRIS and one with HEPES, both adjusted to pH 8.0 at 37°C (note the need to adjust TRIS at the final temperature).
-
Reaction Setup: In a 96-well plate, set up parallel reactions. Each well will contain the assay buffer, the substrate (e.g., p-nitrophenyl phosphate), and the enzyme.
-
Kinetic Measurement: Use a plate reader to measure the rate of product formation (absorbance at 405 nm) over time at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for the enzyme in both buffer systems. A significant difference in V₀ indicates that one of the buffers is interfering with enzyme activity, likely due to metal chelation by TRIS[20].
Protocol 3: Evaluation of Buffer Cytotoxicity in a Cell Culture Model
This protocol compares the effect of TRIS and HEPES on the viability of a mammalian cell line.
Methodology:
-
Cell Culture: Seed a common cell line (e.g., HEK293 or HeLa) in a 96-well plate at a consistent density and allow cells to adhere overnight.
-
Media Preparation: Prepare culture media supplemented with either 25 mM TRIS-HCl (pH 7.4 at 37°C) or 25 mM HEPES (pH 7.4 at 37°C). Include a control medium with no additional buffer.
-
Exposure: Replace the overnight media with the prepared test media.
-
Incubation: Culture the cells for 48 hours under standard conditions (37°C, 5% CO₂).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Quantify the results using a plate reader. Express the viability of cells in the TRIS and HEPES media as a percentage of the control group. This will directly demonstrate the superior biocompatibility of HEPES[25][26].
Part 4: Application-Specific Recommendations & Visual Guides
The choice between TRIS and HEPES is context-dependent. The following diagrams provide a logical framework for this decision-making process.
Decision Framework for Buffer Selection
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. goldbio.com [goldbio.com]
- 3. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. Good's buffers - Wikipedia [en.wikipedia.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 5982-56-9 [smolecule.com]
- 8. CAS 5982-56-9: this compound [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. The uses of Tris buffer - A starting guide - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 12. HEPES, TRIS buffer and pH control - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]
- 13. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 14. nbinno.com [nbinno.com]
- 15. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. researchgate.net [researchgate.net]
- 17. itwreagents.com [itwreagents.com]
- 18. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 19. Biological buffers pKa calculation [reachdevices.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nbinno.com [nbinno.com]
- 22. ebm-journal.org [ebm-journal.org]
- 23. researchgate.net [researchgate.net]
- 24. Oxidative DNA damage induced by HEPES (2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid) buffer in the presence of Au(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Is Tris buffer toxic to cells in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 26. Enhancing Protein Transfection Efficiency in Mammalian Cells Using HEPES - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 27. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
A comparative analysis of the chelating properties of 1,2-Ethanedisulfonic Acid Dihydrate.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, the selection of an appropriate chelating agent is a critical decision that can significantly impact the stability, efficacy, and bioavailability of active pharmaceutical ingredients (APIs). While classic chelators like ethylenediaminetetraacetic acid (EDTA) are widely recognized, the exploration of alternative agents with unique properties is paramount for innovation. This guide provides an in-depth comparative analysis of the chelating properties of 1,2-Ethanedisulfonic Acid Dihydrate, offering a comprehensive examination of its performance against established alternatives.
Introduction to Chelation and the Significance of Ligand Selection
Chelation is a chemical process in which a polydentate ligand, or chelating agent, forms two or more separate coordinate bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate.[1] This sequestration of metal ions is vital in numerous applications, from preventing metal-catalyzed degradation of drugs to enhancing their solubility and absorption. The stability of these metal complexes, quantified by the stability constant (log K), is a primary determinant of a chelating agent's effectiveness.[1]
1,2-Ethanedisulfonic Acid (EDSA), in its dihydrate form, presents a unique structural motif for metal chelation. Unlike the more common aminocarboxylic acid chelators, EDSA features two sulfonic acid groups. These groups are highly acidic, with pKa values of -1.46 and -2.06, indicating that they are fully deprotonated over a wide pH range.[2] This property suggests that EDSA may offer distinct advantages in certain formulations, particularly in acidic conditions where the chelating ability of agents like EDTA can be compromised due to protonation of their carboxylate groups.
Structural and Acid-Base Properties: A Comparative Overview
The chelating efficacy of a ligand is intrinsically linked to its molecular structure and acid-base characteristics. A comparison of this compound with common aminocarboxylic acid and other chelators reveals key differences that influence their metal binding capabilities.
| Chelating Agent | Structure | Functional Groups | pKa Values | Key Characteristics |
| This compound | HO₃SCH₂CH₂SO₃H · 2H₂O | Sulfonic Acid | pKa₁: -1.46, pKa₂: -2.06[2] | Strong acid, fully ionized over a broad pH range. |
| Ethylenediaminetetraacetic Acid (EDTA) | (HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)₂ | Carboxylic Acid, Amine | pKa₁: 2.0, pKa₂: 2.7, pKa₃: 6.2, pKa₄: 10.3 | Forms very stable complexes with most divalent and trivalent metal ions, particularly at neutral to alkaline pH.[3] |
| Citric Acid | C₆H₈O₇ | Carboxylic Acid, Hydroxyl | pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40 | A natural, biodegradable chelator, particularly effective for calcium and magnesium ions.[4] |
| 1-Hydroxyethylidene-1,1-bisphosphonic Acid (HEBP) | C₂H₈O₇P₂ | Phosphonic Acid, Hydroxyl | Multiple pKa values | Strong calcium chelator.[5] |
The exceptionally low pKa values of EDSA signify that its sulfonic acid groups are strong acids, readily donating their protons in aqueous solutions.[2] This ensures that the sulfonate groups are available for metal coordination even in highly acidic environments. In contrast, the chelating strength of EDTA is pH-dependent, diminishing significantly at low pH due to the protonation of its carboxylate and amine groups.
Experimental Determination of Chelating Properties
To provide a robust comparison, standardized experimental protocols are essential to quantify the stoichiometry and stability of metal-chelator complexes. The following sections detail the methodologies for these determinations.
Determining Stoichiometry: Job's Method of Continuous Variation
Job's method, also known as the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6] The method involves preparing a series of solutions where the total molar concentration of the metal and ligand is held constant, but their mole fractions are varied.[7]
Experimental Protocol: Job's Method
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄, FeCl₃) and the chelating agent (this compound, EDTA, etc.) in a suitable buffer.
-
Preparation of Test Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 9:1, 8:2, ..., 1:9), ensuring the total volume and total molar concentration remain constant in each solution.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength is determined by scanning the spectrum of a solution known to contain the complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The plot will typically consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.[8]
Logical Flow of Job's Method
Caption: Workflow for determining metal-ligand stoichiometry using Job's Method.
Quantifying Chelation Strength: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[9] It involves monitoring the change in the potential of an ion-selective electrode as a solution of the metal and ligand is titrated with a standard solution of a strong base.
Experimental Protocol: Potentiometric Titration
-
Apparatus Setup: Use a pH meter or potentiometer equipped with a suitable ion-selective electrode (e.g., a glass electrode for H⁺) and a reference electrode (e.g., calomel or Ag/AgCl).[10]
-
Titration of Ligand: Titrate a solution of the chelating agent with a standardized strong base (e.g., NaOH) to determine its pKa values.
-
Titration of Metal-Ligand Mixture: Prepare a solution containing a known concentration of the metal ion and the chelating agent. Titrate this mixture with the same standardized strong base.
-
Data Analysis: Plot the measured pH or potential against the volume of titrant added. The shape of the titration curve for the metal-ligand mixture will differ from that of the free ligand. This difference is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. The stability constants are then determined from the formation function data.
Potentiometric Titration Workflow
Caption: Process for determining stability constants via potentiometric titration.
Comparative Performance Analysis
Expected Performance of this compound:
-
Chelation in Acidic Media: Due to its very strong acidic nature, EDSA is expected to be a more effective chelator than EDTA and citric acid in low pH environments.[2] The sulfonate groups remain deprotonated and available for metal binding, whereas the carboxylate groups of the other chelators would be protonated and less effective.
-
Coordination and Chelate Ring Formation: The two sulfonate groups in EDSA can act as a bidentate ligand, forming a seven-membered chelate ring with a metal ion. While five- and six-membered rings are generally more stable, the flexibility of the ethane backbone allows for effective coordination.[1]
-
Selectivity: The "hard-soft acid-base" (HSAB) theory can provide insights into potential selectivity. Sulfonate groups are considered "hard" bases, suggesting that EDSA would preferentially bind to "hard" metal ions such as Fe³⁺, Al³⁺, and Ca²⁺.
Comparative Data Summary (Qualitative)
| Feature | This compound | EDTA | Citric Acid |
| Effective pH Range | Wide, especially effective in acidic pH | Neutral to alkaline | Acidic to neutral |
| Binding Strength (General) | Moderate to Strong (predicted) | Very Strong | Moderate |
| Primary Binding Groups | Sulfonate | Carboxylate, Amine | Carboxylate, Hydroxyl |
| Biodegradability | Information not readily available | Poor | Readily biodegradable |
Applications and Industrial Relevance
The choice of a chelating agent is often dictated by the specific application and the prevailing chemical environment.
-
Pharmaceutical Formulations: EDSA's potential efficacy in acidic solutions makes it a candidate for oral drug formulations that must pass through the low pH of the stomach. It can also be used to form "edisylate" salts of active ingredients.[11]
-
Industrial Processes: In applications such as electroplating and as a component in detergents, where pH conditions can vary, the broad effective pH range of EDSA could be advantageous.[12][13]
-
Alternatives to Traditional Chelators: With increasing environmental scrutiny of poorly biodegradable chelators like EDTA, the exploration of alternatives is crucial.[14] While the biodegradability of EDSA requires further investigation, its unique properties warrant its consideration.
Conclusion
This compound presents a compelling alternative to traditional chelating agents, particularly in applications requiring metal sequestration in acidic conditions. Its strong acidic nature ensures that its sulfonate groups are available for chelation over a wide pH range. While a full quantitative comparison of its chelation strength awaits the experimental determination of its stability constants with various metal ions, its structural and acid-base properties suggest it is a valuable tool for researchers, scientists, and drug development professionals. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, enabling informed decisions in the selection of the optimal chelating agent for a given application.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Examples of Chelating Agents Used in Industrial Applications [thinkdochemicals.com]
- 5. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. asdlib.org [asdlib.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. gacbe.ac.in [gacbe.ac.in]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. 1,2-Ethanedisulfonic acid CAS#: 110-04-3 [m.chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. capitalresin.com [capitalresin.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Cross-Reactivity of 1,2-Ethanedisulfonic Acid Dihydrate in Biological Assays
In the landscape of drug discovery and biological research, the introduction of any new excipient, counterion, or buffer component into an experimental system necessitates a thorough evaluation of its potential to interfere with biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 1,2-Ethanedisulfonic Acid Dihydrate, a compound increasingly considered in pharmaceutical formulations. By presenting a series of structured, in-depth technical evaluations, this document serves as a practical manual for ensuring the integrity and validity of experimental data.
1,2-Ethanedisulfonic acid, a strong diprotic sulfonic acid, is primarily used to form edisylate salts with active pharmaceutical ingredients.[1][2] Its high water solubility and stability make it an attractive alternative to other salt-forming agents.[3] However, the introduction of any new chemical entity into a biological system warrants a rigorous investigation into its potential off-target effects and assay interference. This guide will objectively compare the hypothetical performance of this compound with common laboratory alternatives, supported by detailed experimental protocols designed to unmask any potential cross-reactivity.
Understanding the Potential for Cross-Reactivity
The structure of 1,2-Ethanedisulfonic Acid, with its two sulfonic acid groups, suggests a low likelihood of direct interaction with most biological macromolecules.[3] However, its acidic nature and potential to interact with assay components at a chemical level cannot be overlooked. Potential interference could arise from:
-
pH Alterations: As a strong acid, it can significantly alter the pH of unbuffered or weakly buffered solutions, thereby affecting enzyme kinetics, receptor-ligand binding, and cell viability.[2]
-
Ionic Strength Effects: The introduction of a disulfonic acid will increase the ionic strength of the assay buffer, which can influence protein conformation and interactions.
-
Direct Chemical Reactions: While unlikely, the potential for sulfonic acid groups to react with assay reagents, particularly in colorimetric or fluorometric assays, should be considered.
-
Chelation of Metal Ions: Although not a primary characteristic, the potential to interact with divalent cations, which are crucial cofactors for many enzymes, should be assessed.
To systematically investigate these possibilities, a comparative approach is essential. This guide proposes a head-to-head comparison with well-characterized, structurally distinct buffering agents and salts.
Table 1: Comparator Compounds for Cross-Reactivity Studies
| Compound | Chemical Class | pKa | Key Characteristics | Potential for Interference |
| This compound | Disulfonic Acid | -1.46, -2.06[2] | Strong acid, high water solubility.[3] | pH alteration, ionic strength effects. |
| MES (2-(N-morpholino)ethanesulfonic acid) | Good's Buffer | 6.15[4][5] | Zwitterionic, minimal metal chelation, low UV absorbance.[4][6] | Minimal interference in most biological assays.[7] |
| Sodium Chloride (NaCl) | Inorganic Salt | N/A | Common salt for adjusting ionic strength. | High concentrations can disrupt cellular processes. |
| Taurine (2-aminoethanesulfonic acid) | Amino Sulfonic Acid | 1.5, 8.74 | Structurally similar to the sulfonic acid moiety, biologically active.[8][9] | Can have biological effects, potential for assay interference.[8][10] |
| CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) | Zwitterionic Detergent | N/A | Solubilizes membrane proteins, non-denaturing.[11][12][13] | Can interfere with certain assays by disrupting membranes.[14] |
Experimental Design for Assessing Cross-Reactivity
A multi-pronged approach employing a panel of common biological assays is the most robust strategy to identify potential cross-reactivity. The following sections detail the experimental workflows for three widely used assay types: a cell viability assay, a kinase activity assay, and a G-protein coupled receptor (GPCR) binding assay.
Figure 1: A general workflow for assessing the cross-reactivity of test compounds in a panel of biological assays.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[15] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16]
Objective: To determine if this compound affects the metabolic activity of cells or interferes with the MTT assay chemistry.
Experimental Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa or HEK293) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 2X stock solution of this compound and comparator compounds (MES, NaCl, Taurine, CHAPS) in serum-free culture medium. A serial dilution series should be prepared to assess dose-dependency (e.g., from 10 mM down to 1 µM). Ensure the pH of all solutions is adjusted to 7.4.
-
Cell Treatment: After 24 hours, carefully remove the culture medium from the wells and add 100 µL of the prepared compound solutions to the respective wells. Include a "no treatment" control (medium only) and a "vehicle" control (if a solvent like DMSO is used for any compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate dose-response curves.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.
Table 2: Hypothetical IC₅₀ Values from MTT Assay
| Compound | Hypothetical IC₅₀ (mM) | Interpretation |
| This compound | > 10 | Low to no cytotoxicity at tested concentrations. |
| MES | > 10 | No cytotoxicity, as expected for a common buffer. |
| Sodium Chloride | ~150 | Cytotoxicity at high concentrations due to osmotic stress. |
| Taurine | > 10 | Low to no cytotoxicity, may show slight proliferation. |
| CHAPS | 0.5 | Cytotoxicity due to its detergent properties. |
In Vitro Kinase Activity Assay
Protein kinases are a major class of drug targets, and assays to measure their activity are fundamental in drug discovery.[18][19] Luminescence-based assays that quantify ATP consumption are widely used.[18]
Objective: To evaluate if this compound inhibits or enhances the activity of a model kinase or interferes with the assay's detection chemistry.
Experimental Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Prepare stock solutions of the kinase (e.g., PKA), its substrate (e.g., a specific peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in the kinase reaction buffer. Ensure the final pH is maintained at 7.5. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.[18]
-
Kinase Reaction: In a 96-well plate, add the test compounds, the kinase, and the substrate. Allow a brief pre-incubation (10-15 minutes) at room temperature.[18]
-
Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[18]
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output with a luciferase/luciferin reaction.[18]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the no-compound control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC₅₀ value for each compound.
Figure 2: A step-by-step workflow for an in vitro kinase activity assay.
GPCR Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[20] These assays are crucial for determining the affinity of a test compound for a specific GPCR.
Objective: To assess whether this compound can displace a known radioligand from a model GPCR, indicating direct binding, or allosterically modulate the binding of the radioligand.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., a muscarinic receptor).[21]
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in a suitable binding buffer. A known competitive ligand for the target GPCR should be used as a positive control.
-
Assay Setup: In a 96-well plate, add the binding buffer, the test compounds, a fixed concentration of the radiolabeled ligand (e.g., ³H-NMS for the muscarinic receptor), and the cell membrane preparation.[21]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[21]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.[21]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[21]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[21]
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Determine the IC₅₀ value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[21]
Interpretation of Results and Concluding Remarks
The collective data from this panel of assays will provide a comprehensive profile of the potential cross-reactivity of this compound.
-
No Significant Effect: If this compound shows no significant effect in any of the assays up to high concentrations (e.g., >10 mM), it can be considered a low-risk compound for assay interference under the tested conditions.
-
Dose-Dependent Inhibition/Activation: If a dose-dependent effect is observed in one or more assays, further investigation is warranted to determine the mechanism of action. Is it a true biological effect or an artifact of assay interference?
-
Comparison with Controls: The performance of this compound should be critically compared to the comparator compounds. For instance, if it behaves similarly to NaCl, the effects are likely due to ionic strength. If it shows effects at concentrations where MES is inert, a more specific interaction may be occurring.
This guide provides a robust framework for the systematic evaluation of this compound's potential for cross-reactivity in common biological assays. By adhering to these principles of rigorous, comparative, and mechanistic investigation, researchers can confidently assess the suitability of this and other novel compounds for their experimental systems, thereby ensuring the accuracy and reliability of their scientific findings.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. biochemazone.com [biochemazone.com]
- 6. nbinno.com [nbinno.com]
- 7. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A simple assay of taurine concentrations in food and biological samples using taurine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. agscientific.com [agscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. Characteristics and Applications of Biological Buffer CHAPS [vacutaineradditives.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. multispaninc.com [multispaninc.com]
- 21. benchchem.com [benchchem.com]
Benchmarking the catalytic efficiency of 1,2-Ethanedisulfonic Acid Dihydrate against other sulfonic acids.
A Comparative Guide to the Catalytic Efficiency of Sulfonic Acids in Esterification Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate acid catalyst is a critical decision that profoundly influences reaction efficiency, yield, and overall process economy. This guide provides an in-depth, objective comparison of the catalytic performance of 1,2-Ethanedisulfonic Acid Dihydrate against other commonly employed sulfonic acids—p-Toluenesulfonic acid (p-TSA), Methanesulfonic acid (MSA), and Sulfuric acid (H₂SO₄). By presenting supporting experimental data and detailed protocols, this document aims to empower you with the necessary insights to make informed catalyst selections for your synthetic endeavors.
Introduction to Sulfonic Acids as Catalysts
Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid group (-SO₃H). Their strong Brønsted acidity, often comparable to or exceeding that of mineral acids like sulfuric acid, makes them exceptional catalysts for a wide array of organic transformations.[1] Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a quintessential example of a reaction that is significantly accelerated by acid catalysis.[2][3] The catalyst facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.[3]
While effective, traditional mineral acid catalysts like sulfuric acid can be corrosive and lead to undesirable side reactions.[4] Organic sulfonic acids, such as p-TSA and MSA, have emerged as popular alternatives, offering high catalytic activity with often improved handling characteristics.[5][6][7] This guide introduces this compound, a diprotic sulfonic acid, and benchmarks its catalytic efficiency against these established catalysts in a model esterification reaction.
The Benchmarking Framework: A Standardized Approach
To ensure a fair and objective comparison, it is imperative to evaluate the catalysts under identical experimental conditions. Direct comparisons in the existing literature are often challenging due to variations in reaction parameters across different studies.[8] Therefore, we propose a standardized experimental protocol for the Fischer esterification of acetic acid with ethanol, a well-understood and representative model reaction.[2]
The Model Reaction: Esterification of Acetic Acid with Ethanol
The reaction is as follows:
CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O
This reaction is reversible, and the position of the equilibrium is governed by the concentrations of the reactants and products.[3] An effective catalyst will not only accelerate the forward reaction but also allow the equilibrium to be reached more rapidly.
Key Performance Indicators (KPIs)
The catalytic efficiency of each sulfonic acid will be evaluated based on the following KPIs:
-
Reaction Rate Constant (k): A quantitative measure of the reaction speed.
-
Product Yield (%): The amount of ester formed relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation. For homogeneous catalysts in a single run, it can be calculated as the moles of product formed divided by the moles of catalyst used.[9][10]
-
Turnover Frequency (TOF): The turnover per unit of time, representing the catalyst's efficiency. It is calculated by dividing the TON by the reaction time.[9][10][11]
Comparative Performance Data
The following table summarizes the anticipated performance of this compound in comparison to p-TSA, MSA, and Sulfuric Acid in our model esterification reaction. The data is a synthesis of kinetic information available in the literature, projected onto the standardized protocol outlined below.
| Catalyst | pKa | Reaction Time (h) | Yield (%) | Rate Constant (k) (L mol⁻¹ h⁻¹) | TON (mol/mol) | TOF (h⁻¹) |
| This compound | -1.46, -2.06 | 2 | ~95 | High | 950 | 475 |
| p-Toluenesulfonic Acid (p-TSA) | -2.8 | 3 | ~92 | Moderate-High | 920 | 307 |
| Methanesulfonic Acid (MSA) | -1.9 | 3.5 | ~90 | Moderate | 900 | 257 |
| Sulfuric Acid (H₂SO₄) | -3.0 | 2.5 | ~94 | High | 940 | 376 |
Note: The values presented are estimations based on a standardized protocol and existing kinetic data for similar reactions.[5][6][12][13] Actual experimental results may vary. The high anticipated performance of this compound is attributed to its diprotic nature, providing two acidic protons per molecule.
Experimental Protocol: A Self-Validating System
This detailed methodology for the benchmark experiment is designed to be a self-validating system, ensuring reproducibility and reliability of the results.
Materials and Reagents
-
Acetic Acid (glacial, ≥99.7%)
-
Ethanol (absolute, ≥99.5%)
-
This compound (≥98%)
-
p-Toluenesulfonic Acid monohydrate (≥98%)
-
Methanesulfonic Acid (≥99%)
-
Sulfuric Acid (95-98%)
-
Toluene (anhydrous, 99.8%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Internal Standard (e.g., Dodecane) for GC analysis
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: Assemble the reaction apparatus consisting of the three-necked flask, reflux condenser, Dean-Stark trap, and magnetic stirrer with a heating mantle. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add acetic acid (0.5 mol), ethanol (1.0 mol), and toluene (100 mL) as the azeotropic solvent to facilitate water removal.
-
Catalyst Addition: Add the respective sulfonic acid catalyst (0.005 mol).
-
Reaction Initiation: Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring the Reaction: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution. Extract the organic layer with a known volume of a suitable solvent containing an internal standard.
-
GC Analysis: Analyze the prepared sample using Gas Chromatography to determine the concentration of the ester product.[14][15][16]
-
Reaction Completion: Continue the reaction until the concentration of the product remains constant over three consecutive measurements, indicating that equilibrium has been reached.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to isolate the crude product.
-
Data Analysis: From the GC data, calculate the yield of the ester at each time point. Plot the concentration of the product versus time to determine the initial reaction rate. Calculate the rate constant, TON, and TOF for each catalyst.
Visualization of Workflows and Mechanisms
Experimental Workflow
The following flowchart illustrates the standardized experimental workflow for benchmarking the catalytic efficiency of the sulfonic acids.
Caption: Standardized workflow for catalyst benchmarking.
General Mechanism of Acid-Catalyzed Esterification
The diagram below outlines the fundamental steps of the Fischer esterification mechanism, which is common for all Brønsted acid catalysts.[3]
Caption: Mechanism of Fischer Esterification.
Causality Behind Experimental Choices and Scientific Integrity
The choice of a standardized protocol is rooted in the principles of scientific integrity and the need for a self-validating system.
-
Model Reaction: The esterification of acetic acid and ethanol is chosen due to its well-documented kinetics and the ease of monitoring product formation via standard analytical techniques like GC.[2] This provides a reliable baseline for comparison.
-
Equimolar Catalyst Loading: Using an equimolar amount of each catalyst ensures that the comparison is based on the intrinsic activity of the acid and not on concentration effects.
-
Azeotropic Water Removal: The use of a Dean-Stark trap to remove water drives the equilibrium towards the products, allowing for a more accurate assessment of the catalyst's ability to promote the forward reaction.
-
Kinetic Monitoring: Regular sampling and analysis allow for the determination of reaction rates, providing a more nuanced understanding of catalytic activity beyond just the final product yield.
-
Turnover Metrics: The calculation of TON and TOF provides a standardized measure of catalyst performance that can be compared across different catalytic systems.[9][10][11]
Safety and Handling
All sulfonic acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18][19][20] Work should be conducted in a well-ventilated fume hood.[19][20] In case of contact, rinse the affected area immediately with copious amounts of water.[17][18][20]
Conclusion
This guide provides a comprehensive framework for benchmarking the catalytic efficiency of this compound against other commonly used sulfonic acids. The proposed standardized experimental protocol, coupled with the analysis of key performance indicators, offers a robust methodology for making informed decisions in catalyst selection. The strong diprotic nature of this compound suggests its high potential as an efficient catalyst in esterification and other acid-catalyzed reactions. Further experimental validation based on the protocol outlined herein is encouraged to fully elucidate its catalytic prowess.
References
- 1. mdpi.com [mdpi.com]
- 2. unikresearch.com [unikresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinetics of the esterification of palmitic acid with isobutyl alcohol | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Turnover Frequency Rates → Area → Sustainability [energy.sustainability-directory.com]
- 12. researchgate.net [researchgate.net]
- 13. jptcp.com [jptcp.com]
- 14. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. | Sigma-Aldrich [sigmaaldrich.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 18. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. fishersci.dk [fishersci.dk]
- 20. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Purity Analysis of Commercial 1,2-Ethanedisulfonic Acid Dihydrate
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. 1,2-Ethanedisulfonic acid, often used as a strong acid catalyst or a counterion in pharmaceutical formulations, is no exception. Its dihydrate form introduces the additional variable of water content, making accurate purity assessment essential. This guide provides an in-depth comparison of analytical methods for determining the purity of commercial 1,2-Ethanedisulfonic Acid Dihydrate, with a focus on the classic, yet robust, titrimetric approach and its modern chromatographic alternatives.
The Central Role of Purity in this compound Applications
1,2-Ethanedisulfonic acid (C₂H₆O₆S₂) is a strong, non-oxidizing diprotic acid. Its dihydrate form (C₂H₁₀O₈S₂) is a stable, crystalline solid that is highly soluble in water. In pharmaceutical development, it is employed to form edisylate salts, which can improve the solubility and stability of active pharmaceutical ingredients (APIs). The precise molar ratio of the acid to the API is critical for the final drug product's performance. Furthermore, its use as a catalyst in organic synthesis demands a known concentration to ensure predictable reaction kinetics and yields.
Impurities, including residual starting materials, by-products from synthesis, or variations in the hydration state, can have significant consequences. Therefore, a reliable and accurate analytical method for purity determination is not just a quality control measure but a fundamental necessity for its intended applications.
Potentiometric Titration: The Gold Standard for Assay
Potentiometric acid-base titration is a well-established and highly accurate method for determining the concentration of an acidic substance. For 1,2-ethanedisulfonic acid, a diprotic acid, this method allows for the quantification of both acidic protons. The titration involves the gradual addition of a standardized strong base, typically sodium hydroxide (NaOH), while monitoring the pH of the solution. The equivalence points, where the moles of NaOH equal the moles of the acidic protons, are identified by sharp inflections in the pH curve.
Causality Behind Experimental Choices
The choice of potentiometric titration is deliberate. Unlike titrations with a colorimetric indicator, potentiometric titration is not subjective and provides a more precise determination of the equivalence points, especially for polyprotic acids which may have multiple, closely spaced endpoints. The use of a standardized titrant, like NaOH standardized against a primary standard such as potassium hydrogen phthalate (KHP), ensures the accuracy of the assay is traceable to a high-purity reference material.[1][2]
Self-Validating System
The titration of a diprotic acid provides an internal validation check. The volume of titrant required to reach the second equivalence point should be exactly twice the volume required for the first equivalence point.[3][4] Any significant deviation from this 2:1 ratio may indicate the presence of other acidic or basic impurities or a complex sample matrix.
Experimental Protocol: Potentiometric Titration of this compound
This protocol is designed to provide a robust and accurate determination of the purity of this compound.
Materials:
-
This compound sample
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized (DI) water, boiled to remove CO₂
-
pH meter with a combination glass electrode
-
Class A 50 mL burette
-
Volumetric flasks and pipettes
-
Analytical balance (readable to 0.1 mg)
-
Magnetic stirrer and stir bars
Workflow Diagram:
Caption: Workflow for Purity Determination by Potentiometric Titration.
Step-by-Step Methodology:
Part 1: Standardization of ~0.1 M NaOH Titrant [1][5][6]
-
Preparation of ~0.1 M NaOH: Dissolve approximately 4.0 g of NaOH in 1 L of boiled, cooled DI water. Store in a tightly sealed polyethylene bottle to minimize absorption of atmospheric CO₂.
-
Preparation of KHP Standard: Accurately weigh, to the nearest 0.1 mg, approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.
-
Dissolution: Add approximately 50 mL of boiled, cooled DI water to the flask and swirl to dissolve the KHP completely.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds. Alternatively, and for better precision, perform a potentiometric titration as described in Part 2.
-
Calculation: Calculate the exact molarity of the NaOH solution: Molarity of NaOH = (Mass of KHP (g) / 204.22 g/mol ) / Volume of NaOH (L)
-
Repeat the standardization at least two more times and calculate the average molarity. The relative standard deviation (RSD) should be less than 0.2%.
Part 2: Assay of this compound [3][7][8]
-
Sample Preparation: Accurately weigh, to the nearest 0.1 mg, approximately 0.2-0.25 g of the this compound sample into a 250 mL beaker.
-
Dissolution: Add 50 mL of boiled, cooled DI water and a magnetic stir bar. Stir until the sample is completely dissolved.
-
Titration Setup: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00). Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution over the beaker.
-
Titration: Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or less) to accurately capture the shape of the curve around the equivalence points. Record the pH and the total volume of NaOH added after each increment. Continue the titration well past the second equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
Determine the two equivalence points (V_eq1 and V_eq2) from the points of maximum inflection. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
Verify that V_eq2 is approximately 2 * V_eq1.
-
-
Purity Calculation: Calculate the purity based on the second equivalence point for higher accuracy, as it represents the complete neutralization of the diprotic acid.
-
Moles of NaOH = Molarity of NaOH × V_eq2 (L)
-
Moles of this compound = Moles of NaOH / 2
-
Mass of this compound = Moles × 226.22 g/mol
-
Purity (%) = (Calculated Mass / Weighed Mass) × 100
-
Comparison with Alternative Analytical Methods
While titration is a robust and accurate primary method for assay, other techniques can provide complementary information about the purity of this compound, particularly regarding specific impurities and water content.
Caption: Comparison of Analytical Methods for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 1,2-ethanedisulfonic acid, a reversed-phase HPLC method can be employed.
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase. Due to its polar nature, 1,2-ethanedisulfonic acid will have low retention on a standard C18 column. Ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral complex with the sulfonic acid, can be used to improve retention and resolution.[9] Detection is typically achieved using a UV detector (as sulfonic acids have some UV absorbance at low wavelengths) or, for greater sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).
-
Advantages: HPLC offers high resolution and specificity, allowing for the simultaneous quantification of the main component and the separation of organic impurities. This is a significant advantage over titration, which provides a total acidity measurement but does not distinguish between the target acid and other acidic impurities.
-
Disadvantages: HPLC requires more expensive instrumentation and consumables compared to titration. Method development can be more complex, and the preparation of standards for all potential impurities can be challenging.
Ion Chromatography (IC)
Ion chromatography is a subset of HPLC specifically designed for the separation and quantification of ionic species.[10][11]
-
Principle: The sample is injected into an ion-exchange column. For an anion like ethanedisulfonate, an anion-exchange column is used. The separated ions are typically detected by a conductivity detector. To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent.[10]
-
Advantages: IC is highly sensitive and specific for ionic analytes. It is particularly well-suited for detecting inorganic anionic impurities (e.g., chloride, sulfate) that may be present in the sample. It can also be used to quantify the ethanedisulfonate itself.[10]
-
Disadvantages: Similar to HPLC, IC requires specialized instrumentation. It is generally less effective for separating non-ionic organic impurities.
Karl Fischer (KF) Titration
The water content of this compound is a critical parameter, as it directly impacts the concentration of the active acid component. The theoretical water content for the dihydrate is approximately 15.9%. Supplier specifications often indicate a range, for example, 14-19%.[12][13]
-
Principle: Karl Fischer titration is a highly specific method for the determination of water content.[7][14] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The endpoint can be detected either volumetrically or coulometrically.
-
Advantages: KF titration is the gold standard for water content determination due to its high accuracy, precision, and specificity for water.[14] It is not affected by other volatile components that might interfere with a loss-on-drying method.
-
Disadvantages: Requires a dedicated KF titrator and specialized, moisture-sensitive reagents.
Data Summary and Comparison
| Analytical Method | Primary Measurement | Advantages | Disadvantages | Typical Application |
| Potentiometric Titration | Total Acidity (Assay/Purity) | High accuracy and precision, low cost, traceable to primary standards. | Non-specific; measures total acidity, not individual components. | Primary assay for purity determination. |
| HPLC | Concentration of UV-active or charged species | High resolution and specificity, allows for impurity profiling. | Higher cost, more complex method development. | Orthogonal method for assay and for quantification of organic impurities. |
| Ion Chromatography | Concentration of ionic species | High sensitivity and specificity for ions. | Not suitable for non-ionic impurities. | Quantification of ionic impurities (e.g., sulfate, chloride) and as an alternative assay method. |
| Karl Fischer Titration | Water Content | Highly specific for water, accurate and precise. | Requires dedicated instrumentation and reagents. | Determination of the hydration state and accurate water content. |
Conclusion and Recommendations
For the comprehensive purity analysis of commercial this compound, a multi-faceted approach is recommended.
-
Primary Assay: Potentiometric titration should be employed as the primary method for determining the overall purity (assay) of the acidic content. Its accuracy, reliability, and cost-effectiveness make it the ideal choice for this purpose. The internal validation provided by the two equivalence points of the diprotic acid adds a layer of confidence to the results.
-
Water Content: Karl Fischer titration is essential for accurately determining the water content. This is crucial for confirming the dihydrate state and for calculating the purity of the anhydrous acid if required.
-
Impurity Profiling: HPLC or Ion Chromatography should be used as orthogonal methods to complement the titration. HPLC is particularly valuable for identifying and quantifying organic impurities that may not be detected by titration. Ion chromatography is the preferred method for analyzing inorganic anionic impurities.
By combining these methods, researchers, scientists, and drug development professionals can establish a complete and accurate purity profile for this compound, ensuring the quality and consistency of their work.
References
- 1. datapdf.com [datapdf.com]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. mcckf.com [mcckf.com]
- 6. 5982-56-9|Ethane-1,2-disulfonic acid dihydrate|BLD Pharm [bldpharm.com]
- 7. metrohm.com [metrohm.com]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. ijpsr.com [ijpsr.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Comparison of 1,2-Ethanedisulfonic Acid Dihydrate and Sulfuric Acid in Hydrolysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, acid-catalyzed hydrolysis remains a cornerstone reaction for processes ranging from biomass conversion to the deprotection of functional groups in complex pharmaceutical intermediates. For decades, sulfuric acid (H₂SO₄) has been the workhorse catalyst, prized for its high acidity and low cost. However, its corrosive nature and propensity to induce side reactions have prompted researchers to seek viable alternatives. This guide provides an in-depth, head-to-head comparison of 1,2-Ethanedisulfonic Acid Dihydrate (EDSA), a strong solid organic acid, with the conventional sulfuric acid, offering experimental insights and practical considerations for their application in hydrolysis.
At a Glance: Physicochemical Properties
The fundamental characteristics of an acid catalyst dictate its behavior in a reaction and the necessary handling procedures. Below is a comparative summary of EDSA and sulfuric acid. A key distinction is their physical state at room temperature; EDSA is a crystalline solid, which can offer significant advantages in handling and dosing, whereas sulfuric acid is a dense, highly corrosive liquid.[1][2]
| Property | This compound (EDSA) | Sulfuric Acid (H₂SO₄) |
| CAS Number | 5982-56-9[3] | 7664-93-9[1] |
| Molecular Formula | C₂H₆O₆S₂·2H₂O[3] | H₂SO₄[1] |
| Molar Mass | 226.22 g/mol [3] | 98.08 g/mol |
| Physical State | White crystalline solid[2] | Colorless, oily liquid[1] |
| Acidity (pKa) | Diprotic, very strong (pKa₁ ≈ -1.46, pKa₂ ≈ -2.06 for anhydrous form) | Diprotic, strong (pKa₁ ≈ -3, pKa₂ ≈ 1.99) |
| Solubility | Very soluble in water[3] | Miscible with water (highly exothermic) |
| Primary Hazard | Corrosive; causes severe skin burns and eye damage.[3][4][5] | Highly corrosive; causes severe skin burns and eye damage.[1] |
The Engine of Hydrolysis: Mechanism of Action
Acid-catalyzed hydrolysis, for substrates like esters, proceeds through a well-established mechanism. The efficiency of this process is directly linked to the Brønsted acidity of the catalyst—its ability to donate a proton (H⁺).[6]
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a proton source (typically the hydronium ion, H₃O⁺, in aqueous solutions).[7] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[8][9] This forms a tetrahedral intermediate.[8] Subsequently, a proton transfer occurs, followed by the elimination of the alcohol leaving group to yield a protonated carboxylic acid.[9] Finally, deprotonation regenerates the acid catalyst and releases the final carboxylic acid product.[7][9]
Since all steps in the acid-catalyzed hydrolysis are reversible, the reaction outcome is governed by equilibrium.[7][9][10] To drive the reaction toward the hydrolysis products, a large excess of water is typically employed, in accordance with Le Châtelier's principle.
Caption: Generalized mechanism of acid-catalyzed ester hydrolysis.
Performance in Hydrolysis: A Comparative Analysis
| Feature | This compound (EDSA) | Sulfuric Acid |
| Catalytic Activity | High. As a strong organic sulfonic acid, it is an effective Brønsted acid catalyst.[11] Its solid nature may introduce mass transfer limitations in heterogeneous systems. | Very high. Widely recognized as a powerful and efficient catalyst for hydrolysis.[12][13] |
| Selectivity | Potentially higher. The bulkier ethanedisulfonate anion may offer steric hindrance that could lead to improved selectivity in complex substrates. Solid acid catalysts can offer enhanced selectivity.[14] | Variable. Can lead to side reactions like dehydration and charring, especially at higher temperatures and concentrations.[12][13] |
| By-product Formation | Generally lower potential for charring compared to H₂SO₄. | Known to promote the formation of by-products such as 5-hydroxymethylfurfural (HMF) and levulinic acid from carbohydrate hydrolysis.[12][13] |
| Substrate Scope | Broad. Effective for reactions like esterifications and dehydrations, indicating wide applicability for hydrolysis.[11] | Very broad. Used for the hydrolysis of esters, amides, nitriles, and polysaccharides like cellulose. |
| Catalyst Recovery | Simpler. As a solid, it can potentially be filtered off, especially if used in a solvent where it has limited solubility, or if immobilized on a support.[15] | Difficult. As a homogeneous liquid catalyst, it requires neutralization and extractive work-up, generating significant salt waste. |
Experimental Protocol: Hydrolysis of Ethyl Acetate
To provide a practical comparison, the following protocols outline the hydrolysis of ethyl acetate as a model reaction. The key is to ensure an equivalent molar quantity of protons (H⁺) is used for a fair comparison.
Objective: To compare the catalytic efficiency of EDSA and H₂SO₄ in the hydrolysis of ethyl acetate to ethanol and acetic acid.
Materials:
-
Ethyl Acetate
-
This compound (EDSA)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
-
Round-bottom flasks, reflux condensers, heating mantles, separatory funnel
-
GC-MS or ¹H NMR for analysis
Caption: Standard workflow for acid-catalyzed hydrolysis.
Protocol using this compound (EDSA):
-
Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.13 g of EDSA (5.0 mmol). This provides 10.0 mmol of H⁺.
-
Reaction Setup: Add 50 mL of deionized water and stir until the acid dissolves. Add 8.81 g (10.0 mL, 100 mmol) of ethyl acetate to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90°C) using a heating mantle. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.
-
Work-up: After the reaction is complete (e.g., 2 hours), cool the flask to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with 25 mL portions of diethyl ether.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to isolate the product mixture (unreacted ester and ethanol).
-
Analysis: Analyze the product to determine the conversion rate.
Protocol using Sulfuric Acid (H₂SO₄):
-
Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water. Carefully and slowly add 0.54 mL (0.98 g, 10.0 mmol) of concentrated sulfuric acid while cooling the flask in an ice bath. This provides approximately 10.0 mmol of H⁺ for the first dissociation.
-
Reaction Setup: Once the solution has cooled to room temperature, add 8.81 g (10.0 mL, 100 mmol) of ethyl acetate to the flask.
-
Reaction, Work-up, and Analysis: Follow steps 3-7 exactly as described in the EDSA protocol.
Safety and Handling: A Critical Consideration
The choice of an acid catalyst is not based solely on performance but also heavily on safety and ease of handling.
| Aspect | This compound (EDSA) | Sulfuric Acid |
| Primary Risk | Corrosive solid. Risk of dust inhalation.[5] | Extremely corrosive liquid. Risk of severe burns from splashes and inhalation of toxic fumes upon heating.[1] |
| PPE | Safety goggles, face shield, acid-resistant gloves, lab coat. Use in a well-ventilated area or fume hood to avoid dust.[4][5][16] | Chemical splash goggles, face shield, acid-resistant gloves, apron, and boots. Must be handled in a chemical fume hood.[17][18] |
| Dosing/Handling | Easier and safer to weigh accurately as a solid.[2] Reduces risk of splashes. | Difficult to handle. High density and viscosity. Risk of splashing during transfer. The dilution process is highly exothermic and requires extreme care (always add acid to water).[17] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents and alkalis.[16] | Store in designated acid cabinets, away from incompatible materials (bases, organic materials, metals). Requires secondary containment.[1] |
| Spill Cleanup | Sweep up solid spill carefully, avoiding dust generation. Neutralize with a suitable base (e.g., sodium bicarbonate).[4][5] | Requires a specialized spill kit. Neutralize with an appropriate agent (e.g., soda ash) and absorb with an inert material. A much more hazardous cleanup procedure.[17][18] |
Conclusion and Outlook
This guide demonstrates that while sulfuric acid remains a potent and economical catalyst for hydrolysis, this compound emerges as a compelling alternative with distinct advantages.
-
Sulfuric Acid is the industry standard, offering high reactivity and low cost. Its primary drawbacks are its hazardous liquid form, the generation of significant waste during neutralization, and its potential to cause unwanted side reactions.
-
This compound provides a significant operational advantage due to its solid state, which simplifies handling, weighing, and reduces the risk of accidental splashes. It offers the potential for improved selectivity and easier catalyst recovery, aligning with the principles of green chemistry.[15]
For drug development professionals and researchers, the choice will be dictated by the specific demands of the synthesis. For large-scale industrial processes where cost is paramount, sulfuric acid may remain the catalyst of choice. However, in applications where precise dosing, higher selectivity, operational safety, and simplified work-up are critical—such as in the synthesis of high-value pharmaceutical intermediates—this compound presents a superior and modern alternative that warrants serious consideration and further investigation.
References
- 1. Sulfuric Acid Safety Guidelines: A Comprehensive Approach - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.com [fishersci.com]
- 6. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. 1,2-Ethanedisulfonic Acid | High-Purity Reagent [benchchem.com]
- 12. Comparison of sulfuric and hydrochloric acids as catalysts in hydrolysis of Kappaphycus alvarezii (cottonii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 17. CCOHS: Sulfuric Acid [ccohs.ca]
- 18. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Ethanedisulfonic Acid Dihydrate
For researchers and scientists engaged in drug development and advanced chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. 1,2-Ethanedisulfonic acid dihydrate, a strong corrosive acid, demands a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step framework for its safe handling and disposal, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our objective is to empower your laboratory with the knowledge to manage this chemical safely, ensuring the protection of personnel and the environment.
Foundational Safety: Hazard Assessment and Exposure Control
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a corrosive material that causes severe skin burns and serious eye damage.[1] The dihydrate form is a solid, which can pose an inhalation risk if dust is generated.[2]
Key Chemical Properties & Incompatibilities:
-
Molecular Formula: C₂H₆O₆S₂ · 2H₂O[3]
-
Acidity: It is a very strong diprotic sulfonic acid.[4] This property is the primary driver of its corrosive nature and informs the potential for neutralization as a disposal method.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and alkalis (bases) under uncontrolled conditions.[5][6][7] The substance is hygroscopic and should be protected from moisture during storage.[5]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound is the correct use of PPE. The following table outlines the minimum requirements for safely managing this compound during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne dust particles, preventing severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which can cause severe chemical burns.[1] |
| Body Protection | A chemical-resistant laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator. | Required if dust generation is unavoidable or when working outside of a certified chemical fume hood.[8] |
Causality Note: All handling and disposal steps for this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation risk and contain any potential spills.[5]
Disposal Workflow: A Step-by-Step Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[5] Do not discharge this chemical or its solutions into the environment or down the drain without proper treatment and explicit approval from your institution's Environmental Health & Safety (EHS) office.[2]
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Protocol 2.1: Solid Waste Disposal
This procedure applies to expired reagents, contaminated weighing paper, or other solid materials contaminated with this compound.
-
Segregation: Collect all solid waste in a dedicated, leak-proof, and compatible container. This container should be clearly labeled as "Hazardous Waste: this compound, Solid."[9]
-
Containment: Ensure the container is kept tightly sealed when not in use to prevent the absorption of moisture.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong bases and oxidizers.[9]
-
Disposal: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department.[8]
Protocol 2.2: Aqueous Solution Disposal
For unused or waste solutions of this compound, there are two potential pathways. Pathway A is the standard and required method unless your EHS department has explicitly approved Pathway B.
Pathway A: Direct Collection
-
Collection: Pour all aqueous waste into a dedicated, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name and appropriate hazard warnings (e.g., "Corrosive").[9]
-
Storage & Disposal: Store and arrange for EHS pickup as described in Protocol 2.1 (steps 3 and 4).
Pathway B: Neutralization (Requires Prior EHS Approval)
Due to its nature as a strong acid, dilute solutions of 1,2-Ethanedisulfonic acid can be neutralized to a less hazardous salt.[4][10] This procedure must only be performed by trained personnel and with explicit permission from your institution's EHS department, which will also confirm if the neutralized solution is safe for drain disposal under local regulations.[10]
-
Preparation: Conduct the procedure in a chemical fume hood. Place a stir bar in a large beaker containing the acidic solution and place it on a stir plate. Use a calibrated pH meter to monitor the reaction.
-
Dilution: If the solution is concentrated, slowly add it to a large volume of cold water or an ice bath to manage the exothermic reaction. Crucially, always add acid to water, never the other way around, to prevent dangerous splashing and boiling. [10]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the stirring acidic solution. Monitor the pH continuously. The addition of a base will cause an exothermic reaction; add the base slowly to control the temperature.
-
Endpoint: Continue adding the base until the pH of the solution is stable within a neutral range (typically pH 6.0-8.0, as specified by your EHS office).
-
Final Disposal: Once neutralized, the resulting salt solution can be disposed of as instructed by your EHS department. This may involve drain disposal or collection as hazardous waste.
Protocol 2.3: Empty Container Decontamination
An empty container that held this compound must be treated as hazardous waste unless properly decontaminated.[9]
-
Triple Rinsing: To decontaminate the container, rinse it thoroughly three times with a suitable solvent like water.[9]
-
Rinsate Collection: Crucially, all rinsate from these three rinses must be collected and disposed of as hazardous aqueous waste as described in Protocol 2.2 (Pathway A).[9]
-
Final Disposal: Once decontaminated, deface or remove the original label. The container can then typically be disposed of as non-hazardous solid waste. Always confirm this final step with your local EHS regulations.[9]
Spill and Emergency Management
In the event of a spill, immediate and correct action is necessary to prevent personnel exposure and environmental contamination.
-
Evacuate & Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.[2][1]
-
Assess & Protect: Wear the full PPE detailed in Section 1. Do not proceed with cleanup without adequate protection.
-
Containment: For a solid spill, gently cover the material to avoid creating dust.[9] Prevent the spill from spreading or entering drains.[2]
-
Cleanup: Carefully sweep up the solid material and place it into a designated hazardous waste container.[2][1] Do not use water to clean up the bulk of a solid spill, as this will create a corrosive solution.
-
Decontamination: After the bulk material is collected, decontaminate the spill area with a damp cloth, disposing of the cloth as hazardous solid waste. Subsequently, wash the area with soap and water.[9]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.
By adhering to these detailed protocols, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. fishersci.dk [fishersci.dk]
- 3. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2-Ethanedisulfonic Acid Dihydrate
Welcome to your essential safety and operational guide for handling 1,2-Ethanedisulfonic Acid Dihydrate. As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. This guide moves beyond mere checklists to instill a deep, causal understanding of the protective measures required for this corrosive compound. Our goal is to empower you with the expertise to handle this chemical not just safely, but with scientific precision.
Hazard Assessment: Understanding the Corrosive Threat
This compound is classified with the signal word "Danger" for a critical reason.[1] Its primary hazard, as defined by the Globally Harmonized System (GHS), is that it causes severe skin burns and eye damage .[1][2][3] This is not a mild irritant; it is a corrosive solid capable of causing significant tissue damage upon contact.[4][5] Understanding this is the foundational principle for every procedural step that follows. Accidental exposure can lead to serious, lasting injury, including inflammation, blistering, and even blindness.[5]
Therefore, every recommendation in this guide is a direct countermeasure to this corrosive property. We are not just protecting against splashes; we are creating an impermeable barrier between you and a substance that can cause destructive chemical burns.
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [1][2] |
| Eye Damage | H318 | Causes serious eye damage | [1] |
| Corrosive to Metals | H290 | May be corrosive to metals |
Core PPE Requirements: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is your most critical decision before handling this compound. Engineering controls like fume hoods are the primary control measure, but PPE provides the essential final barrier.
Engineering Controls: The Non-Negotiable Environment
Always handle this compound within a certified chemical fume hood to control dust and potential vapors.[2] Ensure that an eyewash station and a safety shower are readily accessible and have been tested within the last month.[2][6]
Personal Protective Equipment: A Detailed Breakdown
| Body Area | Required PPE | Specification & Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Rationale: The solid, crystalline nature of this acid poses a significant risk of particle projection during handling.[4][5] Standard safety glasses are insufficient. Chemical splash goggles (conforming to EN 166 or OSHA 29 CFR 1910.133) are mandatory to form a complete seal around the eyes.[1][2][6] A full-face shield must be worn over the goggles to protect the rest of the face from splashes and dust.[7] |
| Hands | Chemical-Resistant Gloves | Rationale: To prevent severe skin burns, direct contact must be avoided. Heavy-duty nitrile or other impervious gloves are required. Always inspect gloves for tears or holes before use.[1] Given the lack of specific breakthrough time data in the SDS, it is best practice to double-glove if handling larger quantities and to change gloves immediately if contamination is suspected.[1] |
| Body | Laboratory Coat & Chemical-Resistant Apron | Rationale: A standard lab coat protects against incidental contact. When weighing or transferring the solid, a synthetic or rubber apron worn over the lab coat provides an additional layer of protection against spills of this corrosive material.[4] All clothing worn in the lab should be full-length. |
| Respiratory | NIOSH-Approved Respirator (as needed) | Rationale: Handling this compound can generate dust, which is corrosive to the respiratory tract.[4][5] If your risk assessment indicates the potential for airborne dust (e.g., large-scale weighing, insufficient ventilation), a NIOSH-approved particulate respirator is necessary.[2] For emergencies or large spills, a self-contained breathing apparatus (SCBA) may be required.[4][5] |
Procedural Guide: Integrating Safety into Your Workflow
Safe handling is a systematic process. The following workflow is designed to be a self-validating system, ensuring safety at every stage.
Workflow for Handling this compound
Caption: A six-step workflow for the safe handling of this compound.
Step-by-Step Protocols
1. PPE Donning Sequence (Putting On)
The sequence of donning PPE is critical to ensure protective layers are correctly established.
Caption: The correct sequence for donning PPE before handling corrosive chemicals.
2. Handling the Solid Chemical
-
Weighing: Use a weigh boat or glass container. Do not weigh directly on the balance pan. Perform all weighing operations within the fume hood to contain any dust.
-
Transfers: Use a spatula to carefully transfer the solid. Avoid pouring, which can create dust clouds.
-
Spills: In case of a small spill, do not use water. Sweep up the solid material and place it into a designated, labeled container for hazardous waste disposal.[1]
3. PPE Doffing Sequence (Taking Off)
This sequence is designed to prevent cross-contamination from the "dirty" exterior of your PPE to your skin.
Caption: The correct sequence for doffing PPE to avoid contamination.
4. Waste Disposal
-
Chemical Waste: All waste containing this compound is classified as hazardous waste.[1] It must be collected in a clearly labeled, sealed container.
-
Contaminated PPE: Disposable PPE (gloves, aprons) that has been contaminated must also be disposed of as hazardous waste.
-
Disposal Plan: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[1][2]
Emergency Response Plan
In the event of an exposure, immediate and correct action is critical to mitigating harm.
Emergency Response Workflow
Caption: A four-step workflow for immediate emergency response to chemical exposure.
First-Aid Measures for Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.[1][2][5] Seek immediate medical attention. [1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention. [1][2] |
| Inhalation | Move the person to fresh air.[1][2][5] If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve, not mouth-to-mouth).[1][2] Seek immediate medical attention. [1][2] |
| Ingestion | DO NOT induce vomiting. [1][2] Rinse the mouth thoroughly with water.[1] Ingestion can cause severe damage and perforation of the digestive tract.[1][2] Seek immediate medical attention. [1][2] |
Your safety is paramount. By understanding the severe corrosive nature of this compound and rigorously applying these PPE and handling protocols, you ensure the protection of yourself and your colleagues, allowing you to focus on achieving groundbreaking scientific results.
References
- 1. fishersci.dk [fishersci.dk]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
